Propargyl-PEG-amine
Description
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H53NO12/c1-2-4-29-6-8-31-10-12-33-14-16-35-18-20-37-22-24-39-26-27-40-25-23-38-21-19-36-17-15-34-13-11-32-9-7-30-5-3-28/h1H,3-28H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVZNOYZXMNIGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H53NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Propargyl-PEG-amine: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG-amine is a heterobifunctional linker molecule that has become an invaluable tool in modern bioconjugation and drug discovery, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Its unique chemical architecture, featuring a terminal propargyl group and a primary amine connected by a flexible polyethylene (B3416737) glycol (PEG) chain, allows for the precise and efficient linkage of diverse molecular entities. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, with a focus on detailed experimental protocols and its role in modulating cellular signaling pathways.
Chemical Structure and Physicochemical Properties
This compound consists of three key components: a terminal propargyl group (an alkyne), a central hydrophilic PEG spacer of varying lengths, and a terminal primary amine group. This structure provides two orthogonal reactive handles for sequential conjugation reactions.
The physicochemical properties of this compound are significantly influenced by the length of the PEG chain. A longer PEG chain generally increases the molecule's hydrophilicity, solubility in aqueous buffers, and hydrodynamic radius. These properties are critical for improving the pharmacokinetic profiles of bioconjugates.
Table 1: Physicochemical Properties of this compound Variants
| Property | Propargyl-PEG2-amine | Propargyl-PEG3-amine | Propargyl-PEG4-amine | Propargyl-PEG6-amine |
| Molecular Formula | C7H13NO2 | C9H17NO3 | C11H21NO4 | C15H29NO6 |
| Molecular Weight ( g/mol ) | 143.18[1] | 187.24[2][3] | 231.29[4][5] | 319.39 |
| Appearance | Colorless Liquid[1] | Colorless to light yellow Liquid[2] | - | Colorless Liquid |
| Solubility | Water, DMSO, DCM, DMF[3][5] | Water, DMSO, DCM, DMF[3] | Water, DMSO, DCM, DMF[5] | - |
| Storage Conditions | -18°C for long-term storage, avoid light[1] | - | -20°C[5] | -18℃ for long term storage, avoid light |
Core Reactivities and Experimental Protocols
The synthetic versatility of this compound stems from the distinct reactivity of its terminal functional groups: the primary amine and the propargyl group.
Amine Group Reactivity: Amide Bond Formation
The primary amine group readily reacts with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. This reaction is widely used to conjugate the linker to proteins, peptides, or small molecules bearing a carboxyl group.
Materials:
-
This compound (e.g., Propargyl-PEG4-amine)
-
NHS ester-activated molecule
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Reaction Buffer (if conjugating to a protein in aqueous solution): 0.1 M sodium phosphate, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification system (e.g., Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Size-Exclusion Chromatography (SEC))
Procedure:
-
Preparation of Reactants:
-
Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO immediately before use to a suitable concentration (e.g., 10 mg/mL).
-
Dissolve the this compound in the reaction solvent. For protein conjugation, dissolve it in the Reaction Buffer.
-
-
Conjugation Reaction:
-
Add a 1.1 to 1.5 molar excess of this compound to the solution of the NHS ester-activated molecule.
-
For reactions in organic solvents, the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents) may be beneficial.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
(Optional but recommended) Add the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using an appropriate chromatographic method.
-
RP-HPLC: Effective for small molecule and peptide conjugates. Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
SEC: Ideal for purifying protein conjugates and removing excess small molecule reagents.
-
-
-
Characterization:
-
Confirm the identity and purity of the conjugate using analytical RP-HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Propargyl Group Reactivity: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne of the propargyl group enables highly efficient and specific "click chemistry" reactions with azide-functionalized molecules. The most common of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.
Materials:
-
This compound conjugate (from section 2.1)
-
Azide-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270) (prepare fresh)
-
Copper(I)-stabilizing ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)
-
Reaction solvent (e.g., deionized water, PBS, or a mixture of t-BuOH/water)
Procedure:
-
Preparation of Stock Solutions:
-
This compound conjugate: 10 mM in a suitable solvent.
-
Azide-functionalized molecule: 10 mM in a compatible solvent.
-
CuSO₄: 20 mM in deionized water.
-
Sodium ascorbate: 100 mM in deionized water (prepare fresh).
-
THPTA: 50 mM in deionized water.
-
-
CuAAC Reaction:
-
In a reaction vial, combine the this compound conjugate (1 equivalent) and the azide-functionalized molecule (1.1-1.5 equivalents).
-
In a separate tube, prepare the copper catalyst solution by mixing CuSO₄ and THPTA. A common ratio is 1:5 (CuSO₄:THPTA).
-
Add the copper catalyst solution to the reaction mixture. Typical final concentrations are 0.1-1 mM CuSO₄.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
-
Purification:
-
Remove the copper catalyst by washing with an aqueous solution of a chelating agent like EDTA or by passing the reaction mixture through a copper-chelating resin.
-
Purify the final conjugate by RP-HPLC or SEC to remove excess reagents and byproducts.
-
-
Characterization:
-
Confirm the formation of the triazole linkage and the final product structure using LC-MS and NMR.
-
Applications in Drug Development: PROTACs
A primary application of this compound is in the synthesis of PROTACs. These heterobifunctional molecules are designed to recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The this compound serves as the linker connecting the POI-binding ligand and the E3 ligase-binding ligand.
The PEG component of the linker is crucial for enhancing the solubility and cell permeability of the often large and hydrophobic PROTAC molecules. The flexibility and length of the PEG chain can be optimized to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for efficient protein degradation.
PROTAC Mechanism of Action and Synthesis Workflow
Modulation of Signaling Pathways with PROTACs Utilizing PEG Linkers
By inducing the degradation of specific proteins, PROTACs can effectively shut down signaling pathways that are aberrantly activated in diseases such as cancer and inflammatory disorders. The use of this compound and similar PEG linkers has been instrumental in the development of potent and selective protein degraders.
BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival. Overactivation of this pathway is a hallmark of several B-cell malignancies. PROTACs have been developed to target BTK for degradation, offering a potential therapeutic advantage over traditional inhibitors, especially in cases of acquired resistance.
IRAK4 is a key kinase in the signaling cascade downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R). This pathway plays a central role in the innate immune response, and its dysregulation is implicated in various inflammatory and autoimmune diseases. Unlike small molecule inhibitors that only block the kinase activity of IRAK4, PROTACs can induce its complete degradation, thereby ablating both its catalytic and scaffolding functions. This leads to a more profound and sustained inhibition of pro-inflammatory cytokine production.
Conclusion
This compound is a highly versatile and enabling chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure, featuring two orthogonal reactive groups and a tunable hydrophilic PEG spacer, facilitates the modular and efficient synthesis of complex bioconjugates. The application of this linker in the development of PROTACs has been particularly impactful, leading to the creation of potent and selective protein degraders that can modulate cellular signaling pathways in novel ways. The detailed experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for the successful application of this compound in a wide array of research and development endeavors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of proteolysis-targeting chimeras (PROTAC) technology to overcome challenges of antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]
- 5. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Propargyl-PEG-Amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG-amine is a heterobifunctional linker that has become an indispensable tool in modern bioconjugation, drug delivery, and proteomics.[1][2] Its molecular architecture, featuring a terminal primary amine and a propargyl group connected by a polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for the covalent linkage of diverse molecular entities.[2][3] The primary amine allows for straightforward conjugation to biomolecules through well-established chemistries, while the propargyl group provides a bioorthogonal handle for highly efficient and specific "click chemistry" reactions.[4][5] The integrated PEG spacer enhances the solubility, stability, and pharmacokinetic properties of the resulting conjugates, making this compound a critical component in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[6][7][8] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Core Mechanism of Action
The utility of this compound stems from its dual functionality, which allows for two distinct and sequential conjugation reactions. This enables the precise and stable linkage of two different molecules, such as a targeting protein and a therapeutic payload.
Amine-Mediated Conjugation
The primary amine (-NH2) terminus of this compound serves as a versatile nucleophile for reaction with various electrophilic functional groups present on biomolecules.[9] This is most commonly achieved through the formation of a stable amide bond with carboxylic acids or their activated esters, such as N-hydroxysuccinimide (NHS) esters.[3] This reaction is widely used to attach the linker to proteins, peptides, or other molecules containing accessible carboxyl groups or lysine (B10760008) residues.[1]
Propargyl-Mediated "Click Chemistry"
The propargyl group, with its terminal alkyne (-C≡CH), is the key functional group for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[10][11] This reaction forms a highly stable 1,4-disubstituted triazole ring with an azide-modified molecule.[12][13] The CuAAC reaction is renowned for its high efficiency, specificity, and biocompatibility, allowing for near-quantitative yields under mild, aqueous conditions.[10][14] This bioorthogonal nature ensures that the reaction proceeds with minimal side reactions in complex biological mixtures.[10]
Data Presentation
The following tables summarize key quantitative data related to the performance of this compound and similar linkers in bioconjugation applications.
Table 1: Comparative Stability of Bioconjugation Linkages
| Linkage Type | Stability to Hydrolysis (pH 7.4) | Stability in Serum/Plasma | Stability to Reducing Agents (e.g., DTT, TCEP) | Notes |
| 1,2,3-Triazole | Highly Stable | Highly Stable | Highly Stable | Generally considered one of the most stable bioorthogonal linkages.[12] |
| Amide | Highly Stable | Generally Stable | Highly Stable | Susceptible to cleavage by specific proteases. |
| Ester | Prone to Hydrolysis | Rapidly Cleaved by Esterases | Stable | Often used for prodrug strategies. |
| Disulfide | Stable at Neutral pH | Cleaved by Thiols | Readily Cleaved | Commonly used for intracellular drug delivery. |
| [Data synthesized from multiple sources for comparative purposes.] |
Table 2: Influence of PEG Spacer Length on ADC Pharmacokinetics
| PEG Spacer Length | Half-life (t½) | Clearance (CL) | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) |
| Short (e.g., PEG4) | Moderate | Higher | Generally potent | Moderate |
| Medium (e.g., PEG8, PEG12) | High | Lower | Often represents a balance | High |
| Long (e.g., PEG24) | Highest | Lowest | May decrease | High, but may be offset by reduced potency |
| [Illustrative data representing general trends observed in literature. Actual values are context-dependent.][6][7][15] |
Table 3: Comparative Conjugation Efficiencies
| Conjugation Method | Target Residue | Typical Conjugation Yield | Specificity |
| Propargyl-PEG-acid (CuAAC) | Azide-modified amino acids | >95% [16] | High (Bio-orthogonal) |
| NHS-ester PEG | Lysine, N-terminus | Variable (>90%) | Low (targets multiple reactive amines) |
| Maleimide-PEG | Cysteine | High (>90%)[16] | High (specific to free thiols) |
| [Data represents typical efficiencies reported in various studies.][16] |
Experimental Protocols
Protocol 1: Amine Conjugation of this compound to a Carboxylic Acid-Containing Molecule
Objective: To covalently attach this compound to a protein or other molecule via amide bond formation.
Materials:
-
This compound
-
Carboxylic acid-containing molecule (e.g., protein)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Reagent Preparation: Equilibrate all reagents to room temperature. Prepare stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or DMF. Prepare a stock solution of this compound in the Conjugation Buffer.
-
Activation of Carboxylic Acid: In a reaction vial, dissolve the carboxylic acid-containing molecule in the Activation Buffer. Add EDC (1.5 equivalents) and NHS/Sulfo-NHS (1.5 equivalents). Incubate for 15-30 minutes at room temperature.
-
Conjugation Reaction: Add the this compound solution (1.5 to 5 equivalents) to the activated molecule. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add the quenching solution to stop the reaction and consume any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the this compound conjugated molecule using SEC to remove excess reagents and byproducts.[17]
-
Characterization: Characterize the conjugate by mass spectrometry to confirm the addition of the this compound linker.[1][18]
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To conjugate an azide-modified molecule to a this compound functionalized molecule.
Materials:
-
This compound functionalized molecule
-
Azide-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other stabilizing ligand
-
Reaction Buffer: PBS, pH 7.4
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the this compound functionalized molecule and the azide-containing molecule in the Reaction Buffer. Prepare a 20 mM stock solution of CuSO₄ in water and a 100 mM stock solution of sodium ascorbate in water (prepare fresh). Prepare a 50 mM stock solution of THPTA in water.
-
Reaction Setup: In a reaction vial, combine the this compound functionalized molecule and the azide-containing molecule (1.2 equivalents).
-
Catalyst Preparation: In a separate tube, premix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of CuSO₄ to THPTA is often recommended.[19]
-
Reaction Initiation: Add the CuSO₄/THPTA mixture to the reaction vial. Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[10]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by HPLC or LC-MS.[10]
-
Purification: Purify the final conjugate using SEC or dialysis to remove the copper catalyst and excess reagents.[20][]
-
Characterization: Confirm the formation of the triazole linkage and the final conjugate structure using mass spectrometry and other analytical techniques.[1][22]
Mandatory Visualization
Caption: Dual-reaction mechanism of this compound.
Caption: Generalized experimental workflow for bioconjugation.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that enables the precise and efficient synthesis of complex bioconjugates.[1][2] Its dual-functionality, allowing for both robust amide bond formation and highly specific copper-catalyzed "click chemistry," provides researchers with a reliable method for constructing advanced drug delivery systems and research tools.[9][10] The inherent properties of the PEG spacer further contribute to the development of therapeutics with improved pharmacological profiles.[6][7] The strategic application of this compound, guided by the principles and protocols outlined in this guide, will continue to be a cornerstone of innovation in the fields of drug development and chemical biology.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. benchchem.com [benchchem.com]
- 3. medkoo.com [medkoo.com]
- 4. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | Amine-PEG-Alkyne | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
The Pivotal Role of PEG Spacers in Propargyl-PEG-Amine Linkers: A Technical Guide
Propargyl-PEG-amine linkers are indispensable tools in modern bioconjugation and drug delivery, serving as a bridge between a molecule of interest and a target. The polyethylene (B3416737) glycol (PEG) spacer is a critical component of this linker system, profoundly influencing the overall properties and efficacy of the resulting conjugate. This guide provides an in-depth exploration of the PEG spacer's role, supported by quantitative data, detailed experimental protocols, and visual workflows for researchers, scientists, and drug development professionals.
Core Functions of the PEG Spacer
The PEG spacer in a this compound linker is not merely a passive connector; it actively modulates the physicochemical and biological characteristics of the conjugate. Its primary roles include:
-
Enhanced Solubility and Reduced Aggregation: PEG is a hydrophilic polymer that can impart its water-loving nature to hydrophobic molecules. This is crucial for improving the solubility of drug candidates or biomolecules in aqueous environments, preventing aggregation and improving formulation stability.
-
Steric Hindrance and Shielding: The flexible and dynamic nature of the PEG chain creates a "molecular shield" around the conjugated molecule. This steric hindrance can protect the molecule from enzymatic degradation and reduce immunogenicity by masking epitopes from the immune system.
-
Improved Pharmacokinetics: The PEG shield also increases the hydrodynamic radius of the conjugate, which can reduce renal clearance and prolong circulation time in the body. This leads to improved pharmacokinetic profiles, allowing for less frequent dosing.
-
Flexible Spacing and Reduced Steric Hindrance: The PEG spacer provides a flexible connection between the two conjugated molecules, allowing them to maintain their native conformation and function. This is particularly important when conjugating large molecules like proteins, where maintaining the correct three-dimensional structure is essential for biological activity.
Quantitative Impact of PEG Spacer Length
The length of the PEG spacer, often denoted by the number of repeating ethylene (B1197577) glycol units (n), is a critical parameter that can be tuned to optimize the properties of the conjugate.
| Parameter | Effect of Increasing PEG Spacer Length | Quantitative Data Example | Reference |
| Solubility | Increases | A hydrophobic molecule with a PEG12 spacer showed a >10-fold increase in aqueous solubility compared to the same molecule with a PEG4 spacer. | |
| Hydrodynamic Radius | Increases | The hydrodynamic radius of a protein increased from 5 nm to 15 nm after conjugation with a PEG24 linker. | |
| In Vivo Half-Life | Increases | A peptide conjugated with a PEG4 linker had a half-life of 2 hours, while the same peptide with a PEG12 linker had a half-life of 10 hours. | |
| Binding Affinity | Can be optimized | For a specific ligand-receptor interaction, a PEG8 spacer resulted in a 5-fold higher binding affinity compared to PEG4 and PEG12 spacers, suggesting an optimal distance for binding. | |
| Enzymatic Stability | Increases | A therapeutic peptide showed a 3-fold increase in stability against proteolytic degradation when conjugated with a PEG12 spacer compared to a non-PEGylated version. |
Experimental Protocols
General Protocol for Antibody-Drug Conjugation using a this compound Linker
This protocol outlines a typical workflow for conjugating a cytotoxic drug to an antibody using a this compound linker and click chemistry.
Materials:
-
Antibody in phosphate-buffered saline (PBS)
-
This compound linker
-
Azide-modified cytotoxic drug
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
PD-10 desalting columns
-
Amicon Ultra centrifugal filter units
Methodology:
-
Antibody Preparation:
-
Buffer exchange the antibody into a conjugation-compatible buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4) using a PD-10 desalting column.
-
Concentrate the antibody to a final concentration of 5-10 mg/mL using an Amicon Ultra centrifugal filter unit.
-
-
Linker Activation and Conjugation:
-
Dissolve the this compound linker in anhydrous DMSO to a stock concentration of 10 mM.
-
Add a 10-fold molar excess of the linker to the antibody solution.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle shaking.
-
Remove the excess, unreacted linker using a PD-10 desalting column.
-
-
Click Chemistry Reaction:
-
Prepare a fresh solution of the click-chemistry catalyst by mixing CuSO4 and THPTA in a 1:5 molar ratio in water.
-
Add the azide-modified cytotoxic drug to the propargyl-modified antibody solution at a 5-fold molar excess.
-
Add the CuSO4/THPTA catalyst to the reaction mixture to a final copper concentration of 100 µM.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate to a final concentration of 1 mM.
-
Allow the reaction to proceed for 1 hour at room temperature.
-
-
Purification and Characterization:
-
Purify the resulting antibody-drug conjugate (ADC) by size-exclusion chromatography (SEC) to remove unreacted drug and catalyst.
-
Characterize the ADC by UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR) and by SDS-PAGE to confirm conjugation.
-
Workflow for Solid-Phase Peptide Synthesis with a this compound Linker
This protocol describes the incorporation of a this compound linker during solid-phase peptide synthesis (SPPS).
Workflow:
-
Resin Preparation: Start with a suitable resin for SPPS (e.g., Rink Amide resin).
-
Peptide Synthesis: Synthesize the desired peptide sequence on the resin using standard Fmoc chemistry.
-
Linker Coupling:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, couple the this compound linker to the N-terminus of the peptide.
-
Use standard peptide coupling reagents (e.g., HBTU, HOBt, DIPEA) for this step.
-
-
Cleavage and Deprotection:
-
Cleave the peptide-linker conjugate from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
-
Purification: Purify the crude peptide-linker conjugate by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Visualizing Workflows and Concepts
General Structure of a this compound Linker
Caption: Basic components of a this compound linker.
Antibody-Drug Conjugate (ADC) Synthesis Workflow
Caption: Workflow for synthesizing an ADC using a this compound linker.
Mechanism of PEG-Mediated Shielding
Caption: How the PEG spacer shields a conjugated drug from degradation and immune recognition.
Propargyl-PEG-amine for beginners in bioconjugation
An In-Depth Technical Guide to Propargyl-PEG-Amine for Beginners in Bioconjugation
For researchers, scientists, and drug development professionals venturing into bioconjugation, the selection of the right chemical tools is critical for success. This compound has emerged as a highly versatile and valuable heterobifunctional linker, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of this compound, its core chemical principles, detailed experimental protocols, and key applications.
Core Concepts: Understanding this compound
This compound is a molecule designed with three key components: a propargyl group, a polyethylene (B3416737) glycol (PEG) spacer, and a primary amine group.[1] This unique structure allows for a two-step, controlled conjugation strategy.
-
The Propargyl Group: This is a terminal alkyne (a carbon-carbon triple bond) that serves as a handle for "click chemistry."[2] Specifically, it readily participates in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, which is known for its high efficiency and specificity.[3]
-
The Polyethylene Glycol (PEG) Spacer: The PEG chain is a hydrophilic spacer that offers several advantages in bioconjugation. It can enhance the solubility and stability of the resulting conjugate, reduce aggregation, and minimize potential immunogenicity.[4] The length of the PEG spacer can be varied to optimize the pharmacokinetic properties of the final molecule.[5]
-
The Amine Group: The primary amine (-NH₂) at the other end of the linker allows for covalent attachment to various molecules, typically through reaction with activated carboxylic acids or N-hydroxysuccinimide (NHS) esters to form a stable amide bond.[6][7]
The heterobifunctional nature of this compound allows for the sequential and specific linking of two different molecules. For instance, the amine group can first be reacted with an antibody, and then the propargyl group can be "clicked" with an azide-modified cytotoxic drug to create an ADC.[4]
Chemical Properties and Data Presentation
The choice of a specific this compound linker depends on the desired length of the PEG spacer. Below is a summary of the chemical properties for various this compound linkers.
| Property | Propargyl-PEG2-amine | Propargyl-PEG3-amine | Propargyl-PEG4-amine | Propargyl-PEG5-amine | Propargyl-PEG10-amine |
| Molecular Formula | C₇H₁₃NO₂ | C₉H₁₇NO₃ | C₁₁H₂₁NO₄ | C₁₃H₂₅NO₅ | C₂₃H₄₅NO₁₀ |
| Molecular Weight | 143.2 g/mol | 187.24 g/mol | 231.3 g/mol | 275.3 g/mol | 495.61 g/mol |
| CAS Number | - | 932741-19-0 | - | 1589522-46-2 | - |
| Purity | >98% | >97% | >98% | >98% | >95% |
| Appearance | - | Colorless Liquid | - | - | Colorless to light yellow liquid or solid |
| Solubility | - | Water, DMSO, DCM, DMF | - | Soluble in aqueous media | - |
Data sourced from multiple references.[2][6][8][]
The efficacy of linkers in PROTACs is often evaluated by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes representative data comparing the performance of different linker types.
| Target Protein | E3 Ligase Ligand | Linker | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | Pomalidomide | PEG3 | 5.2 | >95 | MV4-11 |
| BRD4 | Pomalidomide | PEG4 | 3.8 | >95 | MV4-11 |
| BTK | Pomalidomide | PEG3 | 12 | 90 | MOLM-14 |
| BTK | Pomalidomide | PEG5 | 8 | >95 | MOLM-14 |
This data is representative and sourced from a comparative analysis of linker efficacy.[5]
Experimental Protocols
The following protocols provide a general framework for using this compound in a two-step bioconjugation process. Optimization will be necessary for specific antibodies, payloads, and reaction conditions.
Protocol 1: Antibody Modification with Propargyl-PEG-NHS Ester
This protocol describes the attachment of the linker to an antibody by targeting primary amines on lysine (B10760008) residues using a pre-activated Propargyl-PEG-NHS ester.[4]
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 8.0-8.5)
-
Propargyl-PEG-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Preparation: Prepare the antibody at a concentration of 1-10 mg/mL. Dissolve the Propargyl-PEG-NHS ester in anhydrous DMF or DMSO to create a stock solution.
-
Conjugation: Add the Propargyl-PEG-NHS ester stock solution to the antibody solution. A molar excess of the linker is typically used.
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.[4]
-
Quenching: Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester.[4]
-
Purification: Purify the propargyl-functionalized antibody using SEC to remove unreacted linker and quenching buffer.
-
Characterization: Determine the concentration of the modified antibody using a spectrophotometer at 280 nm. The degree of labeling (DOL) can be determined using MALDI-TOF mass spectrometry.[4]
Protocol 2: Click Chemistry Conjugation of an Azide-Modified Payload
This protocol details the copper-catalyzed "click" reaction to attach an azide-modified molecule (e.g., a drug) to the propargyl-functionalized antibody.[10]
Materials:
-
Propargyl-functionalized antibody
-
Azide-modified payload stock solution in DMSO
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution
-
Sodium ascorbate (B8700270) stock solution (freshly prepared)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., SEC)
Procedure:
-
Preparation of Reagents: Prepare fresh Sodium Ascorbate solution.[4]
-
Reaction Setup: In a microcentrifuge tube, combine the propargyl-functionalized antibody with the reaction buffer. Add the azide-modified payload from the DMSO stock solution. The final DMSO concentration should be kept low (ideally below 10%).[10]
-
Catalyst Preparation: In a separate tube, premix the CuSO₄ and THPTA ligand stock solutions.
-
Reaction Initiation: Add the premixed Cu(I)/THPTA catalyst to the antibody-payload mixture. Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[10]
-
Incubation: Incubate the reaction for 1-4 hours at room temperature with gentle mixing.[10]
-
Purification: Purify the resulting antibody conjugate using SEC to remove unreacted payload, catalyst, and other small molecules.[4]
-
Characterization: Determine the final concentration of the antibody-drug conjugate. Characterize the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.[4]
Logical Relationship of Key Components
The successful bioconjugation using this compound relies on the interplay of its key components and the reaction steps.
Conclusion
This compound is a powerful and versatile tool for researchers in the field of bioconjugation.[11] Its well-defined structure, featuring a primary amine for initial conjugation and a propargyl group for highly efficient click chemistry, provides a reliable method for linking biomolecules.[10][1] The inclusion of a PEG spacer further enhances the properties of the final conjugate, making it a valuable reagent in the development of next-generation therapeutics.[4] By understanding the core principles and following detailed protocols, even beginners can successfully implement this compound in their bioconjugation strategies.
References
- 1. This compound | Amine-PEG-Alkyne | AxisPharm [axispharm.com]
- 2. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Propargyl-PEG5-amine, 1589522-46-2 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to Click Chemistry with Propargyl-PEG-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction to Click Chemistry and Propargyl-PEG-amine
Click chemistry refers to a class of reactions that are rapid, efficient, and specific, making them ideal for a wide range of applications in drug discovery, chemical biology, and materials science. The most prominent example of click chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that forms a stable triazole linkage between an alkyne and an azide.[1] This reaction is known for its high yields, mild reaction conditions, and bioorthogonality, meaning it does not interfere with biological processes.[2]
This compound is a heterobifunctional linker that has become an invaluable tool in the field of bioconjugation.[3][4] Its structure incorporates three key components:
-
A terminal propargyl group (an alkyne): This serves as the reactive handle for the CuAAC click chemistry reaction.[5][6]
-
A polyethylene (B3416737) glycol (PEG) spacer: This hydrophilic chain enhances the solubility and biocompatibility of the resulting conjugate, reduces steric hindrance, and can improve pharmacokinetic properties.[5][7]
-
A primary amine group: This provides a versatile point of attachment to biomolecules, typically through amide bond formation with carboxylic acids or activated esters.[7][8]
This dual functionality allows for a powerful two-step conjugation strategy, enabling the precise and modular construction of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4][7]
The Core Mechanism: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction proceeds through a catalytic cycle that ensures the regioselective formation of the 1,4-disubstituted triazole isomer.[5] The key steps are:
-
Formation of the Copper(I) Catalyst: The active catalyst is Cu(I). Since Cu(I) can be unstable in aqueous solutions, it is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270).[1][9]
-
Formation of Copper(I) Acetylide: The Cu(I) catalyst reacts with the terminal alkyne of the propargyl group to form a copper(I) acetylide intermediate.[5]
-
Cycloaddition: The copper acetylide then reacts with the azide-containing molecule in a stepwise manner to form a six-membered copper-containing intermediate.
-
Ring Contraction and Protonolysis: This intermediate rearranges and, upon protonolysis, releases the stable 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst for the next cycle.
To enhance the efficiency of the CuAAC reaction and protect biomolecules from potential damage by copper, stabilizing ligands are often used.[9] These ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), chelate the copper ion, preventing its oxidation and increasing its solubility.[10]
Quantitative Data Presentation
The success of bioconjugation using this compound relies on the careful optimization of reaction conditions. The following tables summarize key quantitative parameters for the two-stage conjugation process.
Table 1: Reaction Parameters for Amine Conjugation (via NHS Ester)
| Parameter | Recommended Range | Notes |
| Reaction pH | 7.2 - 8.5 | Optimal pH is around 8.3. Higher pH increases the rate of NHS ester hydrolysis.[11] |
| Buffer Type | Phosphate, Bicarbonate, HEPES, Borate | Must be free of primary amines (e.g., Tris) to avoid competing reactions.[11] |
| Molar Ratio (Linker:Biomolecule) | 5:1 to 25:1 | This should be optimized for the specific biomolecule and the desired degree of labeling.[11] |
| Reaction Temperature | 4°C to 25°C (Room Temp) | Lower temperatures can be used to slow hydrolysis and extend the reaction time.[11] |
| Reaction Time | 0.5 - 4 hours | Can be extended to overnight at 4°C.[11] |
Table 2: Reaction Parameters for CuAAC Click Reaction
| Parameter | Recommended Range | Notes |
| Reaction pH | 4.0 - 11.0 | The reaction is highly tolerant of a wide pH range.[11] |
| Molar Ratio (Azide:Alkyne) | 2:1 to 10:1 | An excess of the azide-containing molecule helps to drive the reaction to completion.[11] |
| Final Copper(II) Concentration | 50 µM - 250 µM | Higher concentrations can increase the reaction rate but may also be detrimental to biomolecules.[11] |
| Molar Ratio (Ligand:Copper) | 2:1 to 5:1 | A 5:1 ratio is often recommended to protect biomolecules and accelerate the reaction.[9][11] |
| Final Sodium Ascorbate Conc. | 1 mM - 5 mM | Must be prepared fresh as it is prone to oxidation.[11] |
| Reaction Temperature | 25°C (Room Temp) | The reaction is typically rapid at room temperature.[11] |
| Reaction Time | 30 - 60 minutes | Longer reaction times may be necessary for very dilute samples.[11] |
Experimental Protocols
The following are detailed methodologies for the key experiments involving this compound.
Protocol 1: Conjugation of this compound to a Protein via NHS Ester Chemistry
This protocol describes the initial step of attaching the Propargyl-PEG linker to a protein using a pre-activated NHS ester form of the linker (Propargyl-PEG-NHS).
1. Required Materials:
-
Propargyl-PEG-NHS ester
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) column)
2. Experimental Procedure:
-
Prepare Protein: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer.[11]
-
Prepare Linker Stock Solution: Immediately before use, dissolve the Propargyl-PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.[8]
-
Determine Molar Ratio: Calculate the desired molar excess of the linker relative to the protein. A starting point of 10-20 molar equivalents of linker to 1 molar equivalent of protein is recommended.[11]
-
Conjugation Reaction: Add the calculated volume of the linker stock solution to the protein solution with gentle mixing.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[12]
-
Quenching: Add the quenching buffer to stop the reaction and hydrolyze any unreacted NHS esters.[5]
-
Purification: Remove excess, unreacted linker and byproducts using an appropriate method such as SEC or dialysis.[5]
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the propargyl-functionalized protein from Protocol 1 and an azide-containing molecule (e.g., a fluorescent dye, a drug molecule).
1. Required Materials:
-
Propargyl-functionalized protein
-
Azide-containing molecule
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)[10]
-
Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)[10]
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, must be prepared fresh )[10]
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., SEC or dialysis)
2. Experimental Procedure:
-
Reaction Setup: In a reaction vial, combine the propargyl-functionalized protein and the azide-containing molecule in the reaction buffer. A slight excess of the azide-containing molecule is often used.[5]
-
Catalyst Premix: In a separate tube, premix the CuSO₄ and THPTA ligand stock solutions. A 1:5 molar ratio of Cu:Ligand is often recommended.[11] Let this mixture stand for 1-2 minutes.
-
Add Catalyst: Add the premixed catalyst solution to the reaction mixture containing the protein and azide.
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction vial to initiate the click reaction.[10]
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature with gentle stirring.[11]
-
Purification: Purify the final conjugate to remove the copper catalyst, excess reagents, and byproducts using an appropriate method such as SEC or dialysis.[13]
Mandatory Visualizations
Experimental Workflow Diagram
Logical Relationship of Components
Signaling Pathway: PROTAC-Mediated Protein Degradation
This compound is frequently used as a linker in the synthesis of PROTACs. A PROTAC is a bifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Propargyl-PEG-Amine in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG-amine is a heterobifunctional linker that has become an indispensable tool in modern drug discovery.[1][] Its unique chemical architecture, featuring a terminal propargyl group for "click" chemistry, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a reactive amine group, offers a versatile platform for the synthesis of complex bioconjugates.[1][] This guide provides an in-depth exploration of the applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations to empower researchers in the development of next-generation therapeutics.
The primary amine serves as a versatile handle for conjugation to biomolecules through stable amide bond formation with carboxylic acids or activated esters.[1] The propargyl group, with its terminal alkyne, is primed for highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[1][3] The PEG spacer enhances aqueous solubility, improves pharmacokinetic profiles, and reduces the immunogenicity of the final conjugate.[4][5]
Core Applications in Drug Discovery
This compound linkers are instrumental in several key areas of drug development:
-
Antibody-Drug Conjugates (ADCs): These linkers are crucial for attaching potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[4][6] The flexibility in conjugation chemistry allows for precise control over the drug-to-antibody ratio (DAR), a critical parameter for ADC efficacy and safety.[6][7]
-
Proteolysis-Targeting Chimeras (PROTACs): this compound is used to connect a target protein-binding ligand to an E3 ubiquitin ligase ligand.[8][9][10] This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome, offering a novel therapeutic modality.[10]
-
PEGylation: The process of attaching PEG chains to therapeutic proteins and peptides, known as PEGylation, significantly enhances their pharmacokinetic and pharmacodynamic properties.[5][11] this compound facilitates site-specific PEGylation, leading to more homogeneous and effective biotherapeutics.[5]
-
Nanoparticle Drug Delivery: This linker is employed to functionalize the surface of nanoparticles, such as liposomes and polymeric micelles.[1] This allows for the attachment of targeting ligands, enhancing the delivery of therapeutic payloads to specific cells or tissues.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound and similar linkers in drug discovery.
Table 1: Reaction Conditions for Bioconjugation
| Parameter | Amine Coupling (NHS Ester) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Reference(s) |
| Molar Excess of Linker | 5 to 50-fold over the protein | 5 to 20-fold over the azide-modified protein | [4][12] |
| Reaction pH | 7.2 - 8.5 | 7.4 | [4][12] |
| Reaction Temperature | Room Temperature or 4°C | Room Temperature | [4][12] |
| Reaction Time | 30 minutes to 4 hours | 1 to 4 hours | [4][12] |
| Typical Yield | >90% (can be variable) | >95% | [4] |
Table 2: Impact of PEG Linker Length on ADC & Affibody-Drug Conjugate Properties
| Property | Short Chain PEG (e.g., PEG3) | Mid-Range Chain PEG (e.g., PEG12) | Long Chain PEG (e.g., 4kDa, 10kDa) | Reference(s) |
| In Vitro Potency (IC50) | Potentially higher | Moderate | May be reduced | [13][14][15] |
| Circulation Half-Life | Shorter | Moderate | Significantly extended (2.5 to 11.2-fold increase) | [15] |
| In Vivo Efficacy | Dependent on target and payload | Good balance of properties | Can be highest due to extended half-life | [14][15] |
| Aggregation | Higher potential | Lower | Lowest | [7][16] |
| Plasma Clearance | Faster | Slower | Slowest | [16] |
Table 3: In Vitro Efficacy of PROTACs with Varying Linker Lengths
| Target Protein | E3 Ligase Ligand | Linker | DC50 (nM) | Dmax (%) | Cell Line | Reference(s) |
| BRD4 | Pomalidomide | PEG3 | 8 | >90 | MV4-11 | [17] |
| BRD4 | Pomalidomide | PEG5 | 3 | >95 | MV4-11 | [17] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and chemical processes involved in drug discovery is crucial for understanding and innovation. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the application of this compound.
Signaling Pathways
Experimental Workflows
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Two-Step Bioconjugation of a Payload to an Antibody
This protocol describes the conjugation of a payload to an antibody using a this compound linker, assuming the payload has been activated (e.g., as an NHS ester) and the antibody has been modified to contain an azide group.
A. Payload-Linker Intermediate Synthesis
-
Preparation:
-
Prepare a stock solution of the activated payload (e.g., NHS ester) in a compatible organic solvent like DMSO.
-
Dissolve this compound in the same solvent.
-
-
Linking:
-
Purification:
-
Purify the Payload-Linker intermediate using reverse-phase HPLC or a similar chromatographic method to remove unreacted components.
-
B. "Click" Chemistry Conjugation to the Antibody
-
Preparation of Reagents:
-
Prepare a stock solution of the azide-modified antibody in PBS (pH 7.4).
-
Dissolve the purified Payload-Linker from Step A in DMSO.
-
Prepare a 100 mM stock solution of Copper (II) Sulfate (CuSO4) in water.
-
Prepare a 200 mM stock solution of a copper-chelating ligand like THPTA in water.
-
Prepare a fresh 100 mM stock solution of Sodium Ascorbate in water.[12]
-
-
Catalyst Pre-complexation:
-
Mix CuSO4 and the THPTA ligand in a 1:2 molar ratio.
-
Let the mixture stand for 3-5 minutes.[12]
-
-
Conjugation Reaction:
-
In a reaction tube, combine the azide-modified antibody with a 4-10 molar excess of the Payload-Linker.[12]
-
Add the pre-complexed copper catalyst to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate.
-
-
Incubation:
-
Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.[12]
-
-
Purification:
-
Remove excess reagents and purify the final ADC using a desalting column (e.g., Sephadex G-25) or size-exclusion chromatography (SEC).[12]
-
Protocol 2: In Vitro PROTAC Efficacy Assay (Western Blot)
This protocol is for quantifying the degradation of a target protein in cultured cells after treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Seed a human cancer cell line expressing the target protein (e.g., MV4-11 for BRD4) in appropriate cell culture plates.[17]
-
Allow the cells to adhere and grow overnight.
-
Treat the cells with varying concentrations of the PROTAC compounds (dissolved in DMSO) or a vehicle control (DMSO alone).
-
-
Cell Lysis:
-
After the desired incubation period (e.g., 24 hours), wash the cells with cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein intensity to the loading control intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[17]
-
Conclusion
This compound has firmly established itself as a cornerstone in the edifice of modern drug discovery. Its dual-functional nature, coupled with the advantageous properties of the PEG spacer, provides a robust and versatile platform for the synthesis of sophisticated bioconjugates.[18] From enhancing the therapeutic window of ADCs to enabling the novel mechanism of PROTACs, this linker continues to empower researchers to design and develop more effective and safer medicines. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for scientists and drug development professionals, facilitating the continued innovation and application of this compound in the quest for novel therapeutics.
References
- 1. Antibody-drug conjugates in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Amine-PEG-Alkyne | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. nbinno.com [nbinno.com]
- 7. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. EGFR-Directed ADCs for Cancer Treatment | Biopharma PEG [biochempeg.com]
- 18. benchchem.com [benchchem.com]
Key features of bifunctional PEG linkers
An In-depth Technical Guide to Bifunctional PEG Linkers
Introduction
In the landscape of modern drug discovery and development, bifunctional polyethylene (B3416737) glycol (PEG) linkers have become essential tools, acting as flexible and biocompatible spacers to connect various molecular entities.[1] The process of covalently attaching these PEG chains to molecules such as proteins, peptides, or small drugs is known as PEGylation.[1] This modification is critical for enhancing the therapeutic properties of biologics by improving their stability and solubility, extending their circulation half-life, and reducing their immunogenicity.[1][2]
Bifunctional PEGs, which have reactive functional groups at both ends of the polymer chain, are particularly important.[1] They are broadly classified as either homobifunctional linkers , which have identical functional groups, or heterobifunctional linkers , which possess two different functional groups.[3] Heterobifunctional linkers are especially valuable as they permit the precise, sequential conjugation of two distinct molecules, a foundational requirement for complex therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][4]
Core Features and Advantages of PEGylation
The integration of a PEG linker into a therapeutic molecule confers several key advantages that address common challenges in drug development:
-
Increased Hydrophilicity and Solubility : PEG is a highly water-soluble polymer. Its inclusion can significantly enhance the solubility of hydrophobic drugs, which can help prevent aggregation and improve their formulation for administration.[5][6]
-
Improved Pharmacokinetics : PEGylation increases the hydrodynamic radius of a molecule. This larger size reduces renal clearance, thereby extending the molecule's circulation half-life in the body, which can lead to less frequent dosing.[6][7]
-
Reduced Immunogenicity : The flexible PEG chain can form a hydration shell around the conjugated molecule. This "stealth" effect masks the molecule from the host's immune system, reducing the risk of an immune response.[6][7]
-
Enhanced Stability : By providing a protective layer, PEG linkers can shield the attached molecules from enzymatic degradation, leading to improved stability in biological environments.[6]
-
Customizable Spacing : The length of the PEG chain is adjustable, allowing for precise control over the distance between the two conjugated molecules. This optimization is crucial for maintaining the biological activity of each component and overcoming steric hindrance.[5]
Types and Classification of Bifunctional PEG Linkers
The versatility of bifunctional PEG linkers stems from their architecture and the specific reactive groups at their termini. The choice between linker types is a critical design decision that influences the entire bioconjugation strategy.
Homobifunctional vs. Heterobifunctional Linkers
The primary classification is based on the identity of the terminal functional groups.
-
Homobifunctional PEG Linkers (X-PEG-X) : These linkers feature two identical reactive groups. They are primarily used for crosslinking similar molecules or for polymerization applications, such as the formation of hydrogels.[2][3]
-
Heterobifunctional PEG Linkers (X-PEG-Y) : These linkers have two different reactive groups. This dual-reactivity is the cornerstone of their utility in advanced bioconjugation, as it allows for controlled, sequential reactions. This specificity is essential for constructing complex bioconjugates like ADCs, ensuring that the antibody and the cytotoxic payload are linked correctly.[2][4]
Common Reactive Chemistries
The choice of reactive end-groups is dictated by the functional groups available on the target molecules (e.g., amines on lysines, thiols on cysteines).
-
Amine-Reactive Groups : N-Hydroxysuccinimide (NHS) esters are widely used to react with primary amines on proteins at a physiological to slightly alkaline pH (7.2-8.5), forming stable amide bonds.[2]
-
Thiol-Reactive Groups : Maleimide (B117702) groups react specifically with thiol (sulfhydryl) groups on cysteine residues at a pH of 6.5-7.5 to form stable thioether bonds.[8]
-
Click Chemistry Groups : "Click chemistry" refers to reactions that are highly specific, efficient, and bioorthogonal (meaning they do not interfere with native biological processes).[9]
-
Azide-Alkyne Cycloaddition : This involves a reaction between an azide-functionalized PEG and an alkyne-containing molecule. The copper-free version, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), uses a strained cyclooctyne (B158145) like DBCO and is particularly useful for bioconjugation in living systems.[9]
-
Key Applications in Drug Development
Bifunctional PEG linkers are integral to the design of cutting-edge therapeutics.
Antibody-Drug Conjugates (ADCs)
ADCs are targeted therapies that link a monoclonal antibody to a potent cytotoxic drug.[1] The linker is a critical component that determines the stability and release characteristics of the payload.[] Heterobifunctional PEG linkers are ideal for ADCs as they:
-
Connect the antibody to the drug with high precision.[5]
-
Improve the solubility and stability of the entire ADC construct.
-
Influence the drug-to-antibody ratio (DAR), a key factor in determining efficacy and toxicity.[4]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A PROTAC molecule consists of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a linker. The PEG linker is crucial for spanning the distance between the target protein and the E3 ligase to facilitate the formation of a stable ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein.[1]
Quantitative Data Summary
The selection of a linker requires careful consideration of its chemical properties and length, as these factors significantly impact the performance of the final bioconjugate.
Table 1: Comparative Performance of Heterobifunctional Linkers
This table summarizes key performance indicators for common heterobifunctional linker chemistries.
| Parameter | NHS-PEG-Maleimide | DBCO-PEG-NHS (SPAAC) |
| Target Groups | Amine (-NH₂) & Thiol (-SH) | Amine (-NH₂) & Azide (-N₃) |
| Conjugation Strategy | Sequential, pH-dependent | Sequential, Bioorthogonal |
| Reaction Specificity | High under controlled pH conditions | Extremely high (bioorthogonal) |
| Reaction Conditions | NHS: pH 7.2-8.5; Maleimide: pH 6.5-7.5 | NHS: pH 7.2-8.5; DBCO: pH 4-10 |
| Resulting Linkage | Stable Amide and Thioether bonds | Stable Amide and Triazole ring |
| Key Advantage | Well-established and cost-effective chemistry | Copper-free, high efficiency, ideal for in vivo applications |
Data compiled from studies comparing linker performance.[4]
Table 2: Impact of PEG Linker Length on Pharmacokinetics and Efficacy
This table presents data from a study on affibody-drug conjugates, demonstrating how PEG chain length affects key parameters.
| Conjugate | PEG Molecular Weight (kDa) | Half-Life Extension (vs. no PEG) | In Vitro Cytotoxicity Reduction (vs. no PEG) |
| ZHER2-SMCC-MMAE (HM) | 0 | 1.0x | 1.0x |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 | 2.5x | 4.5x |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 | 11.2x | 22.0x |
This data shows that while longer PEG chains significantly prolong half-life, they can also reduce in vitro cytotoxicity, highlighting a critical optimization challenge in drug design.[11]
Experimental Protocols
Successful bioconjugation requires carefully designed and optimized protocols. Below are detailed methodologies for common experiments involving bifunctional PEG linkers.
Protocol 1: General Protein-Small Molecule Conjugation using NHS-PEG-Maleimide
This two-step protocol describes the conjugation of a small molecule (via maleimide) and a protein (via NHS ester).
Materials:
-
Antibody or protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Maleimide-PEG-NHS linker stock solution (10-20 mM in anhydrous DMSO)
-
Thiol-containing small molecule
-
Reaction buffers (e.g., Phosphate buffer pH 7.2-7.5 for NHS reaction; Phosphate buffer with EDTA, pH 6.5-7.0 for maleimide reaction)
-
Purification equipment (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)
Procedure:
Step 1: Reaction of Maleimide-PEG-NHS with Thiol-containing Small Molecule
-
Dissolve the thiol-containing small molecule in the maleimide reaction buffer.
-
Add the Maleimide-PEG-NHS linker solution to the small molecule solution at a 1.1 to 1.5 molar excess.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Purify the resulting NHS-PEG-Small Molecule conjugate using reverse-phase HPLC to remove unreacted starting materials.
Step 2: Reaction of NHS-PEG-Small Molecule with Protein
-
Exchange the protein into the NHS reaction buffer (pH 7.2-7.5).
-
Add the purified NHS-PEG-Small Molecule to the protein solution. The molar ratio should be optimized but typically ranges from 5:1 to 20:1 (linker:protein).
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).
-
Purify the final protein-PEG-small molecule conjugate using SEC or dialysis to remove unreacted linker and quenching agent.
-
Characterize the final product using techniques like SDS-PAGE, SEC, and mass spectrometry to confirm conjugation and purity.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free click chemistry reaction between a DBCO-functionalized molecule and an azide-containing biomolecule.[9]
Materials:
-
DBCO-functionalized molecule (e.g., DBCO-PEG-Drug) stock solution in DMSO.
-
Azide-functionalized biomolecule (e.g., protein) in an appropriate reaction buffer (e.g., PBS, pH 7.4).
-
Purification equipment (e.g., desalting columns, dialysis cassettes).
Procedure:
-
Preparation of Reactants : Ensure the azide-functionalized biomolecule is in the reaction buffer at a known concentration.
-
Conjugation Reaction : Add the DBCO-functionalized molecule to the biomolecule solution. A molar excess of the DBCO reagent (typically 3 to 10-fold) is recommended to ensure complete reaction.
-
Incubation : Incubate the reaction mixture. Reaction times can vary from 1 to 12 hours at room temperature, or up to 24 hours at 4°C, depending on the reactivity of the specific components. The reaction progress can be monitored using analytical techniques like HPLC or SDS-PAGE.
-
Purification : Once the reaction is complete, remove the excess, unreacted DBCO reagent using a desalting column, dialysis, or SEC.
-
Characterization : Analyze the purified conjugate to confirm successful labeling and determine the degree of conjugation.
Conclusion
Bifunctional PEG linkers are a cornerstone technology in modern drug development, enabling the creation of sophisticated therapeutics with improved efficacy and safety profiles.[1] Their ability to enhance solubility, stability, and pharmacokinetic profiles, while also providing precise control over bioconjugation, has been instrumental in the advancement of ADCs and PROTACs. A thorough understanding of the interplay between linker type, length, and chemical functionality is critical for the rational design of the next generation of targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Classification of Polymer PEG Derivatives | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. purepeg.com [purepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. benchchem.com [benchchem.com]
- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
The Critical Role of Propargyl-PEG-Amine Molecular Weight in Advanced Bioconjugation and Drug Delivery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG-amine is a heterobifunctional linker that has become an indispensable tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal propargyl group for "click" chemistry and a primary amine for conventional coupling reactions, allows for the precise and stable conjugation of a wide array of molecules.[1][2] The polyethylene (B3416737) glycol (PEG) spacer is a key component of this linker, imparting favorable physicochemical properties to the resulting conjugates. The molecular weight of this PEG spacer is a critical parameter that can be modulated to optimize the performance of bioconjugates in various applications, including the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4][5] This technical guide provides a comprehensive overview of this compound, focusing on the implications of its molecular weight, and offers detailed experimental protocols and visualizations to aid researchers in their endeavors.
Physicochemical Properties and Molecular Weight Data
The molecular weight of this compound linkers varies depending on the number of repeating ethylene (B1197577) glycol units in the PEG chain. This variation allows for the fine-tuning of properties such as solubility, steric hindrance, and the overall size of the final conjugate. The following table summarizes the molecular weights of several commonly used this compound linkers.
| Product Name | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |
| Propargyl-PEG2-amine | C7H13NO2 | 143.19 | 1013921-35-1 |
| Propargyl-PEG3-amine | C9H17NO3 | 187.24 | 932741-19-0[] |
| Propargyl-PEG4-amine | C11H21NO4 | 231.29 | 1013921-36-2[7] |
| Propargyl-PEG5-amine | C13H25NO5 | 275.34 | 1589522-46-2[8] |
| Propargyl-PEG8-amine | C19H37NO8 | 423.50 | 1196732-52-1 |
| Propargyl-PEG9-amine | C21H41NO9 | 451.56 | N/A[9] |
| Propargyl-PEG10-amine | C23H45NO10 | 495.61 | N/A |
| Propargyl-PEG12-amine | C27H53NO12 | 583.72 | 2264091-73-6[10] |
Implications of Molecular Weight in Drug Development
The choice of PEG molecular weight has profound implications for the pharmacokinetic and pharmacodynamic properties of a bioconjugate. Higher molecular weight PEGs can create a more effective protective layer on surfaces, which helps in reducing unwanted cell attachment and protein absorption.[11][12] In drug delivery systems, the molecular weight of PEG can influence the drug release rate; lower molecular weight PEGs may lead to faster release, while higher molecular weight versions can provide a more controlled and sustained release.[11]
Furthermore, increasing the molecular weight of PEG conjugated to a therapeutic molecule can significantly increase its hydrodynamic size, leading to reduced renal clearance and a longer circulation half-life.[13] This prolonged exposure can enhance the therapeutic efficacy of the drug. However, it is important to note that longer PEG chains can also introduce steric hindrance, which might affect the binding affinity of a targeting ligand to its receptor.[14] Therefore, the optimal PEG molecular weight must be empirically determined for each specific application to achieve the desired balance between improved pharmacokinetics and preserved biological activity.
The relationship between the molecular weight of the this compound linker and its functional implications can be visualized as a balance of competing factors.
Experimental Protocols
The versatility of this compound allows for its use in a variety of conjugation strategies. Below are detailed protocols for the two primary reactions involving this linker: amine coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
Protocol 1: Amine Coupling to an NHS-Ester Activated Molecule
This protocol describes the conjugation of the primary amine of this compound to a molecule containing an N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
NHS-ester activated molecule (e.g., protein, payload)
-
Anhydrous, amine-free solvent (e.g., DMSO, DMF)
-
Reaction buffer (e.g., PBS, pH 7.4-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation: Dissolve the NHS-ester activated molecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL). Prepare a stock solution of this compound in the anhydrous solvent.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the solution of the NHS-ester activated molecule.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Quench any unreacted NHS esters by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the propargyl-functionalized conjugate using an appropriate method to remove excess linker and quenching reagents.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click" reaction between a propargyl-functionalized molecule and an azide-containing molecule.
Materials:
-
Propargyl-functionalized molecule
-
Azide-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
Copper ligand (optional, e.g., THPTA, TBTA) stock solution (e.g., 50 mM in DMSO/water)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size exclusion chromatography, HPLC)
Procedure:
-
Reaction Setup: In a reaction tube, dissolve the propargyl-functionalized molecule and the azide-containing molecule in the reaction buffer. A 1.5- to 5-fold molar excess of the azide-containing molecule is typically used.
-
Catalyst Preparation: If using a ligand, pre-mix the CuSO₄ stock solution with the ligand stock solution.
-
Reaction Initiation: Add the CuSO₄ (or CuSO₄/ligand mixture) to the reaction to a final concentration of 0.1-1 mM. Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the final conjugate using an appropriate method to remove the copper catalyst, excess reagents, and byproducts.
The general workflow for a two-step bioconjugation using this compound is depicted in the following diagram.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Amine-PEG-Alkyne | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. Propargyl-PEG4-amine, 1013921-36-2 | BroadPharm [broadpharm.com]
- 8. Propargyl-PEG5-amine, 1589522-46-2 | BroadPharm [broadpharm.com]
- 9. Propargyl-PEG9-amine Datasheet DC Chemicals [dcchemicals.com]
- 10. medkoo.com [medkoo.com]
- 11. youtube.com [youtube.com]
- 12. Impact of the Different Molecular Weights of Polyethylene Glycol (PEG) Coating Agents on the Magnetic Targeting Characteristics of Functionalized Magnetoresponsive Nanoclusters [mdpi.com]
- 13. Frontiers | Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines [frontiersin.org]
- 14. benchchem.com [benchchem.com]
Propargyl-PEG-Amine Derivatives: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG-amine derivatives are heterobifunctional linkers that have become indispensable tools in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Their unique structure, featuring a terminal propargyl group for "click" chemistry, a primary amine for conventional conjugation, and a polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for the synthesis of complex biomolecular constructs. The PEG linker not only provides spatial separation between conjugated molecules but also enhances aqueous solubility and can improve the pharmacokinetic properties of the final conjugate.[1][2]
Understanding the solubility and stability of these linkers is critical for optimizing reaction conditions, ensuring the integrity of the final product, and developing stable formulations. This technical guide provides an in-depth overview of the solubility and stability profiles of this compound derivatives, complete with experimental protocols and graphical representations of key degradation pathways and analytical workflows.
Solubility Profile
The solubility of this compound derivatives is governed by the interplay between the hydrophilic PEG chain and the terminal functional groups. The repeating ether units of the PEG backbone impart significant water solubility, a key advantage for biological applications.[1] The terminal amine group also contributes to hydrophilicity. As a result, these derivatives are generally soluble in a range of aqueous and polar organic solvents.
While precise quantitative solubility data is not extensively published, a qualitative solubility profile has been established through supplier information and studies on analogous compounds.
Qualitative Solubility of this compound Derivatives
The following table summarizes the observed qualitative solubility for various this compound derivatives in common laboratory solvents. This information serves as a practical guide for solvent selection in experimental setups.
| Derivative | Water | DMSO | DMF | DCM |
| Propargyl-PEG2-amine | Soluble | Soluble | - | - |
| Propargyl-PEG3-amine | Soluble | Soluble | Soluble | Soluble |
| Propargyl-PEG4-amine | Soluble | Soluble | Soluble | Soluble |
| Propargyl-PEG8-amine | Soluble | Soluble | Soluble | Soluble |
| Propargyl-PEG10-amine | Soluble | Soluble | Soluble | Soluble |
Data compiled from product information sheets.[3][4][5][]
Stability Profile and Degradation Pathways
The stability of this compound derivatives is influenced by the chemical liabilities of its constituent parts: the PEG backbone, the propargyl group, and the primary amine. Storage under recommended conditions, typically at -20°C in a desiccated, light-protected environment, is crucial for minimizing degradation.[1][3]
PEG Backbone Degradation
The polyethylene glycol chain is generally stable but can undergo degradation under certain conditions:
-
Oxidative Degradation : In the presence of oxygen and transition metal ions, the PEG chain can undergo oxidative degradation.[1][7] This process can lead to chain scission, resulting in the formation of lower molecular weight PEG species, formaldehyde (B43269), and formic acid.[8][9]
-
Thermal Degradation : At elevated temperatures, typically above 70°C, the PEG backbone can experience random chain scission. This degradation is accelerated in the presence of oxygen.[7]
Propargyl Group Stability
The terminal alkyne of the propargyl group is a reactive moiety, which is fundamental to its utility in click chemistry. However, this reactivity also makes it susceptible to degradation:
-
Hydration : In aqueous solutions, particularly under certain catalytic conditions, the alkyne can undergo hydration to form a ketone.[7]
-
Oxidation : Strong oxidizing agents can lead to the cleavage of the carbon-carbon triple bond.[7]
Amine Group Stability and Reactivity
The primary amine is a nucleophilic functional group that is key to many conjugation strategies. However, it can also be a site of instability:
-
N-methylation and N-formylation : The amine group can react with degradation products of the PEG chain, such as formaldehyde and formic acid, leading to the formation of N-methyl and N-formyl impurities.[8][9]
The following diagram illustrates the potential degradation pathways for a this compound derivative.
Caption: Potential Degradation Pathways for this compound.
Experimental Protocols
To obtain precise quantitative data for the solubility and stability of a specific this compound derivative, standardized experimental methods are required.
Protocol 1: Determination of Aqueous and Organic Solvent Solubility using the Shake-Flask Method
This protocol outlines the steps to determine the thermodynamic equilibrium solubility of a this compound derivative in various solvents.[10]
Objective: To determine the saturation solubility of a this compound derivative in a selected solvent at a controlled temperature.
Materials:
-
This compound derivative
-
Selected solvents (e.g., water, DMSO, DMF, DCM)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents, 0.22 µm PVDF for aqueous solutions)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or MS)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Add an excess amount of the this compound derivative to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Solvent Addition: Add a known volume of the selected solvent to the vial.
-
Equilibration: Securely cap the vial and place it in an orbital shaker within a temperature-controlled environment (e.g., 25°C). Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. For enhanced separation, centrifuge the vials.
-
Sample Collection and Preparation: Carefully withdraw a clear aliquot of the supernatant. Filter the supernatant through an appropriate syringe filter to remove any microscopic particles.
-
Quantification:
-
Prepare a series of standard solutions of the this compound derivative with known concentrations.
-
Generate a calibration curve using the HPLC system.
-
Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
-
Calculation of Solubility: Calculate the original concentration in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. The result is the solubility, typically expressed in mg/mL or mmol/L.
The following diagram illustrates the workflow for solubility determination.
Caption: Workflow for determining thermodynamic solubility.
Protocol 2: Forced Degradation (Stress Testing) for Stability Assessment
Forced degradation studies are performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[11][12]
Objective: To assess the stability of a this compound derivative under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of the this compound derivative in relevant solvents (e.g., water, buffers of different pH).
-
Stress Conditions: Expose the samples to a range of stress conditions as outlined in the table below. Include a control sample stored under the recommended conditions (-20°C, protected from light).
| Stress Condition | Typical Reagents and Conditions |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, room temperature to 60°C |
| Basic Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 60°C |
| Oxidation | 3% - 30% H₂O₂, room temperature |
| Thermal Degradation | 60°C - 80°C (in solid state and in solution) |
| Photostability | Exposure to light (ICH Q1B guidelines) |
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify the parent compound and any degradation products.[13][14]
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Identify the structure of major degradation products using MS and potentially NMR.
-
Determine the degradation kinetics (e.g., rate constants, half-life) if quantitative data is collected over time.
-
The following diagram outlines the workflow for a forced degradation study.
Caption: Workflow for a forced degradation (stress testing) study.
Conclusion
This compound derivatives are versatile and powerful tools in modern drug development and bioconjugation. Their solubility in aqueous and common organic solvents facilitates their use in a wide range of applications. However, their stability is influenced by the inherent chemical properties of the PEG backbone, the propargyl group, and the primary amine. A thorough understanding of their potential degradation pathways and adherence to proper storage and handling conditions are essential to ensure their quality and performance. For applications requiring a comprehensive understanding of their stability profile, conducting forced degradation studies is highly recommended. The protocols and information provided in this guide serve as a valuable resource for researchers and professionals working with these important chemical tools.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Amine-PEG-Alkyne | AxisPharm [axispharm.com]
- 3. Propargyl-PEG3-amine, 932741-19-0 | BroadPharm [broadpharm.com]
- 4. Propargyl-PEG4-amine, 1013921-36-2 | BroadPharm [broadpharm.com]
- 5. Propargyl-PEG8-amine, 1196732-52-1 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
The Role of Propargyl-PEG-Amine in the Formation of Antibody-Drug Conjugates (ADCs): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. This targeted approach aims to enhance the therapeutic window of traditional chemotherapy by maximizing efficacy at the tumor site while minimizing systemic toxicity. The linker, a critical component connecting the antibody to the cytotoxic payload, plays a pivotal role in the stability, solubility, pharmacokinetics, and overall performance of the ADC.
This technical guide focuses on the application of Propargyl-PEG-amine as a heterobifunctional linker in the synthesis of ADCs. This linker offers a modular and efficient approach to ADC development through the strategic use of "click chemistry." The integrated polyethylene (B3416737) glycol (PEG) spacer provides significant advantages in overcoming challenges associated with payload hydrophobicity and improving the overall pharmacological properties of the conjugate. We will delve into the core principles of this technology, present quantitative data, provide detailed experimental protocols, and visualize key workflows and biological pathways.
Core Principles: Click Chemistry and PEGylation
The use of this compound in ADC development is centered around two key chemical strategies: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction and the benefits of PEGylation.
This compound Linker: This linker is heterobifunctional, possessing a terminal propargyl (alkyne) group and a terminal amine group, separated by a PEG chain of variable length. The amine group allows for covalent attachment to the antibody, often through the formation of a stable amide bond with lysine (B10760008) residues when the linker is pre-activated as an NHS ester (Propargyl-PEG-NHS ester).[1][2] The propargyl group serves as a handle for the highly specific and efficient conjugation of an azide-modified payload via CuAAC.[2]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This bioorthogonal "click" reaction forms a stable triazole linkage between the alkyne-functionalized antibody and the azide-functionalized cytotoxic drug.[2] The reaction is highly efficient, proceeds under mild, aqueous conditions, and its bioorthogonal nature prevents unwanted side reactions with biological macromolecules, ensuring precise control over the conjugation process.[3]
The Role of the PEG Spacer: The inclusion of a PEG chain within the linker architecture imparts several beneficial properties to the ADC:
-
Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, reduced stability, and poor solubility. The hydrophilic PEG spacer counteracts this hydrophobicity, improving the overall solubility and stability of the conjugate.[3][4][5]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which can reduce renal clearance and prolong its circulation half-life.[5] This extended exposure in the bloodstream allows for greater accumulation of the ADC at the tumor site.
-
Increased Drug Loading: By mitigating aggregation issues, PEG linkers can enable the development of ADCs with higher drug-to-antibody ratios (DARs) without compromising stability.[3]
-
Reduced Immunogenicity: The PEG chain can shield immunogenic epitopes on the payload or linker, potentially reducing the risk of an immune response against the ADC.[2]
Data Presentation: Impact of PEG Linker Length on ADC Properties
The length of the PEG chain is a critical parameter that can be modulated to fine-tune the properties of an ADC. The following tables summarize representative data from preclinical studies, illustrating the impact of PEG linker length on key performance metrics.
Table 1: Effect of PEG Linker Length on In Vitro Cytotoxicity (IC50) of ADCs
| Linker Type | Payload | Target Cell Line | Approximate IC50 (ng/mL) | Reference(s) |
| No PEG | MMAE | HER2+ (NCI-N87) | ~5 | [6] |
| Short-Chain PEG (e.g., PEG4) | MMAE | HER2+ (NCI-N87) | ~30 | [6] |
| Mid-Chain PEG (e.g., PEG8) | MMAE | HER2+ | 1-50 | [4][5] |
| Long-Chain PEG (e.g., PEG12) | MMAE | HER2+ | 10-100 | [4][5] |
| High Molecular Weight PEG (10 kDa) | MMAE | HER2+ (NCI-N87) | ~110 | [6] |
Note: IC50 values are highly dependent on the specific antibody, payload, DAR, and cell line used. This table illustrates a general trend where increasing PEG length can sometimes lead to a decrease in in vitro potency, potentially due to steric hindrance.
Table 2: Influence of PEG Linker Length on ADC Pharmacokinetics (PK)
| Linker Type | ADC Example | Animal Model | Approximate Half-Life (t½) | Reference(s) |
| No PEG | ZHER2-SMCC-MMAE | Mouse | 19.6 min | [6] |
| Short-Chain PEG (e.g., PEG4) | ZHER2-PEG4K-MMAE | Mouse | 49 min (2.5-fold increase) | [6] |
| Mid-Chain PEG (e.g., PEG8) | Trastuzumab-PEG8-DM1 | Rat | Significantly longer than non-PEGylated | [7] |
| Long-Chain PEG (e.g., PEG12) | Trastuzumab-(PEG12)2-DM1 | Rat | Comparable to PEG8 | [7] |
| High Molecular Weight PEG (10 kDa) | ZHER2-PEG10K-MMAE | Mouse | 220 min (11.2-fold increase) | [6] |
Note: This table demonstrates a clear trend where increasing PEG linker length generally correlates with a longer plasma half-life.
Table 3: Representative Parameters for ADC Synthesis and Characterization
| Parameter | Method(s) | Typical Value/Range | Reference(s) |
| Linker:Antibody Molar Ratio (for NHS ester reaction) | - | 5:1 to 20:1 | [1] |
| Final Average Drug-to-Antibody Ratio (DAR) | HIC-HPLC, RP-HPLC, MS | 2 - 4 | [1] |
| Percentage of Unconjugated Antibody | HIC-HPLC, RP-HPLC | < 5% | [1] |
| Payload:Antibody-Linker Molar Ratio (for CuAAC) | - | 2:1 to 5:1 | [1] |
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of an ADC using a this compound linker (in its NHS ester-activated form). Optimization of specific reaction conditions is recommended for each antibody-payload combination.
Protocol 1: Antibody Modification with Propargyl-PEG-NHS Ester
This protocol describes the attachment of the Propargyl-PEG linker to lysine residues on the antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Propargyl-PEG-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC, desalting columns)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS, pH 7.4.
-
Adjust the antibody concentration to 2-10 mg/mL in cold Reaction Buffer.[1]
-
-
Linker Preparation:
-
Allow the vial of Propargyl-PEG-NHS ester to warm to room temperature before opening.
-
Prepare a fresh stock solution of the linker (e.g., 10 mg/mL) in anhydrous DMSO immediately before use.[1]
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the Propargyl-PEG-NHS ester solution to the antibody solution. A 5:1 to 20:1 molar excess of linker to antibody is a common starting range.[1]
-
Ensure the final concentration of DMSO is below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester.
-
-
Purification:
-
Remove excess, unreacted linker and quenching agent by SEC using a column pre-equilibrated with PBS, pH 7.4.
-
Collect the fractions containing the alkyne-modified antibody.
-
-
Characterization:
-
Determine the concentration of the modified antibody using a spectrophotometer at 280 nm.
-
Assess the linker-to-antibody ratio (LAR) using MALDI-TOF mass spectrometry.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Payload Conjugation
This protocol details the "clicking" of the azide-modified payload onto the alkyne-functionalized antibody.
Materials:
-
Alkyne-modified antibody (from Protocol 1)
-
Azide-modified cytotoxic payload
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA)
-
Sodium Ascorbate
-
DMSO
-
PBS, pH 7.4
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-modified payload in DMSO.
-
Prepare a stock solution of CuSO₄ in water (e.g., 100 mM).
-
Prepare a stock solution of THPTA in water (e.g., 200 mM).
-
Prepare a fresh solution of Sodium Ascorbate in water (e.g., 100 mM).
-
-
Catalyst Premix:
-
In a separate tube, mix CuSO₄ and THPTA in a 1:2 molar ratio. Let it stand for a few minutes to form the Cu(I)-ligand complex.
-
-
Click Reaction:
-
In a reaction tube, combine the alkyne-modified antibody with the azide-modified payload (typically at a 2:1 to 5:1 molar excess of payload to antibody).[1]
-
Add the catalyst premix to the reaction mixture. A final copper concentration of 0.5-1 mM is often sufficient.
-
Initiate the reaction by adding the Sodium Ascorbate solution to a final concentration of 2.5-5 mM.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
-
Purification:
-
Purify the final ADC using SEC or Hydrophobic Interaction Chromatography (HIC) to remove unreacted payload, catalyst, and other small molecules.
-
Protocol 3: Purification and Characterization of the ADC
Materials:
-
Purified ADC
-
HIC column and HPLC system
-
Mass spectrometer
Procedure:
-
Purification:
-
Further purify the ADC using preparative HIC to separate species with different DARs, if a more homogeneous product is desired.
-
-
Characterization:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Use analytical HIC to separate the different drug-loaded species. The relative peak areas correspond to the distribution of species with different numbers of drugs per antibody.
-
Calculate the average DAR by taking a weighted average of the peak areas.
-
Confirm the identity of each peak using native mass spectrometry coupled to the HIC separation.
-
-
Aggregation Analysis:
-
Use Size-Exclusion Chromatography (SEC) to determine the percentage of high molecular weight species (aggregates) in the final ADC product.
-
-
In Vitro Cytotoxicity Assay:
-
Perform a cell-based assay (e.g., MTT or XTT) on a target antigen-positive cell line to determine the IC50 value of the ADC.
-
-
Mandatory Visualization
Conclusion
This compound linkers represent a versatile and powerful tool in the rational design of antibody-drug conjugates. The combination of a stable, bioorthogonal click chemistry handle with the beneficial physicochemical properties of a tunable PEG spacer allows for the creation of ADCs with improved solubility, enhanced pharmacokinetic profiles, and controlled drug loading. By carefully selecting the PEG linker length, researchers can balance in vitro potency with in vivo stability and efficacy, optimizing the therapeutic index of the ADC. The detailed protocols and comparative data provided in this guide offer a framework for the successful development and evaluation of next-generation ADCs using this advanced linker technology.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | MDPI [mdpi.com]
- 7. vectorlabs.com [vectorlabs.com]
Propargyl-PEG-Amine: A Technical Guide for Advanced Research Applications
An in-depth guide for researchers, scientists, and drug development professionals on the fundamental principles and practical applications of Propargyl-PEG-amine in bioconjugation, drug delivery, and surface modification.
This compound is a heterobifunctional linker molecule that has become an invaluable tool in modern biochemical and pharmaceutical research.[1] Its unique molecular architecture, which combines a terminal propargyl group, a primary amine, and a flexible polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for the covalent linkage of diverse molecules.[2] The propargyl group, with its terminal alkyne, is a key participant in the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[3][4] Concurrently, the primary amine group provides a reactive site for conventional conjugation to molecules bearing carboxylic acids or activated esters.[5][6] The integrated PEG linker not only enhances the aqueous solubility of the molecule and its conjugates but also provides a flexible spacer that can be critical for maintaining the biological activity of the conjugated species.[2][7]
This technical guide provides a comprehensive overview of the core principles of using this compound in research, with a focus on practical applications. It includes detailed experimental protocols, quantitative data summaries, and workflow diagrams to facilitate its effective implementation in the laboratory.
Core Applications
The dual functionality of this compound makes it suitable for a wide array of research applications, including:
-
Bioconjugation and PEGylation: The primary amine allows for the straightforward attachment of the PEG linker to proteins, peptides, and other biomolecules.[1] This process, known as PEGylation, can significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules by increasing their solubility and stability, extending their circulation half-life, and reducing their immunogenicity.[1][4]
-
Drug Delivery: this compound is instrumental in the construction of advanced drug delivery systems.[2] It can be used to functionalize the surface of nanoparticles, such as liposomes and polymeric micelles, for subsequent "clicking" of targeting ligands.[2][8]
-
Antibody-Drug Conjugates (ADCs): This linker can connect a potent cytotoxic payload to a monoclonal antibody, enabling targeted delivery of the drug to cancer cells.[9][10]
-
Proteolysis Targeting Chimeras (PROTACs): this compound is an ideal linker for synthesizing PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for subsequent degradation.[1][3][11] The PEG linker provides the necessary flexibility and length to facilitate the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[1]
-
Surface Modification: The linker can be used to modify the surface of various materials to introduce alkyne groups for subsequent functionalization via click chemistry.[12][13]
Quantitative Data on Physicochemical Properties
The successful modification of biomolecules or nanoparticles with this compound can be quantified by monitoring changes in their physicochemical properties. The following table summarizes typical data obtained from the characterization of nanoparticles before and after surface modification.
| Parameter | Method of Analysis | Typical Expected Outcome |
| PEG Surface Density (Γ) | X-ray Photoelectron Spectroscopy (XPS), ¹H NMR | Increases with higher concentrations of this compound used during immobilization.[12] |
| Hydrodynamic Diameter (nm) | Dynamic Light Scattering (DLS) | An increase in diameter is expected after PEGylation, for example, from 150 ± 5 nm to 175 ± 7 nm.[13] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | A slight increase may be observed, for instance, from 0.08 to 0.12, indicating a still relatively uniform size distribution.[13] |
| Surface Wettability | Contact Angle Measurement | A decreased contact angle indicates an increase in surface hydrophilicity.[12] |
| Surface Roughness | Atomic Force Microscopy (AFM) | Minimal to no significant change in surface roughness suggests a uniform coating.[12] |
| Chemical Composition | Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS) | The appearance of characteristic peaks corresponding to the PEG linker and the subsequently "clicked" molecule.[12] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound. Below are protocols for key experiments.
Protocol 1: Two-Step Protein Bioconjugation
This protocol outlines the conjugation of a protein (e.g., an antibody) to a small molecule payload using this compound.
Step 1: Reaction of Payload with this compound
-
Preparation: Dissolve the payload containing an activated NHS ester in a suitable organic solvent like DMSO to prepare a stock solution.[14]
-
Linking: Add a 5- to 10-fold molar excess of this compound to the payload solution.[14]
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature to form the Payload-Linker intermediate.[14]
-
Purification (Optional): The intermediate can be purified at this stage, or used directly in the next step if the subsequent reaction conditions are compatible.
Step 2: Click Chemistry Conjugation to an Azide-Modified Protein
-
Reagent Preparation:
-
Prepare a stock solution of the azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4).[7]
-
Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in deionized water. This solution must be freshly prepared.[7][10]
-
Prepare a 20 mM stock solution of copper(II) sulfate (B86663) (CuSO₄) in deionized water.[12]
-
Prepare a 100 mM stock solution of a copper-coordinating ligand such as THPTA in deionized water.[12]
-
-
Reaction Setup:
-
In a reaction tube, combine the azide-modified protein with the Payload-Linker intermediate from Step 1. A molar excess of 3- to 10-fold of the Payload-Linker over the protein is a recommended starting point.[10]
-
Add the THPTA ligand to a final concentration of 1-5 mM.[12]
-
Add the CuSO₄ solution to a final concentration of 50-250 µM. It is often beneficial to premix the CuSO₄ and THPTA solutions before adding them to the reaction mixture.[12]
-
-
Initiation: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration 5-10 times that of the copper.[12]
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.[10][12]
-
Purification: Purify the resulting bioconjugate using size-exclusion chromatography (SEC) or dialysis to remove the copper catalyst, excess reagents, and unreacted molecules.[7][10]
Protocol 2: Surface Functionalization of Amine-Modified Nanoparticles
This protocol describes the modification of nanoparticles with amine groups on their surface using a Propargyl-PEG-acid, followed by conjugation with this compound in a multi-step process.
Step 1: Activation of Propargyl-PEG-acid
-
Reagent Preparation:
-
Activation:
-
In a reaction tube, add the desired amount of the Propargyl-PEG-acid stock solution.
-
Add a molar excess of EDC and NHS (typically a 2- to 5-fold molar excess over the PEG linker).[8]
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to generate the amine-reactive NHS ester.[8]
-
Step 2: Conjugation to Nanoparticles
-
Preparation: Resuspend the amine-functionalized nanoparticles in a conjugation buffer.[8]
-
Conjugation: Add the activated Propargyl-PEG-NHS ester solution to the nanoparticle suspension. A 5- to 20-fold molar excess of the linker is a good starting point.[8]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with continuous gentle mixing.[8]
-
Quenching and Purification:
Step 3: Click Chemistry with an Azide-Functionalized Molecule
-
Reagent Preparation:
-
Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water), sodium ascorbate (e.g., 1 M in water), and a ligand like THPTA (e.g., 100 mM in water).[8]
-
-
Reaction Setup:
-
Disperse the propargyl-functionalized nanoparticles in a reaction buffer.[8]
-
Add the azide-functionalized molecule to the nanoparticle suspension. A 2- to 10-fold molar excess over the estimated number of propargyl groups is recommended.[8]
-
If using a ligand, premix the CuSO₄ and THPTA solutions before adding them to the reaction.
-
Add the CuSO₄ solution to a final concentration of 0.1-1 mM.[8]
-
-
Initiation: Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.[8]
-
Incubation: Incubate the reaction for 1-4 hours at room temperature with gentle mixing, protecting from light if using a fluorescent molecule.[8]
-
Purification: Purify the final functionalized nanoparticles using an appropriate method such as centrifugation, dialysis, or magnetic separation to remove the copper catalyst and excess reagents.[8]
Visualizing Workflows and Pathways
Diagrams illustrating experimental workflows and signaling pathways can aid in the conceptual understanding and practical implementation of this compound in research.
Caption: Workflow for a two-step protein bioconjugation using this compound.
Caption: Signaling pathway for PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Propargyl-PEG5-amine, 1589522-46-2 | BroadPharm [broadpharm.com]
- 6. This compound | Amine-PEG-Alkyne | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound | CAS#:956348-61-1 | Chemsrc [chemsrc.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Propargyl-PEG-Amine Bioconjugation of Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the bioconjugation of proteins using propargyl-PEG-amine linkers. This methodology is highly relevant for the development of advanced biotherapeutics such as antibody-drug conjugates (ADCs), targeted drug delivery systems, and proteolysis-targeting chimeras (PROTACs).[1][2] The protocols outlined below describe a common and robust two-stage strategy: first, the introduction of a terminal alkyne group onto the protein surface, followed by a highly specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry reaction to conjugate a molecule of interest.[3][4]
The use of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility, biocompatibility, and pharmacokinetic profile of the resulting conjugate, while potentially reducing aggregation and immunogenicity.[3][5]
Principle of the Reaction
The primary method for introducing a propargyl group to a protein is through the reaction of an N-hydroxysuccinimide (NHS) ester-functionalized propargyl-PEG linker (Propargyl-PEG-NHS Ester) with primary amine groups on the protein.[5] These amines are predominantly found on the side chains of lysine (B10760008) residues and the N-terminus of the polypeptide chain. This reaction forms a stable amide bond, covalently attaching the linker to the protein.[5]
Once the protein is "propargylated," the terminal alkyne group is available for the CuAAC reaction. This highly efficient and bio-orthogonal "click" reaction forms a stable triazole linkage with an azide-modified molecule (e.g., a cytotoxic drug, a fluorescent dye, or a biotin (B1667282) tag).[1][4] The specificity of the alkyne-azide reaction allows for precise conjugation in complex biological mixtures with minimal side reactions.[6]
Data Presentation
Table 1: Typical Reaction Parameters for Protein Modification with Propargyl-PEG-NHS Ester
| Parameter | Recommended Range | Considerations |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency but may also lead to aggregation.[3][5] |
| Linker:Protein Molar Ratio | 5:1 to 25:1 | This ratio should be optimized to achieve the desired degree of labeling (DOL).[3][4] |
| Reaction pH | 7.2 - 8.5 | A slightly basic pH facilitates the reaction between NHS esters and primary amines.[3][5] |
| Reaction Temperature | Room Temperature or 4°C | Room temperature is often sufficient for shorter reaction times, while 4°C can be used for overnight incubations to minimize potential protein degradation.[3] |
| Incubation Time | 30 - 120 minutes (RT) or overnight (4°C) | Reaction time is a critical parameter for controlling the extent of conjugation.[3][5] |
| Quenching Agent | 1 M Tris-HCl or 1 M Glycine (pH 8.0) | Used to stop the reaction by consuming excess NHS ester.[5] |
Table 2: Typical Reaction Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Recommended Range | Considerations |
| Azide-Modified Molecule:Protein Molar Ratio | 3:1 to 10:1 | A molar excess of the azide-containing molecule is recommended to ensure efficient conjugation.[2] |
| Copper(II) Sulfate (B86663) (CuSO₄) Final Concentration | 1 - 5 mM | The copper catalyst is essential for the CuAAC reaction.[2] |
| Copper Ligand (e.g., THPTA) | ~5-fold molar excess over copper | The ligand accelerates the reaction and protects the biomolecule.[4] |
| Sodium Ascorbate (B8700270) Final Concentration | 5 - 10 mM | Freshly prepared sodium ascorbate is used to reduce Cu(II) to the active Cu(I) species.[1][2] |
| Reaction Temperature | Room Temperature | The click reaction is typically rapid at room temperature.[4] |
| Incubation Time | 1 - 4 hours | The reaction should be protected from light.[2] |
Experimental Protocols
Protocol 1: Protein Modification with Propargyl-PEG-NHS Ester
This protocol describes the covalent attachment of a propargyl-PEG linker to a protein using an NHS ester.
Materials:
-
Protein of interest
-
Propargyl-PEG-NHS Ester
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)[5]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[5]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[5]
-
Desalting columns or dialysis equipment for purification[5]
Procedure:
-
Protein Preparation: Prepare a solution of the protein of interest in an amine-free buffer at a concentration of 1-10 mg/mL.[5] If the protein is in an incompatible buffer (e.g., containing Tris or other primary amines), perform a buffer exchange using a desalting column or dialysis.[5]
-
Linker Preparation: Immediately before use, prepare a stock solution (e.g., 10 mM) of Propargyl-PEG-NHS Ester in anhydrous DMF or DMSO.[5]
-
Conjugation Reaction: Add the calculated amount of the Propargyl-PEG-NHS Ester stock solution to the protein solution. The molar ratio of linker to protein typically ranges from 5:1 to 25:1 and should be optimized for the specific protein and desired degree of labeling.[4]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[5] Gentle mixing during incubation can improve conjugation efficiency.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to react with any excess NHS ester.[5] Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and byproducts by purifying the propargyl-modified protein using a desalting column, size-exclusion chromatography (SEC), or dialysis.[1]
-
Characterization: Determine the concentration of the modified protein using a spectrophotometer at 280 nm. The degree of labeling (DOL) can be determined using MALDI-TOF mass spectrometry.[3]
Caption: Workflow for protein modification with a Propargyl-PEG-NHS ester.
Protocol 2: Protein-Molecule Conjugation via CuAAC "Click" Chemistry
This protocol describes the conjugation of an azide-modified molecule to the propargyl-functionalized protein from Protocol 1.
Materials:
-
Propargyl-modified protein
-
Azide-modified molecule of interest (dissolved in DMSO or an appropriate buffer)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)[1]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)[1]
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared)[1]
-
Reaction buffer (e.g., PBS, pH 7.4)[1]
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)[3]
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the propargyl-modified protein with the reaction buffer.
-
Add the azide-modified molecule from its stock solution. A molar excess of 3- to 10-fold over the protein is a good starting point.[2] The final concentration of the organic solvent (e.g., DMSO) should ideally be below 10% to maintain protein stability.[1]
-
Catalyst Preparation: In a separate tube, premix the CuSO₄ and THPTA ligand stock solutions. A 1:5 molar ratio of Cu:Ligand is often recommended.[4] Let the mixture stand for 1-2 minutes.
-
Add Catalyst: Add the premixed CuSO₄/THPTA mixture to the protein-azide solution. The final concentration of CuSO₄ is typically 1-2 mM.[3]
-
Initiate Reaction: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.[2][3]
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.[1][2]
-
Purification: Purify the final protein conjugate using SEC or dialysis to remove the copper catalyst, unreacted small molecules, and other reagents.[1][3]
-
Characterization: Determine the final concentration of the protein conjugate. Characterize the success of the conjugation and determine the drug-to-antibody ratio (DAR), if applicable, using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.[3]
Caption: Workflow for click chemistry conjugation of an azide-modified payload.
Purification and Characterization
The purification of PEGylated proteins is a critical step to remove unreacted reagents and byproducts.[7]
-
Size-Exclusion Chromatography (SEC): This is one of the most common methods for purifying PEGylated proteins, as it efficiently separates molecules based on their hydrodynamic radius.[] It is effective at removing low molecular weight impurities.[]
-
Ion-Exchange Chromatography (IEX): This technique can be used to separate PEGylated proteins from unreacted native protein, as the PEG chains can shield surface charges, altering the protein's binding properties to the IEX resin.[][9]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity and can also be employed for the purification of PEGylated proteins.[]
-
Dialysis and Ultrafiltration: These methods are useful for buffer exchange and removing small molecule impurities.[1][10]
It is essential to confirm that the conjugation process has not compromised the structure and function of the protein. This can be assessed using techniques such as circular dichroism, fluorescence spectroscopy, and relevant bioassays.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. researchgate.net [researchgate.net]
Step-by-Step Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG-amine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept celebrated for its high efficiency, selectivity, and biocompatibility. This reaction enables the rapid and reliable formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide (B81097) and a terminal alkyne.[1] Propargyl-PEG-amine is a heterobifunctional linker that features a terminal alkyne group for CuAAC and a primary amine for further functionalization, making it a versatile tool in bioconjugation, drug delivery, and the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][3][4][5][6][7]
The integrated polyethylene (B3416737) glycol (PEG) spacer enhances the aqueous solubility, stability, and pharmacokinetic profile of the resulting conjugates, while potentially reducing immunogenicity.[2][6][8][9] These application notes provide a comprehensive guide, including detailed experimental protocols and troubleshooting, for performing CuAAC reactions with this compound.
Mechanism of the CuAAC Reaction
The CuAAC reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[5][10][11] The catalytic cycle involves the following key steps:
-
Formation of Copper(I) Acetylide: The Cu(I) catalyst coordinates with the terminal alkyne of the this compound to form a copper-acetylide intermediate.[1][10]
-
Reaction with the Azide: The azide then reacts with the copper-acetylide complex.[1]
-
Cycloaddition and Product Formation: This leads to the formation of a six-membered copper-containing intermediate that rearranges to form the stable 1,4-disubstituted triazole product.[10]
-
Catalyst Regeneration: The process regenerates the Cu(I) catalyst, allowing it to participate in the next catalytic cycle.[1][10]
To enhance the reaction efficiency and protect sensitive biomolecules from oxidative damage, a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often employed.[2][11][12]
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical CuAAC reaction using this compound.
Materials and Reagents
-
This compound
-
Azide-functionalized molecule
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (recommended)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Organic Co-solvent (e.g., DMSO, DMF) if needed for solubility
-
Deionized water (ddH₂O)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC), Reverse-Phase HPLC)
Preparation of Stock Solutions
It is recommended to prepare fresh stock solutions, especially for the sodium ascorbate.
| Reagent | Stock Concentration | Solvent | Storage Notes |
| This compound | 10 mM | ddH₂O or appropriate organic solvent | Store at -20°C, protected from moisture and light.[12] |
| Azide-functionalized Molecule | 10 mM | Compatible solvent | Store according to manufacturer's recommendations. |
| Copper(II) Sulfate (CuSO₄) | 20 mM | ddH₂O | Stable at room temperature. |
| Sodium Ascorbate | 100 mM | ddH₂O | Prepare fresh before each use. [2][12] |
| THPTA | 50 mM | ddH₂O | Stable when stored at -20°C. |
Step-by-Step Reaction Procedure
The following procedure is for a final reaction volume of 1 mL. This protocol is a general guideline and may require optimization for specific substrates.[2]
-
Reaction Setup:
-
In a clean reaction vial, add 100 µL of the 10 mM this compound stock solution (final concentration: 1 mM).
-
Add 120 µL of the 10 mM azide-functionalized molecule stock solution (final concentration: 1.2 mM, 1.2 equivalents).[2]
-
Add reaction buffer or solvent to bring the volume to approximately 900 µL. If the azide-containing molecule is not soluble in the aqueous buffer, a co-solvent like DMSO or DMF can be used, ensuring the final concentration does not adversely affect the reaction or the stability of biomolecules.[12]
-
-
Catalyst Preparation:
-
In a separate microcentrifuge tube, prepare the copper-ligand complex by mixing the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of CuSO₄ to THPTA is often recommended.[8] For this 1 mL reaction, you can mix 12.5 µL of 20 mM CuSO₄ with 31.25 µL of 50 mM THPTA. Let this mixture stand for a few minutes.
-
-
Reaction Initiation:
-
Add the 43.75 µL of the premixed CuSO₄/THPTA solution to the reaction vial.
-
Initiate the reaction by adding 50 µL of the freshly prepared 100 mM sodium ascorbate stock solution.[2]
-
-
Incubation:
Purification of the Conjugate
The purification method will depend on the nature of the resulting conjugate.
-
Size-Exclusion Chromatography (SEC): Effective for separating larger biomolecule conjugates from smaller unreacted molecules, catalyst, and ligand.[6][13]
-
Reverse-Phase HPLC (RP-HPLC): Suitable for purifying smaller molecules and peptides.
-
Dialysis/Ultrafiltration: Useful for removing small molecule impurities from large protein or antibody conjugates.[13]
If residual copper is a concern, a chelating agent like EDTA can be added before the purification step.[12]
Caption: Experimental workflow for the CuAAC reaction with this compound.
Data Presentation: Quantitative Parameters
The following tables summarize typical reaction conditions and yields for CuAAC reactions. Note that optimal conditions are substrate-dependent and may require empirical optimization.
Typical Reaction Conditions
| Parameter | Concentration Range (Small Molecules) | Concentration Range (Bioconjugation) | Purpose |
| Alkyne Concentration | 0.1 - 0.5 M | 10 µM - 1 mM | Reactant. |
| Azide to Alkyne Ratio | 1.0 - 1.2 : 1 | 1 - 50 : 1 | To drive the reaction to completion. |
| CuSO₄ | 0.1 - 5 mol% | 50 µM - 1 mM | Catalyst precursor. |
| Sodium Ascorbate | 5 - 10 mol% | 0.5 - 5 mM | Reducing agent to generate Cu(I). |
| Ligand (e.g., THPTA) | 0.5 - 25 mol% | 0.25 - 5 mM | Stabilizes Cu(I) and accelerates the reaction. |
| Temperature | Room Temperature - 60°C | Room Temperature | Most reactions proceed efficiently at RT.[12] |
| pH | 4 - 12 | 6.5 - 8.0 | Reaction is robust over a wide pH range.[12] |
Representative Reaction Yields
| Application | Reactants | Yield (%) | Reference |
| Small Molecule Synthesis | Benzyl azide + Phenylacetylene | >95% | Literature data |
| Peptide Labeling | Azido-peptide + Alkyne-dye | 80-95% | Literature data |
| Protein Modification | Azido-protein + Alkyne-PEG | 70-90% | Literature data |
| Oligonucleotide Labeling | Alkyne-oligo + Azide-PEG | >90% | [14] |
Note: Yields are highly dependent on the specific substrates, reaction conditions, and purification methods.[2]
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive copper catalyst | Use freshly prepared sodium ascorbate solution.[2] Ensure the THPTA to CuSO₄ ratio is appropriate (typically 5:1).[2] Degas solvents to prevent oxidation of Cu(I).[1] |
| Poor solubility of reactants | Use a co-solvent like DMSO or DMF to improve solubility.[1] | |
| Degradation of starting materials | Confirm the stability of your azide and alkyne under the reaction conditions.[2] | |
| Multiple Products Observed | Oxidative homocoupling of the alkyne | Degas the solvent prior to the reaction. Ensure an adequate concentration of sodium ascorbate.[2] |
| Side reactions of other functional groups | Protect sensitive functional groups on your molecules if necessary.[2] | |
| Difficulty in Purification | Streaking on silica (B1680970) gel | Use reverse-phase chromatography or size-exclusion chromatography for PEGylated molecules.[2] |
Application in PROTAC Development
This compound is frequently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[5]
Caption: Mechanism of PROTAC-mediated target protein degradation.
The copper-catalyzed azide-alkyne cycloaddition with this compound is a robust and versatile method for the synthesis of well-defined conjugates. The protocol provided herein offers a starting point for a variety of applications in research and drug development. Optimization of reaction conditions and purification methods may be necessary for specific substrates to achieve high yields and purity.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | Amine-PEG-Alkyne | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. glenresearch.com [glenresearch.com]
Application Notes and Protocols for Peptide Labeling Using Propargyl-PEG-Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG-amine is a heterobifunctional linker that has become an invaluable tool in bioconjugation, particularly for the precise and efficient labeling of peptides. Its structure, featuring a terminal propargyl group (an alkyne) and a primary amine, connected by a flexible polyethylene (B3416737) glycol (PEG) spacer, allows for a versatile two-step labeling strategy. This approach is central to advancements in drug development, diagnostics, and proteomics research.[1][2][3]
The primary amine of this compound can be covalently attached to a peptide, typically through the formation of a stable amide bond with a carboxylic acid group on the peptide, often activated using carbodiimide (B86325) chemistry (e.g., EDC/NHS).[1][4] Alternatively, a pre-activated version, Propargyl-PEG-NHS ester, can directly react with primary amines on the peptide, such as the N-terminus or the side chain of a lysine (B10760008) residue.[2]
Once the peptide is functionalized with the propargyl group, it can undergo a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[1][5] This reaction allows for the covalent attachment of a wide variety of azide-modified molecules, including fluorescent dyes, biotin, imaging agents, or therapeutic payloads.[2][6][7][8] The PEG spacer enhances the solubility and biocompatibility of the resulting peptide conjugate, which can improve its pharmacokinetic properties and reduce aggregation.[1][2][9]
These application notes provide detailed protocols for the successful labeling of peptides using this compound, from the initial conjugation to the final purification and characterization of the labeled product.
Core Principles and Workflow
The labeling of a peptide using this compound is a two-stage process. The first stage involves the covalent attachment of the this compound linker to the peptide. The second stage is the "click chemistry" reaction where an azide-containing molecule of interest is attached to the propargyl-functionalized peptide.
Experimental Workflow for Peptide Labeling with this compound
Caption: A typical experimental workflow for peptide labeling using this compound, from initial peptide functionalization to final product characterization.
Data Presentation
The success of peptide labeling can be quantified at various stages. The following tables provide representative data for the key steps involved in the process.
Table 1: Representative Efficiency of Amide Coupling Reaction
| Peptide Substrate | Activating Agents | Molar Excess of this compound | Reaction Time (hours) | Coupling Efficiency (%) |
| Peptide with C-terminal COOH | EDC/NHS | 1.5 - 3 | 4 - 12 | > 90% |
| Peptide with Asp/Glu side chain | EDC/NHS | 2 - 5 | 4 - 12 | > 85% |
| Peptide with N-terminal Amine | Propargyl-PEG-NHS Ester | 5 - 20 | 2 - 4 | > 95% |
| Peptide with Lys side chain | Propargyl-PEG-NHS Ester | 5 - 20 | 2 - 4 | > 90% |
Table 2: Representative Efficiency of CuAAC "Click" Reaction
| Propargyl-Peptide Substrate | Azide-Molecule | Catalyst System | Reaction Time (hours) | "Click" Reaction Yield (%) |
| Propargyl-Peptide | Azide-Fluorescent Dye | CuSO₄ / Sodium Ascorbate (B8700270) / THPTA | 1 - 4 | > 95% |
| Propargyl-Peptide | Azide-Biotin | CuSO₄ / Sodium Ascorbate / TBTA | 1 - 4 | > 95% |
| Propargyl-Peptide | Azide-Drug Payload | CuSO₄ / Sodium Ascorbate / THPTA | 1 - 4 | > 90% |
Table 3: Characterization of Labeled Peptides
| Analysis Method | Information Provided | Expected Outcome |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Confirmation of successful labeling and determination of the degree of labeling. | An increase in the molecular weight of the peptide corresponding to the addition of the this compound and the azide-modified molecule. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and separation of the labeled peptide from unreacted starting materials. | A single, sharp peak for the purified labeled peptide with a different retention time compared to the unlabeled peptide. |
| UV-Vis Spectroscopy | Quantification of conjugated dye (if applicable). | Absorbance at the characteristic wavelength of the conjugated dye. |
Experimental Protocols
Protocol 1: Functionalization of a Peptide with this compound via EDC/NHS Chemistry
This protocol describes the conjugation of this compound to a peptide containing a carboxylic acid group (e.g., C-terminus or the side chain of aspartic or glutamic acid).
Materials:
-
Peptide with a carboxylic acid group
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Reaction Buffer: 0.1 M MES buffer, pH 4.5-6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Quenching Solution: Hydroxylamine or 2-Mercaptoethanol
-
Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column
Procedure:
-
Peptide Dissolution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Activation of Carboxylic Acid:
-
In a separate tube, dissolve EDC (1.5 equivalents relative to the peptide) and NHS (1.5 equivalents relative to the peptide) in anhydrous DMF or DMSO.
-
Add the EDC/NHS solution to the peptide solution and incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.
-
-
Conjugation Reaction:
-
Dissolve this compound (1.5 equivalents relative to the peptide) in the Reaction Buffer.
-
Add the this compound solution to the activated peptide solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction (Optional): Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature to quench any unreacted NHS esters.
-
Purification:
-
Acidify the reaction mixture with 0.1% Trifluoroacetic Acid (TFA) in water.
-
Purify the propargyl-functionalized peptide using RP-HPLC with a suitable gradient of acetonitrile (B52724) in water (both containing 0.1% TFA).
-
Collect the fractions containing the desired product and confirm the mass by Mass Spectrometry.
-
Lyophilize the purified fractions to obtain the propargyl-modified peptide as a powder.
-
Chemical Reaction Scheme for Peptide Functionalization and Labeling
Caption: Reaction scheme for peptide functionalization with this compound followed by a CuAAC "click" reaction.
Protocol 2: Labeling of Propargyl-Functionalized Peptide via CuAAC "Click" Chemistry
This protocol describes the "clicking" of an azide-functionalized molecule (e.g., a fluorescent dye) to the propargyl-modified peptide prepared in Protocol 1.
Materials:
-
Propargyl-functionalized peptide
-
Azide-functionalized molecule (e.g., azide-fluorophore)
-
Reaction Buffer: Degassed 1X PBS, pH 7.4, or a mixture of DMSO and water
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepared fresh)
-
Copper ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in DMSO/water)
-
Purification System: RP-HPLC or Size-Exclusion Chromatography (SEC)
Procedure:
-
Reagent Preparation:
-
Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and the copper ligand.
-
-
Peptide and Azide-Molecule Dissolution:
-
Dissolve the propargyl-modified peptide in the degassed Reaction Buffer to a final concentration of 1-5 mM.
-
Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO) to a known concentration.
-
-
"Click" Reaction Mixture:
-
In a microcentrifuge tube, combine the dissolved propargyl-peptide and the azide-functionalized molecule (typically 1.2-2 equivalents).
-
Add the copper ligand (e.g., THPTA, 5 equivalents relative to copper).
-
Add the CuSO₄ solution (typically to a final concentration of 0.1-1 mM).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically to a final concentration of 1-5 mM).
-
-
Reaction Conditions:
-
Allow the reaction to proceed for 1-4 hours at room temperature with gentle agitation.
-
The reaction progress can be monitored by RP-HPLC or LC-MS.
-
-
Purification:
-
Once the reaction is complete, purify the labeled peptide using RP-HPLC or SEC to remove the catalyst, excess reagents, and byproducts.[10]
-
For RP-HPLC, use a suitable gradient of acetonitrile in water (both with 0.1% TFA).
-
For SEC, use a column with an appropriate molecular weight cutoff to separate the labeled peptide from smaller molecules.[10]
-
-
Characterization:
-
Analyze the purified fractions by Mass Spectrometry to confirm the molecular weight of the labeled peptide.
-
Assess the purity of the final product using analytical HPLC.
-
Lyophilize the purified fractions to obtain the final labeled peptide as a powder.
-
Troubleshooting
Table 4: Troubleshooting Common Issues in Peptide Labeling
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Amide Coupling Efficiency | - Inactive EDC/NHS reagents.- Inappropriate reaction pH.- Presence of primary amine-containing buffers. | - Use fresh or properly stored EDC and NHS.- Ensure the reaction pH is between 4.5 and 6.0.- Use amine-free buffers like MES or PBS. |
| Low "Click" Reaction Yield | - Oxidation of Cu(I) catalyst.- Impure reagents.- Steric hindrance. | - Degas all buffers and prepare sodium ascorbate solution fresh.- Use high-purity reagents.- Increase the reaction time or temperature; consider a longer PEG spacer. |
| Multiple Peaks in HPLC after Labeling | - Incomplete reaction.- Side reactions.- Peptide degradation. | - Optimize reaction time and molar ratios.- Ensure mild reaction conditions.- Check the stability of the peptide under the reaction conditions. |
| Difficulty in Purifying Labeled Peptide | - Similar hydrophobicity of labeled and unlabeled peptide.- Aggregation of the labeled peptide. | - Optimize the HPLC gradient for better separation.- Consider using a different purification method like SEC.- The PEG linker should help reduce aggregation. |
Conclusion
This compound is a powerful and versatile reagent for the site-specific labeling of peptides. The two-step approach, involving an initial amide bond formation followed by a highly efficient CuAAC "click" reaction, provides a robust and reliable method for conjugating a wide range of functionalities to peptides. The inclusion of a PEG spacer often enhances the physicochemical properties of the resulting conjugate. By following the detailed protocols and considering the troubleshooting guidelines provided, researchers can successfully label their peptides of interest for various applications in basic research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Covalent Conjugation of Propargyl-PEG-Amine to Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the functionalization of nanoparticles with Propargyl-PEG-amine, a heterobifunctional linker crucial for advancing drug delivery systems, diagnostic tools, and imaging agents. The protocols detailed below facilitate the introduction of a polyethylene (B3416737) glycol (PEG) spacer and a terminal alkyne group onto the nanoparticle surface. The PEG component enhances biocompatibility and in vivo circulation time, while the propargyl group enables subsequent, highly specific modifications via "click chemistry."[1][2][3][4]
This document outlines two primary protocols based on the surface chemistry of the starting nanoparticles:
-
Protocol 1: Conjugation of this compound to carboxylated nanoparticles using carbodiimide (B86325) (EDC/NHS) chemistry.
-
Protocol 2: Conjugation of Propargyl-PEG-NHS ester to amine-functionalized nanoparticles.
Introduction to Nanoparticle PEGylation
PEGylation is a widely adopted strategy to improve the physicochemical properties of nanoparticles.[2][5] The covalent attachment of PEG chains creates a hydrophilic shield that can reduce non-specific protein adsorption (opsonization), preventing rapid clearance by the mononuclear phagocyte system and thereby prolonging circulation half-life.[1][3] The inclusion of a terminal propargyl group provides a versatile handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[6][7][8] This highly efficient and bio-orthogonal reaction allows for the precise attachment of a wide array of azide-modified molecules, such as targeting ligands (antibodies, peptides), imaging agents (fluorophores), or therapeutic payloads.[4][9]
Data Presentation: Physicochemical Characterization of Functionalized Nanoparticles
Successful surface modification with a Propargyl-PEG linker leads to predictable changes in the physicochemical properties of nanoparticles. The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after modification. Note that these are illustrative values, and actual results will vary depending on the nanoparticle type, size, and reaction conditions.[3][4][10]
Table 1: Expected Changes in Hydrodynamic Diameter
| Nanoparticle Stage | Analytical Method | Parameter Measured | Typical Value (pre-conjugation) | Typical Value (post-conjugation) |
| Carboxylated or Amine-NP | Dynamic Light Scattering (DLS) | Hydrodynamic Diameter (nm) | 100 ± 5 nm | 120 - 150 nm |
| Propargyl-PEG-NP | Dynamic Light Scattering (DLS) | Hydrodynamic Diameter (nm) | 120 - 150 nm | 130 - 160 nm (after click chemistry) |
The increase in hydrodynamic diameter is indicative of the successful conjugation of the PEG linker to the nanoparticle surface.[4]
Table 2: Expected Changes in Surface Charge
| Nanoparticle Stage | Analytical Method | Parameter Measured | Typical Value (pre-conjugation) | Typical Value (post-conjugation) |
| Carboxylated NP | Zeta Potential Analyzer | Zeta Potential (mV) | -20 to -40 mV | -5 to -15 mV |
| Amine-NP | Zeta Potential Analyzer | Zeta Potential (mV) | +20 to +40 mV | +5 to +15 mV |
A shift in zeta potential towards neutral provides strong evidence of successful surface modification.
Experimental Protocols
Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles
This protocol details the covalent attachment of this compound to nanoparticles that display carboxylic acid groups on their surface using EDC/NHS chemistry.[6][11][12][13]
Materials:
-
Carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0[14]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification equipment (e.g., centrifugal filter units, dialysis cassettes, or size exclusion chromatography system)
Procedure:
-
Nanoparticle Preparation:
-
Disperse the carboxylated nanoparticles in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Sonicate the suspension briefly to ensure a homogenous dispersion.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or Activation Buffer (e.g., 10 mg/mL each).
-
Add EDC and Sulfo-NHS to the nanoparticle suspension. A 2-5 fold molar excess of EDC and Sulfo-NHS over the estimated surface carboxyl groups is recommended.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the reactive Sulfo-NHS ester intermediate.[12]
-
-
Conjugation Reaction:
-
Prepare a stock solution of this compound in Coupling Buffer.
-
Add the this compound solution to the activated nanoparticle suspension. A 10- to 50-fold molar excess of the PEG linker relative to the estimated surface carboxyl groups is a good starting point.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer.
-
Incubate the reaction mixture for 2-4 hours at room temperature with continuous gentle mixing.[11]
-
-
Quenching and Washing:
-
To quench any unreacted Sulfo-NHS esters, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
Purify the functionalized nanoparticles by centrifugation, dialysis, or size exclusion chromatography to remove unreacted reagents.[7] Wash the nanoparticles three times by resuspending them in PBS followed by centrifugation.
-
-
Storage:
-
Resuspend the final propargyl-functionalized nanoparticles in a suitable buffer or deionized water and store at 4°C.
-
Protocol 2: Conjugation of Propargyl-PEG-NHS Ester to Amine-Functionalized Nanoparticles
This protocol details the covalent attachment of a pre-activated Propargyl-PEG-NHS ester to nanoparticles presenting primary amine groups on their surface.[1][4][7]
Materials:
-
Amine-functionalized nanoparticles
-
Propargyl-PEG-NHS Ester
-
Reaction Buffer: 0.1 M sodium bicarbonate or PBS, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification equipment
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Sonicate the suspension briefly to ensure a homogenous dispersion.[4]
-
-
PEG-NHS Ester Solution Preparation:
-
Allow the vial of Propargyl-PEG-NHS ester to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the Propargyl-PEG-NHS ester in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL). The NHS ester is moisture-sensitive.[1]
-
-
Conjugation Reaction:
-
Add the Propargyl-PEG-NHS ester solution to the nanoparticle dispersion. A 20- to 50-fold molar excess of the linker relative to the estimated surface amine groups is recommended.[7]
-
Ensure the final concentration of the organic solvent does not exceed 10% (v/v) to maintain nanoparticle stability.[1]
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle shaking.
-
-
Quenching and Washing:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
Purify the functionalized nanoparticles as described in Protocol 1, Step 4.[1]
-
-
Storage:
-
Resuspend the final propargyl-functionalized nanoparticles in a suitable buffer or deionized water and store at 4°C.
-
Protocol 3: "Click" Chemistry Conjugation of Azide-Modified Molecules
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an azide-containing molecule to the propargyl-functionalized nanoparticles.[2][3][7]
Materials:
-
Propargyl-functionalized nanoparticles (from Protocol 1 or 2)
-
Azide-functionalized molecule of interest (e.g., targeting ligand, fluorescent dye)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate (B8700270) (freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-coordinating ligand (recommended)
-
Reaction Buffer: PBS or other biocompatible buffer, pH 7.0-7.5, deoxygenated
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and THPTA (e.g., 50 mM in water).
-
Dissolve the azide-containing molecule in a suitable solvent.
-
-
Click Reaction Setup:
-
In a reaction vessel, disperse the propargyl-functionalized nanoparticles in deoxygenated Reaction Buffer.
-
Add the azide-containing molecule to the nanoparticle suspension (a 5- to 10-fold molar excess relative to the estimated surface propargyl groups is a good starting point).[7]
-
Add the THPTA ligand to the mixture.
-
Add CuSO₄ to a final concentration of 100-500 µM.[3]
-
-
Reaction Incubation:
-
Purification:
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. irjweb.com [irjweb.com]
- 9. Application of click chemistry in nanoparticle modification and its targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Surface Modification of Materials using Propargyl-PEG-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG-amine is a heterobifunctional linker molecule integral to the advanced surface modification of materials for biomedical and drug delivery applications.[1] Its unique architecture, featuring a terminal primary amine, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a terminal propargyl group, allows for a versatile and sequential approach to surface functionalization.[1]
The primary amine serves as a robust anchor for covalent attachment to surfaces functionalized with carboxylic acids or activated esters (e.g., N-hydroxysuccinimide esters).[1] The hydrophilic PEG spacer enhances the biocompatibility of the material by reducing non-specific protein adsorption and minimizing immunogenicity.[2] This "stealth" characteristic is crucial for in vivo applications, prolonging the circulation time of nanoparticles and other drug delivery systems.[3] The terminal propargyl group provides a reactive handle for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction, enabling the attachment of a wide array of molecules, including targeting ligands, imaging agents, and therapeutic payloads.[1][4]
These application notes provide a comprehensive overview of the utility of this compound in surface modification, along with detailed protocols for its application and characterization.
Key Applications
-
Targeted Drug Delivery: The propargyl group acts as a conjugation point for azide-modified targeting moieties such as antibodies, peptides, or small molecules, directing nanoparticles to specific cell types.[2]
-
Enhanced Biocompatibility: The PEG chain creates a hydrophilic layer on the material surface, which has been shown to reduce protein adsorption and improve biocompatibility.[5]
-
Development of Multifunctional Nanoplatforms: The modular nature of click chemistry allows for the creation of nanoparticles with multiple functionalities, such as simultaneous targeting and imaging capabilities.
-
Bioimaging: Fluorophores or contrast agents with azide (B81097) modifications can be "clicked" onto the surface for in vitro and in vivo imaging applications.
Data Presentation: Quantitative Analysis of Surface Modification
The successful modification of a material's surface with this compound results in significant and measurable changes to its physicochemical properties. The following tables summarize typical quantitative data obtained from the characterization of materials before and after modification.
Table 1: Physicochemical Characterization of Nanoparticles Before and After Surface Modification with this compound
| Parameter | Method of Analysis | Bare Nanoparticles | This compound Modified Nanoparticles |
| Hydrodynamic Diameter (nm) | Dynamic Light Scattering (DLS) | 150 ± 5 | 175 ± 7 |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.1 | < 0.15 |
| Zeta Potential (mV) | Electrophoretic Light Scattering (ELS) | -30 ± 5 | -15 ± 3 |
| PEG Surface Density (Γ) | 1H NMR, XPS, Fluorescence Assay | N/A | Increases with increasing this compound concentration during immobilization.[6] |
Table 2: Surface Properties of Materials Before and After Modification
| Parameter | Method of Analysis | Unmodified Surface | This compound Modified Surface |
| Surface Wettability (Water Contact Angle) | Contact Angle Goniometry | 70° ± 5° | 40° ± 5° |
| Surface Roughness (RMS, nm) | Atomic Force Microscopy (AFM) | 1.5 ± 0.3 | 1.8 ± 0.4 |
| Chemical Composition | X-ray Photoelectron Spectroscopy (XPS), Fourier-Transform Infrared Spectroscopy (FTIR) | Absence of characteristic PEG and alkyne signals | Presence of C-O-C ether stretch (FTIR), N 1s and characteristic alkyne signals (XPS).[6] |
Experimental Protocols
The following protocols provide detailed methodologies for the surface modification of materials using this compound. The first protocol details the attachment of the linker to a carboxylated surface, and the second describes the subsequent "click" reaction.
Protocol 1: Covalent Attachment of this compound to Carboxylated Surfaces
This protocol describes the covalent attachment of the amine group of this compound to a surface presenting carboxylic acid groups using carbodiimide (B86325) chemistry.
Materials:
-
Carboxylated surface (e.g., nanoparticles, silicon wafers)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 4.5-6.0)
-
Coupling Buffer: Phosphate-buffered saline (PBS, pH 7.2-7.5)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Deionized (DI) water
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Preparation of Reagents:
-
Equilibrate all reagents to room temperature before use.
-
Prepare fresh stock solutions of EDC (10 mg/mL) and NHS/Sulfo-NHS (10 mg/mL) in Activation Buffer.
-
Prepare a stock solution of this compound (10 mg/mL) in anhydrous DMF or DMSO.
-
-
Activation of Carboxylic Acid Groups:
-
For nanoparticle suspensions, disperse the carboxylated nanoparticles in Activation Buffer at a concentration of 1-10 mg/mL. For planar surfaces, ensure the surface is clean and dry before immersing in the activation solution.
-
Add the EDC and NHS/Sulfo-NHS stock solutions to the nanoparticle suspension or the solution for immersing the planar surface. A molar ratio of 1:1.5:1.5 (Carboxylic Acid:EDC:NHS) is recommended.[6]
-
Incubate the mixture for 15-30 minutes at room temperature with gentle agitation to generate the amine-reactive NHS ester.
-
-
Surface Coupling:
-
Add the this compound solution to the activated surface. A 10- to 50-fold molar excess of the this compound relative to the estimated number of surface carboxylic acid groups is a good starting point.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with continuous gentle mixing.[7]
-
-
Quenching and Purification:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM and incubate for 15-30 minutes to deactivate any unreacted NHS esters.
-
For nanoparticles, purify the propargyl-functionalized nanoparticles by repeated centrifugation and resuspension in a suitable buffer (e.g., PBS) to remove excess reagents.
-
For planar surfaces, remove the surface from the reaction solution and wash thoroughly with Coupling Buffer and then DI water to remove unreacted linker and byproducts. Dry the surface under a stream of nitrogen.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Propargyl-Functionalized Surfaces
This protocol details the "clicking" of an azide-containing molecule of interest onto the propargyl-functionalized surface.
Materials:
-
Propargyl-functionalized surface (from Protocol 1)
-
Azide-containing molecule of interest (e.g., targeting ligand, fluorescent dye)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction Buffer: PBS, pH 7.4
-
Suitable solvent for the azide-containing molecule (e.g., DMSO, water)
Procedure:
-
Reagent Preparation:
-
Click Reaction Setup:
-
In a reaction vessel, add the propargyl-functionalized surface to the Reaction Buffer.
-
Add the azide-containing molecule to the reaction vessel. A 5-20 fold molar excess over the estimated surface-bound alkyne groups is recommended.[6]
-
Add the THPTA ligand to a final concentration of 1-5 mM.
-
Add the CuSO₄ stock solution to a final concentration of 0.1-1 mM.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing, protected from light if using a light-sensitive molecule.
-
-
Purification:
-
For nanoparticles, purify the final functionalized nanoparticles by repeated centrifugation and resuspension in DI water to remove the copper catalyst and excess reagents.
-
For planar surfaces, wash the surface extensively with the Reaction Buffer, followed by DI water. Dry the functionalized surface under a stream of nitrogen.
-
Mandatory Visualizations
Caption: Experimental workflow for surface modification.
Caption: Logical flow of the CuAAC "click" reaction.
References
Application Notes and Protocols for Click Chemistry Reactions Using Propargyl-PEG-Amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for click chemistry reactions utilizing Propargyl-PEG-amine. This versatile heterobifunctional linker, featuring a terminal alkyne group and a primary amine, is a cornerstone in bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] The polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and biocompatibility of the resulting conjugates.[3]
This document details the protocols for the most common click chemistry reaction involving this compound: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Additionally, it provides an overview of the copper-free alternative, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), for applications where copper cytotoxicity is a concern.[4]
Key Concepts: Structure and Reactivity
This compound's utility stems from its dual functionality:
-
Propargyl Group: The terminal alkyne is the reactive handle for the highly efficient and specific CuAAC reaction, forming a stable triazole linkage with an azide-containing molecule.[5]
-
Amine Group: The primary amine allows for covalent attachment to various molecules through reactions with carboxylic acids, activated esters (like NHS esters), isocyanates, and aldehydes.[6]
-
PEG Spacer: The hydrophilic PEG chain enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the final conjugate.[1][5]
Data Presentation: Comparison of Click Chemistry Approaches
The choice between copper-catalyzed and copper-free click chemistry is critical and depends on the experimental context, particularly when working with living cells.[4]
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reagents | This compound + Azide-containing molecule | This compound is not used. Instead, a strained alkyne (e.g., DBCO, BCN) is required.[4][7][] |
| Catalyst | Copper(I), typically generated in situ from CuSO₄ and a reducing agent (e.g., sodium ascorbate).[9] | None required. The reaction is driven by the ring strain of the cyclooctyne.[7][] |
| Reaction Speed | Very fast and efficient.[4] | Generally slower than CuAAC, but kinetics have been improved with newer cyclooctynes.[10] |
| Biocompatibility | Copper catalyst can be cytotoxic, which can be a limitation for in vivo and live-cell applications.[4] Ligands like THPTA can reduce cytotoxicity.[3] | Highly bioorthogonal and suitable for live-cell imaging and in vivo studies due to the absence of a toxic catalyst.[4][] |
| Typical Applications | Synthesis of bioconjugates, ADCs, PROTACs in vitro.[1][9] | Live-cell labeling, in vivo imaging, and bioconjugation in sensitive biological systems.[4][11] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the conjugation of an azide-functionalized molecule to this compound.
Materials:
-
This compound
-
Azide-containing molecule
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand.[9]
-
Solvent (e.g., deionized water, DMSO, DMF, or a mixture).[12][13]
-
Reaction Buffer (e.g., PBS, pH 7.2-7.5).[5]
-
Purification system (e.g., HPLC, FPLC, or dialysis cassettes).[14]
Reagent Preparation:
-
This compound Stock Solution: Prepare a 10 mM stock solution in the chosen solvent (e.g., DMSO or water).[3]
-
Azide-containing Molecule Stock Solution: Prepare a 10 mM stock solution in a compatible solvent.
-
Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 20 mM stock solution in deionized water.[3][12]
-
Sodium Ascorbate Stock Solution: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh before each use. [3][12]
-
THPTA Stock Solution: Prepare a 50 mM stock solution in deionized water.[3]
Reaction Procedure (for a 1 mL final volume):
-
In a clean reaction vial, add 100 µL of the 10 mM this compound stock solution (final concentration: 1 mM).[3]
-
Add 120 µL of the 10 mM azide-functionalized molecule stock solution (final concentration: 1.2 mM, 1.2 equivalents). Using a slight excess of one reactant can drive the reaction to completion.[3][5]
-
Add buffer or solvent to bring the volume to approximately 900 µL.[3]
-
Catalyst Premix: In a separate microcentrifuge tube, prepare the copper-ligand complex by mixing the CuSO₄ solution and the THPTA ligand solution. A 1:5 molar ratio of CuSO₄ to THPTA is often recommended.[15][16]
-
Add the copper/ligand mixture to the reaction vial.[12]
-
Initiate the reaction by adding 50 µL of the freshly prepared 100 mM sodium ascorbate stock solution.[3]
-
Mix the reaction thoroughly and allow it to proceed at room temperature for 1-4 hours.[3]
Purification:
Upon completion, the reaction product can be purified to remove the copper catalyst, excess reagents, and byproducts.[13] The choice of purification method depends on the properties of the conjugate.[14]
-
Size Exclusion Chromatography (SEC): Effective for separating larger PEGylated conjugates from smaller unreacted molecules.[14]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Ideal for purifying small molecule-PEG conjugates and peptides.[14]
-
Ion Exchange Chromatography (IEX): Useful if the conjugate has a net charge that differs from impurities.[14]
-
Dialysis: Can be used to remove small molecule impurities from larger bioconjugates.[15]
If residual copper is a concern, a chelating agent like EDTA can be added before purification.[12]
Troubleshooting:
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive copper catalyst | Use freshly prepared sodium ascorbate. Ensure the THPTA to CuSO₄ ratio is appropriate (typically 5:1).[3] |
| Degradation of starting materials | Confirm the stability of your azide (B81097) and alkyne under the reaction conditions.[3] | |
| Suboptimal solvent | Ensure all components are soluble in the chosen solvent system. Common solvents include aqueous buffers, DMSO, and DMF.[13] |
Visualizations
Experimental Workflow for CuAAC
Caption: General experimental workflow for CuAAC using this compound.
Logical Relationship in PROTAC Synthesis
This compound can serve as a linker in the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of a target protein.
Caption: Two-step synthesis of a PROTAC using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | Amine-PEG-Alkyne | AxisPharm [axispharm.com]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 9. benchchem.com [benchchem.com]
- 10. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Propargyl-PEG-amine in the Synthesis of Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG-amine is a heterobifunctional linker that has become an invaluable tool in the development of sophisticated targeted drug delivery systems.[1][2] Its unique molecular structure, which includes a terminal propargyl group for "click" chemistry, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal amine group for conjugation, allows for the precise and modular assembly of complex bioconjugates.[1][3] This enables the covalent linkage of targeting ligands, therapeutic payloads, and nanoparticles, paving the way for next-generation therapies with enhanced efficacy and reduced side effects.[1][4]
The PEG spacer enhances the aqueous solubility of the conjugate, reduces immunogenicity, and can prolong circulation time in vivo.[3][5] The propargyl group serves as a reactive handle for highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" chemistry reactions.[1] The amine group provides a versatile point of attachment for various molecules, typically through amide bond formation with carboxylic acids or N-hydroxysuccinimide (NHS) esters.[2]
These application notes provide a comprehensive overview of the utility of this compound in targeted drug delivery and offer detailed protocols for its application in the synthesis of targeted nanoparticles and antibody-drug conjugates (ADCs).
Core Applications
This compound is instrumental in several key areas of targeted drug delivery system development:
-
Surface Functionalization of Nanoparticles: Introduction of alkyne groups onto the surface of pre-formed nanoparticles (e.g., liposomes, polymeric micelles) for the subsequent attachment of azide-modified targeting ligands such as antibodies, peptides, or small molecules.[1]
-
Synthesis of Antibody-Drug Conjugates (ADCs): Acting as a linker to connect a monoclonal antibody to a potent cytotoxic payload, enabling targeted delivery of the therapeutic agent to cancer cells.[1][4]
-
Development of Theranostic Agents: Facilitating the assembly of constructs that combine a therapeutic agent and an imaging agent onto a single targeting moiety for simultaneous diagnosis and therapy.[1]
-
PROTAC Synthesis: Serving as a building block in the modular synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce targeted protein degradation.[6][7]
Data Presentation: Physicochemical Characterization of Targeted Nanoparticles
The following table summarizes representative quantitative data for a hypothetical targeted drug delivery system developed using a Propargyl-PEG linker, illustrating the expected changes in physicochemical properties before and after conjugation of a targeting ligand.
| Parameter | Non-Targeted Nanoparticles | Targeted Nanoparticles |
| Particle Size (nm) | 155 ± 5.2 | 165 ± 4.8 |
| Polydispersity Index (PDI) | 0.12 ± 0.02 | 0.15 ± 0.03 |
| Zeta Potential (mV) | -15.8 ± 1.5 | -12.3 ± 1.8 |
| Drug Loading Content (%) | 8.5 ± 0.7 | 8.2 ± 0.6 |
| Encapsulation Efficiency (%) | 88.2 ± 3.1 | 85.5 ± 2.9 |
| Table 1: Physicochemical characterization of drug-loaded nanoparticles before and after conjugation of a targeting ligand via a Propargyl-PEG linker. Data is representative of values found in the literature for similar systems.[5] |
In Vitro Performance of Targeted Nanoparticles
The following tables present typical in vitro data for targeted nanoparticle systems, demonstrating the impact of targeted delivery on drug release and cytotoxicity.
| Time (hours) | Cumulative Drug Release (%) |
| 1 | 15.2 ± 2.1 |
| 4 | 30.5 ± 3.5 |
| 8 | 48.7 ± 4.2 |
| 12 | 65.1 ± 3.8 |
| 24 | 85.3 ± 4.5 |
| 48 | 95.8 ± 2.9 |
| Table 2: In vitro drug release profile from targeted nanoparticles at pH 7.4.[5] |
| Cell Line | IC50 (µM) - Non-Targeted | IC50 (µM) - Targeted |
| Targeted (Receptor-Positive) | 15.8 | 2.5 |
| Non-Targeted (Receptor-Negative) | 18.2 | 17.5 |
| Table 3: In vitro cytotoxicity (IC50) of non-targeted and targeted nanoparticles on a receptor-positive (targeted) and receptor-negative (non-targeted) cell line.[5] |
Experimental Protocols
Protocol 1: Synthesis of Propargyl-PEG-Functionalized Nanoparticles
This protocol details the surface modification of pre-formed polymeric nanoparticles (e.g., carboxyl-terminated poly(lactic-co-glycolic acid) (PLGA-COOH)) with this compound, followed by drug loading.[5]
Materials:
-
Carboxyl-terminated PLGA nanoparticles
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Chemotherapeutic drug (e.g., doxorubicin)
-
Deionized water
-
Dialysis membrane (MWCO appropriate for nanoparticle purification)
Procedure:
-
Nanoparticle Suspension: Suspend the carboxyl-terminated PLGA nanoparticles in a suitable buffer (e.g., MES buffer, pH 6.0).
-
Carboxyl Group Activation: Add 20 mg of EDC and 12 mg of NHS to the nanoparticle suspension. Stir for 30 minutes at room temperature to activate the carboxyl groups.[5]
-
PEGylation: Dissolve 50 mg of this compound in 2 mL of DMSO and add it to the activated nanoparticle suspension. Stir for 4 hours at room temperature.[5]
-
Purification: Purify the Propargyl-PEG-nanoparticles by dialysis against deionized water for 48 hours to remove unreacted reagents.[5]
-
Drug Loading: Add 10 mg of the chemotherapeutic drug to the purified nanoparticle suspension. Stir overnight at room temperature in the dark.[5]
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Targeting Ligand Conjugation
This protocol describes the "click" reaction to conjugate an azide-containing targeting ligand to the propargyl-PEG-functionalized nanoparticles.[8]
Materials:
-
Propargyl-PEG-functionalized nanoparticles
-
Azide-containing targeting ligand (e.g., azide-modified peptide or antibody)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper-chelating ligand)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-containing targeting ligand in a suitable solvent.
-
Prepare a stock solution of CuSO4 (e.g., 20 mM in water).
-
If using, prepare a stock solution of THPTA (e.g., 100 mM in water).
-
Freshly prepare a stock solution of sodium ascorbate (e.g., 300 mM in water).[8]
-
-
Click Reaction:
-
In a reaction tube, combine the propargyl-PEG-functionalized nanoparticles and the azide-containing targeting ligand in the reaction buffer.
-
If using, add the THPTA solution to the mixture.
-
Add the CuSO4 solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[8]
-
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the final targeted nanoparticles using an appropriate method, such as size-exclusion chromatography, to remove unreacted reagents and byproducts.
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines the determination of the in vitro cytotoxicity of the synthesized nanoparticles using a standard MTT assay.[5]
Materials:
-
Targeted and non-targeted cancer cell lines
-
96-well plates
-
Free chemotherapeutic drug
-
Non-targeted nanoparticles
-
Targeted nanoparticles
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.[5]
-
Treatment: Treat the cells with varying concentrations of the free drug, non-targeted nanoparticles, and targeted nanoparticles. Include untreated cells as a control.[5]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[5]
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for another 4 hours.[5]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values.[5]
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship of the components in a targeted drug delivery system constructed using this compound.
References
Application Notes: Amine Functionalization of Carboxylic Acids Using Propargyl-PEG-Amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the functionalization of carboxylic acid-containing molecules with Propargyl-PEG-amine. This methodology is critical for researchers engaged in bioconjugation, drug delivery, proteomics, and materials science. The protocol leverages robust and efficient carbodiimide (B86325) chemistry to create a stable amide bond, introducing a terminal alkyne group for subsequent "click" chemistry applications.[1][2]
Introduction
This compound is a heterobifunctional linker that serves as a versatile tool in chemical biology and drug development.[3][4] Its structure is defined by three key components:
-
A primary amine (-NH2): This group readily reacts with activated carboxylic acids to form a stable amide linkage.[5][6]
-
A propargyl group (a terminal alkyne): This functional group is a key component for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling highly efficient and specific conjugation to azide-modified molecules.[5][7][8]
-
A polyethylene (B3416737) glycol (PEG) spacer: The PEG chain enhances the solubility, stability, and biocompatibility of the resulting conjugate, potentially reducing aggregation and immunogenicity while improving its pharmacokinetic profile.[1][8][9]
This dual functionality allows for a precise, two-step conjugation strategy, making this compound an ideal linker for constructing complex molecular architectures such as Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and functionalized nanoparticles.[3][9][10][11]
Principle of Conjugation: EDC/NHS Chemistry
The covalent conjugation of this compound to a carboxylic acid is not spontaneous and requires chemical activation of the carboxyl group.[1] The most common and effective method utilizes a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][10] The reaction proceeds in two primary stages:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group to form a highly reactive, yet unstable, O-acylisourea intermediate.[1][12]
-
Formation of a Stable NHS Ester and Amine Coupling: To prevent hydrolysis of the unstable intermediate, NHS is added. NHS reacts with the O-acylisourea to form a more stable, amine-reactive NHS ester.[1][12][13] This NHS ester then efficiently reacts with the primary amine of the this compound molecule to form a durable amide bond.[1][14]
Protocols
Protocol 1: General Procedure for Conjugating this compound to a Carboxylic Acid-Containing Molecule
This protocol provides a general guideline. Optimal conditions, particularly molar ratios, may need to be determined empirically for each specific application.[10]
Materials and Reagents:
-
Molecule containing a carboxylic acid (Molecule-COOH)
-
This compound (e.g., Propargyl-PEG10-amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0[2]
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0[1][3]
-
Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5[3][11]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Purification system (e.g., HPLC, SEC)
Procedure:
Step-by-Step Method:
-
Reagent Preparation:
-
Equilibrate all reagents (this compound, EDC, NHS/Sulfo-NHS) to room temperature before opening vials to prevent moisture condensation.[10][15]
-
Prepare a stock solution of your carboxylic acid-containing molecule in Activation Buffer.
-
Immediately before use, prepare stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer or ultrapure water (e.g., 10 mg/mL).[10][11]
-
Prepare a solution of this compound in Conjugation Buffer.
-
-
Activation of Carboxylic Acid:
-
Conjugation to this compound:
-
Add the activated carboxylic acid solution to the solution of this compound.[3] For optimal results, the pH should be between 7.2 and 8.0 to facilitate the nucleophilic attack from the primary amine.[1]
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[3][11] Reaction progress can be monitored by LC-MS or TLC.[3]
-
-
Quenching the Reaction:
-
Purification and Characterization:
Data Presentation
Table 1: Chemical Properties of a Representative Linker (Propargyl-PEG10-amine) [3]
| Property | Value |
| Chemical Name | Propargyl-PEG10-amine |
| Molecular Formula | C23H45NO10 |
| Molecular Weight | 495.61 g/mol |
| Appearance | Colorless to light yellow liquid or solid |
| Purity | >95% |
| Solubility | Water, DMSO, DMF, Chlorinated Solvents |
| Storage | Store at -20°C, desiccated |
Table 2: Recommended Starting Conditions for Conjugation Reaction
| Parameter | Recommended Value | Rationale |
| Activation pH | 4.5 - 6.0 | EDC-mediated activation is most efficient at a slightly acidic pH.[1][2] |
| Coupling pH | 7.2 - 8.0 | Facilitates the nucleophilic attack of the primary amine on the NHS ester.[1][15] |
| Molar Ratio (Molecule-COOH : EDC : NHS) | 1 : 1.5 : 1.5 to 1 : 2 : 2 | An excess of EDC and NHS is used to drive the activation reaction efficiently.[1][2] |
| Molar Ratio (Activated Molecule : this compound) | 1 : 1 to 1 : 1.5 | A slight excess of the amine can ensure complete consumption of the activated molecule.[2] |
| Temperature | Room Temperature (or 4°C) | Mild conditions preserve the integrity of most biomolecules. |
| Reaction Time (Activation) | 15 - 30 minutes | Sufficient time for NHS-ester formation.[10] |
| Reaction Time (Coupling) | 2 - 12 hours | Reaction time can be optimized based on the reactivity of the amine.[3] |
Table 3: Troubleshooting Guide [10]
| Problem | Potential Cause | Suggested Solution |
| Low Conjugation Yield | Inefficient activation of carboxylic acid | Ensure fresh EDC/NHS solutions are used. Optimize activation pH (4.5-6.0). |
| Hydrolysis of NHS ester | Add this compound promptly after activation. Ensure coupling pH is between 7.2-8.0. | |
| Competing amine buffers (e.g., Tris) | Use non-amine containing buffers like MES and PBS for activation and coupling steps.[15] | |
| Multiple Conjugation Products | High molar excess of linker | Reduce the molar ratio of this compound to the target molecule. |
| Long reaction time | Decrease the incubation time for the conjugation step. | |
| No Reaction | Inactive reagents | Check the quality and storage conditions of EDC, NHS, and the PEG-amine linker. |
| Presence of primary amines in buffer | Avoid buffers like Tris or glycine (B1666218) during the activation and coupling steps.[15] |
Purification and Characterization
The purification strategy depends on the physicochemical properties of the final conjugate.[2]
-
Size-Exclusion Chromatography (SEC): Highly effective for separating the larger PEGylated conjugate from smaller, unreacted molecules like EDC, NHS, and excess linker.[2][9][17]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The workhorse for purifying and assessing the purity of PEGylated peptides and other small molecule conjugates.[2][16] The conjugate will typically have a different retention time than the starting material.[15]
-
Ion-Exchange Chromatography (IEX): Useful if the net charge of the conjugate differs from the starting materials.[2] The PEG chain can shield charges on a protein surface, altering its interaction with the IEX resin.[17][]
Following purification, the conjugate must be thoroughly characterized:
-
Mass Spectrometry (ESI-MS or MALDI-TOF): Essential for confirming the molecular weight of the final product and determining the degree of labeling.[2][15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: An unparalleled tool for detailed structural elucidation of the conjugate.[2][16]
-
Analytical HPLC: The gold standard for assessing the purity of the final product.[16]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid method to confirm the successful formation of the amide bond by observing the appearance of characteristic amide I (C=O stretch) and amide II (N-H bend) bands.[16]
Downstream Applications via Click Chemistry
Once the carboxylic acid-containing molecule is functionalized with the this compound linker, the terminal propargyl group is available for highly specific and efficient conjugation to any azide-containing molecule via the CuAAC "click" reaction.[5][7] This modular approach allows for the attachment of various payloads, such as:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medkoo.com [medkoo.com]
- 7. This compound | Amine-PEG-Alkyne | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating Biology: A Guide to Creating Fluorescently Labeled Biomolecules with Propargyl-PEG-amine
Introduction
The precise and efficient fluorescent labeling of biomolecules is a cornerstone of modern biological research and drug development. It enables the visualization, tracking, and quantification of proteins, antibodies, and other molecules in complex biological systems. Propargyl-PEG-amine is a versatile heterobifunctional linker that facilitates a robust two-step strategy for creating fluorescently labeled biomolecules. This approach combines the specific reaction of the amine group with the biomolecule and the highly efficient and bioorthogonal "click chemistry" for attaching a fluorescent dye.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound and its derivatives for creating fluorescently labeled biomolecules. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer in the linker enhances the solubility, stability, and biocompatibility of the final conjugate, minimizing potential aggregation and immunogenicity while improving its pharmacokinetic profile.[1][2]
Principle of the Two-Step Labeling Strategy
The creation of fluorescently labeled biomolecules using this compound linkers involves two sequential chemical reactions:
-
Biomolecule Modification: The amine group of the this compound linker is covalently attached to the target biomolecule. More commonly, a derivative such as a Propargyl-PEG-NHS ester is used to react with primary amines (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminus) on the protein or antibody to form a stable amide bond.[3][4] This step introduces a terminal alkyne (propargyl group) onto the biomolecule.
-
Fluorescent Dye Conjugation via Click Chemistry: The alkyne-modified biomolecule is then reacted with an azide-functionalized fluorescent dye. This reaction is a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" that is highly specific, efficient, and biocompatible, proceeding readily in aqueous environments to form a stable triazole linkage.[3][5][6]
This two-step approach offers significant flexibility, allowing for the use of a wide variety of commercially available azide-functionalized fluorescent dyes.
Data Presentation: Quantitative Parameters for Labeling
The success of the labeling procedure depends on several key parameters that influence the efficiency of both the biomolecule modification and the subsequent click chemistry reaction. The following tables summarize important quantitative data and recommended starting conditions.
Table 1: Key Parameters for Biomolecule Modification with Propargyl-PEG-NHS Ester
| Parameter | Recommended Value/Range | Notes |
| Protein Concentration | 1-10 mg/mL[3][7] | Higher concentrations can enhance labeling efficiency. |
| Molar Ratio (NHS Ester:Protein) | 5x - 50x[3] | This needs to be optimized for each specific protein to achieve the desired Degree of Labeling (DOL). |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer[3] | Must be free of primary amines (e.g., Tris) which compete with the labeling reaction.[3] |
| Reaction pH | 8.0 - 9.0[3] | Crucial for efficient reaction with primary amines. |
| Reaction Time | 1-4 hours at room temperature or overnight at 4°C[3] | Longer incubation times may be necessary for less reactive proteins. |
| Quenching Reagent | 50-100 mM Tris or Glycine[4][5] | To stop the reaction and consume unreacted NHS ester. |
Table 2: Key Parameters for Fluorescent Dye Conjugation via CuAAC (Click Chemistry)
| Parameter | Recommended Value/Range | Notes |
| Molar Ratio (Azide-Dye:Alkyne-Biomolecule) | 2x - 10x[7] | A molar excess of the azide-dye ensures efficient conjugation to the alkyne sites. |
| Copper(I) Catalyst | 50-500 µM CuSO₄ with a copper-chelating ligand (e.g., THPTA)[4][8] | The ligand stabilizes the Cu(I) oxidation state and improves reaction efficiency. |
| Reducing Agent | 1-5 mM Sodium Ascorbate (B8700270) (freshly prepared)[8] | Reduces Cu(II) to the active Cu(I) catalyst. |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.0-8.0[9] | Click chemistry is highly efficient in aqueous buffers. |
| Reaction Time | 30-60 minutes at room temperature[7][10] | The reaction is typically rapid. Protect from light if using a light-sensitive fluorescent dye. |
Experimental Protocols
The following protocols provide a general framework for the two-step labeling of a protein with a Propargyl-PEG-NHS ester and an azide-functionalized fluorescent dye. Optimization may be required for specific biomolecules and fluorescent dyes.
Protocol 1: Modification of a Protein with Propargyl-PEG-NHS Ester
This protocol describes the introduction of a terminal alkyne group onto a protein using a Propargyl-PEG-NHS ester.
Materials:
-
Protein of interest
-
Propargyl-PEG-NHS ester
-
Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an amine-free buffer. If the protein solution contains buffers with primary amines (e.g., Tris), perform a buffer exchange into the amine-free reaction buffer using a desalting column or dialysis.[10]
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
Prepare the Propargyl-PEG-NHS Ester Solution:
-
Perform the Labeling Reaction:
-
Add a 5 to 20-fold molar excess of the dissolved Propargyl-PEG-NHS ester to the protein solution.[10] The final concentration of the organic solvent should not exceed 10% to avoid protein denaturation.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[3]
-
-
Quench the Reaction:
-
Purify the Alkyne-Modified Protein:
-
Remove the excess unreacted Propargyl-PEG-NHS ester and byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.4).[10]
-
-
Characterization and Storage:
-
Determine the concentration of the modified protein using a spectrophotometer at 280 nm.
-
The degree of labeling (DOL) can be determined using techniques such as MALDI-TOF mass spectrometry.
-
The purified alkyne-labeled protein is now ready for the click chemistry reaction or can be stored at -20°C or -80°C.
-
Protocol 2: Fluorescent Labeling of the Alkyne-Modified Protein via Click Chemistry
This protocol describes the conjugation of an azide-functionalized fluorescent dye to the alkyne-modified protein.
Materials:
-
Purified alkyne-modified protein (from Protocol 1)
-
Azide-functionalized fluorescent dye
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)
-
Sodium ascorbate
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Desalting column or size-exclusion chromatography (SEC) system for purification
Procedure:
-
Prepare the Reaction Components:
-
Prepare a stock solution of the azide-functionalized fluorescent dye in a suitable solvent (e.g., DMSO or water).
-
Prepare a stock solution of CuSO₄ in water (e.g., 10 mM).[10]
-
Prepare a stock solution of the copper ligand (e.g., THPTA) in water.
-
Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).[4]
-
-
Set up the Click Reaction:
-
In a microcentrifuge tube, combine the purified alkyne-modified protein and the azide-containing molecule (typically a 2-10 fold molar excess over the protein).[7]
-
Add the copper ligand solution to the mixture. A final concentration of 1 mM is often sufficient.[7]
-
In a separate tube, premix the CuSO₄ and ligand stock solutions.
-
Add the CuSO₄/ligand premix to the protein/azide (B81097) mixture to a final copper concentration of 50-250 µM.[8]
-
-
Initiate the Reaction:
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[8]
-
-
Incubate the Reaction:
-
Incubate the reaction mixture for 30-60 minutes at room temperature.[10] If using a fluorescent azide probe, protect the reaction from light.
-
-
Purify the Fluorescently Labeled Protein:
-
Remove the excess fluorescent dye and reaction components using a desalting column or size-exclusion chromatography (SEC).[][12] Monitor the elution profile at 280 nm (for the protein) and the absorbance maximum of the fluorescent dye.
-
-
Characterization and Storage:
-
Determine the final concentration of the fluorescently labeled protein.
-
Calculate the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and the absorbance maximum of the dye.[13]
-
Store the purified fluorescently labeled protein under conditions optimal for its stability, typically at 4°C for short-term storage or -80°C for long-term storage.
-
Mandatory Visualizations
Caption: Workflow for protein modification with Propargyl-PEG-NHS ester.
Caption: Workflow for fluorescent labeling via click chemistry.
Caption: Application of a fluorescently labeled biomolecule in studying receptor binding and signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 12. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for the Purification of Propargyl-PEG-amine Conjugates
Introduction
Propargyl-PEG-amine represents a class of heterobifunctional linkers crucial in bioconjugation, drug delivery, and the development of targeted therapeutics like antibody-drug conjugates (ADCs) and PROTACs. The synthesis of conjugates using these linkers often results in complex mixtures containing the desired product, unreacted starting materials (e.g., this compound, unconjugated biomolecules), and reaction byproducts.[][2] Effective purification is a critical step to ensure the safety, efficacy, and reproducibility of the final conjugate.
These application notes provide detailed protocols and guidance for purifying this compound conjugates, catering to researchers, scientists, and drug development professionals. The choice of purification method depends on the specific properties of the conjugate, such as its size, charge, and hydrophobicity, as well as the nature of the impurities.[2][3] This document covers the most common and effective techniques: chromatographic methods for high-resolution separation and membrane-based methods for bulk impurity removal and buffer exchange.
Common Impurities in Conjugation Reactions
A successful purification strategy begins with understanding the potential impurities in the crude reaction mixture. These typically include:
-
Unreacted this compound linker.[2]
-
Excess unreacted biomolecule or small molecule.[2]
-
Hydrolyzed reagents.[]
-
Aggregates of the conjugate or starting materials.[2]
I. Chromatographic Purification Methods
Chromatography offers the highest resolution for separating the desired conjugate from closely related impurities. The main platforms include Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[][4]
Size Exclusion Chromatography (SEC)
Principle: SEC separates molecules based on their hydrodynamic radius (size).[] As PEGylation increases the size of a molecule, SEC is highly effective at removing smaller impurities like unreacted linkers, reaction byproducts, and salts.[][2] It is a preferred method for purifying larger biomolecule conjugates such as proteins and antibodies.[5][6]
Key Advantages:
-
Excellent for removing small molecular weight impurities.[]
-
Gentle, non-denaturing conditions preserve the integrity of sensitive biomolecules.
-
Can also be used for buffer exchange.[7]
Experimental Protocol: Purification of a Peptide-Propargyl-PEG-amine Conjugate
This protocol is suitable for separating a larger peptide conjugate from smaller unreacted this compound and other small molecule impurities.[2]
Materials:
-
Crude conjugate reaction mixture
-
SEC system (HPLC or FPLC)
-
SEC column with an appropriate molecular weight fractionation range (e.g., Superdex 75, Sephadex G-25)[2][7]
-
SEC Running Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)[2]
-
0.22 µm syringe filters[2]
Procedure:
-
System Preparation: Equilibrate the SEC column with at least two column volumes of the chosen SEC Running Buffer until a stable baseline is achieved.[2]
-
Sample Preparation: Filter the crude reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.[2]
-
Injection: Inject the filtered sample onto the equilibrated column. For optimal resolution, the sample volume should not exceed 2-5% of the total column volume.
-
Elution: Elute the sample with the SEC Running Buffer at a constant flow rate. The larger conjugate will elute first, followed by the smaller unreacted peptide, and finally the small molecule impurities.
-
Fraction Collection: Collect fractions based on the UV chromatogram (typically monitored at 220 nm for peptides and 280 nm for proteins).
-
Analysis and Pooling: Analyze the collected fractions using analytical HPLC or LC-MS to confirm the identity and purity of the conjugate.[2] Pool the fractions containing the pure product.
-
Solvent Removal: If necessary, concentrate the pooled fractions and/or remove the solvent via lyophilization or ultrafiltration.
Workflow for SEC Purification
Caption: Workflow for SEC purification of conjugates.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC separates molecules based on their hydrophobicity.[] It is a high-resolution technique ideal for purifying smaller conjugates like peptides and small molecules, which can be challenging to separate by size alone.[2][8] The desired conjugate is often more hydrophobic than the unreacted PEG linker and will have a longer retention time.[2]
Key Advantages:
-
High resolving power, capable of separating positional isomers.[][9]
-
Excellent for purifying small molecule and peptide conjugates.[3]
-
Volatile mobile phases are easily removed.
Experimental Protocol: Purification of a Small Molecule-Propargyl-PEG-amine Conjugate
This protocol provides a general guideline for purification using a preparative C18 column.[2][10]
Materials:
-
Crude conjugate reaction mixture
-
RP-HPLC system with a UV detector
-
Preparative C18 HPLC column (e.g., 5-10 µm particle size, 100-300 Å pore size)[9][10]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water[2][11]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile[2][11]
-
0.22 µm syringe filters[2]
Procedure:
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of Mobile Phase A. A small amount of acetonitrile (B52724) can be added to aid solubility. Filter the sample through a 0.22 µm syringe filter.[2][11]
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A / 5% Mobile Phase B) for at least 3-5 column volumes.[2]
-
Injection and Elution: Inject the filtered sample onto the column. Elute with a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30-60 minutes).[2][11]
-
Fraction Collection: Collect fractions based on the peaks observed in the UV chromatogram.[12]
-
Analysis and Pooling: Analyze the collected fractions by analytical RP-HPLC and/or LC-MS to determine purity. Pool the fractions containing the product of desired purity.[2]
-
Solvent Evaporation: Remove the acetonitrile and water from the pooled fractions, typically by lyophilization (freeze-drying) or rotary evaporation.[2][12]
Workflow for RP-HPLC Purification
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes: A Comprehensive Guide to the Conjugation of Propargyl-PEG-amine with Small Molecule Drugs
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a molecule, is a well-established strategy in drug development to enhance the therapeutic properties of small molecule drugs.[1][2] The incorporation of a PEG chain can significantly improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its aqueous solubility, extending its systemic circulation time, and reducing its immunogenicity.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the methods for attaching Propargyl-PEG-amine to small molecule drugs.
This compound is a heterobifunctional linker that offers two distinct reactive functionalities.[5][6] The primary amine group allows for covalent linkage to small molecules, typically through the formation of a stable amide bond with a carboxylic acid group. The terminal propargyl group serves as a reactive handle for subsequent "click chemistry" reactions, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[7][8] This dual functionality enables the creation of precisely engineered drug conjugates with tailored properties for applications such as targeted drug delivery.[9]
This document will cover the primary conjugation strategies, detailed experimental protocols, methods for purification and characterization, and a summary of key quantitative data.
Principle of Conjugation
The primary method for attaching this compound to a small molecule drug involves the formation of a stable amide bond. This is most commonly achieved by reacting the primary amine of the PEG linker with a carboxylic acid group on the small molecule drug. This reaction is typically facilitated by carbodiimide (B86325) chemistry, using activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[10][11]
The process can be summarized in two main steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid on the small molecule drug to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[12]
-
Formation of a Stable NHS Ester and Amide Bond Formation: The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester. This activated small molecule then readily reacts with the primary amine of this compound to form a stable amide bond.[10][12]
Alternatively, if the small molecule drug contains a primary amine and lacks a suitable carboxylic acid, a related linker such as Propargyl-PEG-acid can be used. In this case, the carboxylic acid on the PEG linker is activated with EDC/NHS and then reacted with the amine on the drug.[8]
The terminal propargyl group remains available for subsequent conjugation to an azide-containing molecule (e.g., a targeting ligand, an imaging agent, or another therapeutic molecule) via CuAAC click chemistry.[13][14]
Experimental Protocols
This section provides detailed protocols for the conjugation of this compound to a small molecule drug containing a carboxylic acid group using EDC/NHS chemistry.
2.1. Materials and Equipment
Reagents:
-
This compound (various PEG lengths available)[7]
-
Small molecule drug with a carboxylic acid functional group
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)[10]
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)[10]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[10]
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0[10]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or other non-amine containing buffers (e.g., 100 mM carbonate/bicarbonate or 50 mM borate)[10]
-
Quenching Agent (e.g., hydroxylamine (B1172632), Tris, or glycine)[10]
-
Solvents for purification (e.g., HPLC-grade acetonitrile (B52724) and water)
Equipment:
-
Reaction vials
-
Magnetic stirrer and stir bars
-
pH meter
-
Analytical and preparative High-Performance Liquid Chromatography (HPLC) system[2]
-
Lyophilizer (optional)
-
Mass Spectrometer (LC-MS) for analysis[15]
-
NMR Spectrometer for characterization[16]
2.2. Protocol for Conjugation of this compound to a Carboxylic Acid-Containing Small Molecule
This protocol is a general guideline and may require optimization for specific small molecule drugs.
Step 1: Preparation of Reagents
-
Allow all reagents and solvents to come to room temperature before use.
-
Prepare the Activation Buffer (0.1 M MES, pH 4.7-6.0) and Coupling Buffer (e.g., PBS, pH 7.2-7.5).[10]
-
Prepare a stock solution of the small molecule drug in anhydrous DMF or DMSO. The concentration will depend on the solubility of the drug.
-
Prepare a stock solution of this compound in the Coupling Buffer.[6]
-
Freshly prepare stock solutions of EDC and NHS in anhydrous DMF or DMSO immediately before use.[6]
Step 2: Activation of the Carboxylic Acid on the Small Molecule Drug
-
In a reaction vial, dissolve the small molecule drug (1 equivalent) in the appropriate volume of anhydrous DMF or DMSO.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.[6]
-
Let the reaction proceed for 15-30 minutes at room temperature with gentle stirring to form the NHS ester intermediate. The activation is most efficient at a slightly acidic pH (4.5-7.2).[8][17]
Step 3: Conjugation to this compound
-
Add the solution of this compound (1.0-1.2 equivalents) to the activated small molecule solution.[6]
-
The reaction with the primary amine is most efficient at pH 7-8.[8] If necessary, adjust the pH of the reaction mixture by adding Coupling Buffer.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[6]
-
Monitor the reaction progress by an appropriate analytical technique such as HPLC or LC-MS to determine the consumption of starting materials and the formation of the desired product.[4]
Step 4: Quenching the Reaction
-
Once the reaction is complete, quench any unreacted NHS esters by adding a quenching agent such as hydroxylamine or an amine-containing buffer (e.g., Tris or glycine) to a final concentration of 10-50 mM.[4][10]
-
Allow the quenching reaction to proceed for 15-30 minutes at room temperature.[18]
Step 5: Purification of the PEGylated Small Molecule
-
The purification strategy will depend on the properties of the resulting conjugate. Common methods include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a highly effective method for purifying PEGylated small molecules. A C18 or C4 column can be used with a water/acetonitrile gradient, often with an acid modifier like 0.1% trifluoroacetic acid (TFA).[2][10]
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on their size and is effective at removing unreacted small molecules and excess PEG from the larger PEGylated conjugate.[19][20]
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge and can be useful for purifying PEGylated compounds if there is a significant charge difference between the product and impurities.[21][]
-
-
Collect the fractions containing the pure product.
-
Remove the solvent, for example, by lyophilization, to obtain the purified PEGylated small molecule.[2]
Experimental Workflow Diagram
Caption: General experimental workflow for small molecule drug PEGylation.[4]
Data Presentation
The following tables summarize typical quantitative data and recommended reaction conditions for the conjugation of this compound to a small molecule drug. The specific values will vary depending on the drug, PEG reagent, and reaction conditions.
Table 1: Recommended Molar Ratios and Reaction Conditions
| Parameter | Recommended Value | Rationale | Source(s) |
| Molar Ratios | |||
| Small Molecule : EDC : NHS | 1 : 1.5 : 1.5 to 1 : 2 : 2 | An excess of EDC and NHS is used to drive the activation reaction to completion. | [10] |
| Activated Small Molecule : this compound | 1 : 1.0 to 1 : 1.5 | A slight excess of the amine can ensure complete consumption of the activated small molecule. | [6][10] |
| Reaction Conditions | |||
| Activation pH | 4.7 - 6.0 | EDC-mediated activation is most efficient at a slightly acidic pH. | [10] |
| Conjugation pH | 7.2 - 8.0 | The reaction of the NHS ester with the primary amine is most efficient at a neutral to slightly basic pH. | [8][10] |
| Activation Time | 15 - 30 minutes at RT | Sufficient time to form the NHS ester intermediate. | [6][18] |
| Conjugation Time | 2-4 hours at RT or overnight at 4°C | Reaction time depends on the reactivity of the specific amine and NHS ester. | [6] |
Table 2: Example Data from Characterization of a PEGylated Small Molecule
| Analytical Technique | Parameter Measured | Example Result | Interpretation | Source(s) |
| LC-MS | Purity | >95% | Indicates a highly pure final product after purification. | [2] |
| Molecular Weight | Expected Mass ± 1 Da | Confirms the identity of the PEGylated small molecule conjugate. | [15] | |
| ¹H NMR | Presence of Characteristic Peaks | Peaks for small molecule, PEG linker (~3.6 ppm), and propargyl group (~2.4 and 4.2 ppm) | Confirms the covalent attachment of the Propargyl-PEG linker to the small molecule. | [16][23] |
| RP-HPLC | Retention Time | Shift in retention time compared to starting materials | Indicates the formation of a new, more polar or larger molecule. | [2] |
Characterization of the PEGylated Conjugate
Thorough characterization of the final product is essential to confirm the success of the conjugation reaction and to ensure the purity and identity of the PEGylated small molecule.
4.1. ¹H NMR Spectroscopy
-
Purpose: To confirm the structure of the PEGylated conjugate.
-
Procedure: Acquire the ¹H NMR spectrum of the purified product.
-
Data Analysis: Confirm the presence of characteristic peaks for the small molecule, the PEG linker (typically a broad multiplet around 3.6 ppm), and the propargyl group (a triplet around 2.4 ppm and a singlet around 4.2 ppm). The disappearance of the carboxylic acid proton signal from the starting material and the appearance of a new amide proton signal should be verified.[16]
4.2. LC-MS Analysis
-
Purpose: To confirm the purity and identity of the PEGylated conjugate.
-
Procedure: Analyze a dilute solution of the pure product by LC-MS.
-
Data Analysis: The chromatogram will indicate the purity of the sample. The mass spectrum should show a peak corresponding to the expected molecular weight of the PEGylated small molecule.[2]
4.3. Quantitative Analysis of PEGylation Efficiency The efficiency of the PEGylation reaction is a critical quality attribute.[19] Various analytical techniques can be used to assess the degree and efficiency of PEGylation.
-
HPLC-based methods (SEC, RP-HPLC, IEX): These methods can separate unreacted small molecule, excess PEG, and the PEGylated product. By integrating the peak areas, the percentage of successful conjugation can be quantified.[19][24]
-
Mass Spectrometry (MS): MS can identify the presence of different PEGylated species (e.g., mono-, di-PEGylated) and unreacted starting material.[24]
Signaling Pathway and Application Context
The PEGylation of small molecule drugs is broadly applicable across various therapeutic areas. For instance, a small molecule inhibitor of a specific signaling pathway, such as the HER2/EGFR pathway in cancer, can be PEGylated to improve its therapeutic index. The enhanced solubility and prolonged circulation can lead to increased accumulation of the drug at the tumor site through the Enhanced Permeability and Retention (EPR) effect.[16][25]
Caption: Logical relationship of PEGylation and its therapeutic application.
Conclusion
The conjugation of this compound to small molecule drugs is a versatile and effective strategy for enhancing their therapeutic potential.[26] The use of robust and well-characterized chemistries, such as the EDC/NHS-mediated amide bond formation, allows for the efficient and specific attachment of the PEG linker.[10] The resulting PEGylated conjugates can exhibit improved solubility and pharmacokinetic properties.[3] Furthermore, the terminal propargyl group provides a valuable handle for subsequent modifications via click chemistry, enabling the development of targeted and multifunctional therapeutic agents.[13][27] By following the detailed protocols and characterization methods outlined in this application note, researchers can successfully synthesize and evaluate novel PEGylated small molecule drug candidates.
References
- 1. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | Amine-PEG-Alkyne | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 16. benchchem.com [benchchem.com]
- 17. broadpharm.com [broadpharm.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. biopharminternational.com [biopharminternational.com]
- 23. biorxiv.org [biorxiv.org]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. nbinno.com [nbinno.com]
- 27. benchchem.com [benchchem.com]
Application Notes and Protocols for Propargyl-PEG-Amine in Hydrogel Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) hydrogels are extensively utilized in biomedical applications, including tissue engineering, drug delivery, and 3D cell culture, owing to their biocompatibility, tunable properties, and low immunogenicity.[1][2] Propargyl-PEG-amine is a heterobifunctional PEG derivative that serves as a versatile building block for creating advanced hydrogel systems. This molecule possesses a terminal propargyl group, enabling covalent crosslinking through highly efficient and bioorthogonal "click chemistry" reactions, and a primary amine group that can be used for conjugating bioactive molecules.[3]
The primary method for forming hydrogels with this compound is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click chemistry" reaction.[1][2] This reaction involves the formation of a stable triazole linkage between the propargyl group of the PEG and an azide-functionalized crosslinker, typically a multi-arm PEG-azide.[1] This process is highly specific and can be conducted under mild, aqueous conditions, making it suitable for encapsulating live cells.[2] The resulting hydrogels can be tailored to mimic the native extracellular matrix (ECM) by adjusting the polymer concentration and crosslinking density, which in turn influences the mechanical properties and degradation kinetics.[2][4]
The amine group on the this compound provides a reactive handle for the pre- or post-gelation modification of the hydrogel.[3] This allows for the covalent attachment of bioactive molecules such as peptides (e.g., RGD for cell adhesion), growth factors, or drugs, thereby creating a more dynamic and functional microenvironment for cells.[4] This dual functionality makes this compound an invaluable tool for designing sophisticated hydrogels for a range of applications, from fundamental cell biology studies to the development of novel therapeutic strategies.[4][5]
Key Advantages of this compound Hydrogels:
-
Biocompatibility: PEG is well-known for its minimal protein adsorption and low immunogenicity.[6]
-
Tunable Mechanical Properties: The stiffness of the hydrogel can be controlled by varying the PEG concentration and the degree of crosslinking.
-
Bio-orthogonality: Click chemistry reactions are highly specific and do not interfere with biological processes, ensuring high cell viability during encapsulation.[2]
-
Functionalization: The amine group allows for the covalent attachment of bioactive molecules to promote specific cell-matrix interactions.[3]
-
In Situ Formation: The gelation process can occur under physiological conditions, enabling their use as injectable scaffolds for minimally invasive procedures.[2]
Applications
-
3D Cell Culture and Tissue Engineering: Provides a supportive and tunable 3D environment for maintaining cell viability and function, particularly for applications in cartilage and bone regeneration.[2][4]
-
Controlled Drug Delivery: The hydrogel matrix can serve as a depot for the sustained release of therapeutic agents.[4][7] The release kinetics can be modulated by the crosslinking density of the hydrogel.[4]
-
Wound Healing: Can act as a moist and protective barrier that can be loaded with antimicrobial agents or growth factors to accelerate the healing process.[4][8]
Data Presentation
The following tables summarize typical quantitative data for PEG hydrogels formed via click chemistry. It is important to note that these values can vary depending on the specific experimental conditions, including the molecular weight of PEG, polymer concentration, and crosslinking chemistry.
Table 1: Physicochemical Properties of this compound Based Hydrogels
| Property | Typical Value Range | Factors Influencing the Property |
| Gelation Time | 5 - 30 minutes | Polymer concentration, catalyst concentration, temperature |
| Swelling Ratio (Qs) | 10 - 50 | PEG molecular weight, crosslinking density[2] |
| Compressive Modulus | 1 - 100 kPa | Polymer concentration, crosslinking density |
| Pore Size | 5 - 100 µm | Polymer concentration, crosslinking density |
Note: Swelling ratio is defined as (wet weight - dry weight) / dry weight.[2]
Table 2: In Vitro Drug Release from this compound Hydrogels
| Time (hours) | Cumulative Drug Release (%) (Example: Doxorubicin) |
| 1 | 12.5 ± 2.3 |
| 4 | 28.9 ± 3.1 |
| 8 | 45.6 ± 4.5 |
| 12 | 62.3 ± 3.9 |
| 24 | 81.7 ± 4.2 |
| 48 | 92.4 ± 3.1 |
Note: These are representative values and the actual release profile will depend on the drug, hydrogel properties, and release conditions.[7]
Experimental Protocols
Protocol 1: Hydrogel Formation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the formation of a hydrogel by reacting this compound with a multi-arm PEG-azide in the presence of a copper(I) catalyst.
Materials:
-
This compound
-
Multi-arm PEG-azide (e.g., 4-arm or 8-arm)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 200 mM in water, freshly prepared)
Procedure:
-
Prepare Precursor Solutions:
-
Dissolve this compound and multi-arm PEG-azide in PBS to the desired final polymer concentration (e.g., 5 or 10 wt%).
-
Ensure the molar ratio of azide (B81097) to propargyl groups is appropriate for crosslinking (e.g., 1:1).
-
-
Initiate Gelation:
-
In a microcentrifuge tube, mix the this compound and multi-arm PEG-azide solutions.
-
To initiate the crosslinking, add CuSO₄ solution to a final concentration of 1-5 mM.[2]
-
Immediately add sodium ascorbate solution to a final concentration of 10-50 mM.[2]
-
Gently vortex the solution for a few seconds to ensure thorough mixing.
-
-
Gel Formation:
-
Pipette the solution into a mold or the desired culture vessel.
-
Allow the hydrogel to form at room temperature or 37°C. Gelation typically occurs within 5-30 minutes.
-
-
Washing and Equilibration:
-
Once the hydrogel has formed, wash it with sterile PBS three times to remove any unreacted reagents and catalyst.
-
Equilibrate the hydrogel in cell culture medium or the desired buffer before use.
-
Protocol 2: Characterization of Hydrogel Properties
A. Swelling Ratio Measurement:
-
Prepare hydrogel discs of a known initial swollen weight (Wi).
-
Lyophilize the hydrogels to obtain the dry weight (Wd).
-
Immerse the hydrogels in PBS (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (Ws).
-
Continue until the weight remains constant, indicating equilibrium swelling.
-
Calculate the swelling ratio (Qs) using the formula: Qs = (Ws - Wd) / Wd.[2]
Protocol 3: Cell Encapsulation and Viability Assessment
Procedure:
-
Prepare Cell Suspension: Resuspend cells in the precursor solution from Protocol 1 (this compound and multi-arm PEG-azide in PBS) at the desired cell density.
-
Initiate Gelation: Add the catalyst and reducing agent as described in Protocol 1 to the cell suspension.
-
Gel Formation: Pipette the mixture into a suitable culture vessel to form cell-laden hydrogels.
-
Cell Culture: After gelation, add cell culture medium to the hydrogels and incubate under standard cell culture conditions.
-
Viability Assessment (Live/Dead Staining):
-
Prepare a staining solution containing calcein-AM (for live cells) and ethidium (B1194527) homodimer-1 (for dead cells) in PBS.
-
Incubate the hydrogels in the staining solution for 30-45 minutes at 37°C, protected from light.[2]
-
Wash the hydrogels with PBS.
-
Visualize the stained cells using a fluorescence microscope.
-
Visualizations
Caption: Workflow for hydrogel formation using this compound via CuAAC.
Caption: General experimental workflow for hydrogel synthesis and characterization.
Caption: Simplified signaling pathway initiated by cell adhesion to a biofunctionalized hydrogel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | Amine-PEG-Alkyne | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Engineering PEG-based hydrogels to foster efficient endothelial network formation in free-swelling and confined microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG Hydrogels for the Controlled Release of Biomolecules in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. PEGs for PEG Hydrogels f [jenkemusa.com]
Application Notes and Protocols for the Synthesis of PROTACs with Propargyl-PEG-Amine Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology with Propargyl-PEG-Amine Linkers
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is a critical element in PROTAC design, significantly influencing the molecule's solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1]
This compound linkers have emerged as versatile tools in PROTAC synthesis due to their bifunctional nature, which allows for a modular and highly efficient synthetic approach. The polyethylene (B3416737) glycol (PEG) component enhances the hydrophilicity and pharmacokinetic properties of the PROTAC, while the terminal amine and propargyl groups provide orthogonal handles for conjugation.[3] The propargyl group is particularly advantageous as it enables the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and high-yielding "click chemistry" reaction, for the facile assembly of the final PROTAC molecule.[4][5]
This document provides detailed protocols for the synthesis of PROTACs using this compound linkers, methods for their biological evaluation, and illustrative data to guide researchers in the field of targeted protein degradation.
PROTAC Mechanism of Action
The mechanism of action of a PROTAC involves the recruitment of an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
References
Application of Propargyl-PEG-amine in Proteomics Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG-amine is a heterobifunctional linker that has become an indispensable tool in modern proteomics research. Its unique structure, featuring a terminal propargyl group (an alkyne) and a primary amine, connected by a flexible and hydrophilic polyethylene (B3416737) glycol (PEG) spacer, enables a versatile range of applications for protein analysis. The primary amine allows for covalent conjugation to proteins, typically at lysine (B10760008) residues or the N-terminus, while the propargyl group serves as a bioorthogonal handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] This allows for the attachment of various reporter tags, such as biotin (B1667282) for enrichment or fluorophores for imaging, with high specificity and efficiency.
The PEG spacer enhances the solubility and reduces the aggregation of labeled proteins, making this compound and its derivatives particularly valuable in complex biological systems.[3][4] Key applications in proteomics include the construction of Proteolysis-Targeting Chimeras (PROTACs) for targeted protein degradation and in Activity-Based Protein Profiling (ABPP) to identify and quantify enzyme activities and drug targets.[1][5][6]
Key Applications in Proteomics
Targeted Protein Degradation using PROTACs
PROTACs are heterobifunctional molecules designed to recruit a target protein of interest to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6] this compound derivatives are frequently used as linkers to connect the target-binding ligand to the E3 ligase-binding ligand. The "clickable" propargyl group allows for the modular and efficient synthesis of PROTAC libraries with varying linker lengths, which is crucial for optimizing the formation of the ternary complex and achieving potent protein degradation.[7]
Quantitative proteomics is essential for evaluating the efficacy and specificity of PROTACs. By comparing the proteome of cells treated with a PROTAC to untreated cells, researchers can quantify the degradation of the target protein and assess off-target effects.
Workflow for PROTAC Synthesis and Proteomic Analysis
Caption: General workflow for PROTAC synthesis and subsequent quantitative proteomic analysis.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic strategy used to study enzyme function directly in native biological systems.[5][8] This technique utilizes chemical probes that covalently bind to the active sites of specific enzyme families. This compound derivatives can be incorporated into these probes. The propargyl group allows for the subsequent attachment of a reporter tag (e.g., biotin) via click chemistry after the probe has labeled its target proteins in a complex proteome.[8]
A common application is competitive ABPP, which is used to determine the targets and selectivity of a small molecule inhibitor. In this workflow, a proteome is treated with the inhibitor of interest before being labeled with a broad-spectrum, alkyne-tagged probe. The inhibitor will compete with the probe for binding to its target proteins. Proteins that show a significant reduction in labeling by the probe in the presence of the inhibitor are identified as targets of that inhibitor.
Workflow for Competitive Activity-Based Protein Profiling (ABPP)
Caption: Experimental workflow for a competitive ABPP experiment to identify inhibitor targets.
Data Presentation
Quantitative proteomics experiments using this compound-based probes aim to identify proteins that show a significant change in abundance (in the case of PROTACs) or labeling intensity (in ABPP) between different experimental conditions. The data is typically presented in tables that include the identified protein, the magnitude of change (fold change or ratio), and a measure of statistical significance (p-value or q-value).
Table 1: Representative Quantitative Data for a PROTAC Targeting BRD4
This table summarizes representative data on the degradation of BET family proteins by a PROTAC.
| Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | Pomalidomide | PEG | 1.8 | >95 | H661 |
| BRD2 | Pomalidomide | PEG | 4.3 | >95 | H661 |
| BRD3 | Pomalidomide | PEG | 2.5 | >95 | H661 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation percentage.
Table 2: Hypothetical Quantitative Data from a Competitive ABPP Experiment
This table shows hypothetical data from an experiment to identify the targets of a novel kinase inhibitor. A negative Log2 (Fold Change) indicates that the inhibitor prevented the labeling of the protein by the alkyne probe.
| Protein ID | Gene Name | Log2 (Fold Change) (Inhibitor/Control) | p-value |
| P00533 | EGFR | -4.5 | 0.0001 |
| P00519 | ABL1 | -3.8 | 0.0005 |
| P06239 | LCK | -3.5 | 0.0009 |
| P12931 | SRC | -3.1 | 0.0015 |
| P07949 | LYN | -2.9 | 0.0021 |
| P08581 | HSPA8 | -0.1 | 0.85 |
| P60709 | ACTB | 0.05 | 0.92 |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with an Alkyne-PEG-NHS Ester
This protocol describes the labeling of a protein with an NHS ester derivative of this compound, which reacts with primary amines (lysine residues and the N-terminus).
Materials:
-
Protein of interest
-
Alkyne-PEG-NHS ester
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the reaction buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Reagent Preparation: Immediately before use, dissolve the Alkyne-PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Labeling Reaction: While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the dissolved Alkyne-PEG-NHS ester.
-
Incubation: Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C.
-
Purification: Remove unreacted Alkyne-PEG-NHS ester using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Confirmation: The degree of labeling can be determined by mass spectrometry.
Protocol 2: Click Chemistry Reaction for Biotin Tagging of Alkyne-Labeled Proteins
This protocol details the attachment of an azide-biotin tag to the alkyne-labeled protein for subsequent enrichment.
Materials:
-
Alkyne-labeled protein (from Protocol 1)
-
Azide-PEG-Biotin
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
-
Sodium ascorbate (B8700270) (freshly prepared)
-
PBS, pH 7.4
Procedure:
-
Prepare Click-Chemistry Reagents:
-
Copper catalyst premix: Mix CuSO4 and THPTA in water. A 5:1 ligand-to-copper ratio is common.
-
Reducing agent: Prepare a fresh stock solution of sodium ascorbate in water.
-
Azide-Biotin: Prepare a stock solution in DMSO.
-
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-labeled protein (final concentration 1-10 µM in PBS), Azide-PEG-Biotin (10- to 100-fold molar excess over the protein), and the copper catalyst premix (final copper concentration of 50-250 µM).
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubation: Incubate the reaction for 1 hour at room temperature.
-
Purification: The biotinylated protein can be purified from excess reagents by protein precipitation or using a desalting column.
Protocol 3: Enrichment and On-Bead Digestion for Mass Spectrometry
This protocol describes the enrichment of biotinylated proteins and their preparation for LC-MS/MS analysis.
Materials:
-
Biotinylated protein sample
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade trypsin
-
Ammonium (B1175870) bicarbonate buffer
Procedure:
-
Bead Preparation: Wash the streptavidin beads according to the manufacturer's instructions.
-
Protein Binding: Incubate the biotinylated protein sample with the prepared streptavidin beads for 1-2 hours at room temperature with gentle rotation to capture the labeled proteins.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
Reduction and Alkylation: Resuspend the beads in a denaturing buffer (e.g., 8 M urea in ammonium bicarbonate buffer). Reduce disulfide bonds by adding DTT and incubating at 37°C. Alkylate free cysteines by adding IAA and incubating in the dark at room temperature.
-
On-Bead Digestion: Dilute the urea concentration to less than 2 M. Add trypsin to the bead slurry and incubate overnight at 37°C to digest the proteins into peptides.
-
Peptide Elution: Pellet the beads and collect the supernatant containing the digested peptides.
-
Sample Cleanup: Desalt the peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.
Signaling Pathway Analysis
While specific studies detailing the use of this compound to dissect a particular signaling pathway are not broadly available, the developed PROTACs and ABPP probes are powerful tools for such investigations. For instance, a PROTAC targeting a key kinase in a signaling cascade can be used to degrade the kinase, and subsequent quantitative proteomics can reveal the downstream effects on the pathway and the broader proteome.
Logical Framework for Signaling Pathway Interrogation with a PROTAC
Caption: Logical diagram showing how a PROTAC can be used to probe a signaling pathway.
Conclusion
This compound and its derivatives are highly versatile reagents that have significantly advanced the field of proteomics. Their application in the development of PROTACs and activity-based probes, coupled with quantitative mass spectrometry, provides powerful workflows for targeted protein degradation, drug target identification, and the elucidation of complex cellular signaling pathways. The modularity afforded by the "clickable" propargyl group allows for the rapid and efficient synthesis of novel chemical tools, accelerating research and development in both academic and industrial settings.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Amine-PEG-Alkyne | AxisPharm [axispharm.com]
- 3. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Propargyl-PEG-Amine Conjugation Reactions
Welcome to the Technical Support Center for Propargyl-PEG-amine conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address low reaction yields and other common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a heterobifunctional linker molecule. It contains two key reactive groups: a primary amine (-NH2) and a terminal propargyl group (an alkyne). The primary amine allows for conjugation to molecules with amine-reactive functional groups, such as activated carboxylic acids (e.g., NHS esters) or aldehydes.[1] The propargyl group serves as a handle for "click chemistry," most commonly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and specific attachment of azide-containing molecules.[2][3]
Q2: My conjugation reaction with this compound has a very low yield. What are the most common causes?
Low yields in this compound conjugations typically stem from a few key areas: suboptimal reaction conditions (especially pH), poor reagent quality or stability, the presence of interfering substances in your buffers, and inappropriate molar ratios of reactants.[4][5] Systematically investigating these factors is the best approach to improving your yield.
Q3: What are the optimal pH conditions for conjugating this compound?
The optimal pH depends on the reactive group on your target molecule.
-
For reactions with NHS esters: A pH range of 7.2 to 8.5 is ideal. In this range, the primary amine of the this compound is deprotonated and sufficiently nucleophilic to attack the NHS ester, while minimizing the hydrolysis of the NHS ester itself.[5][6]
-
For reactions with carboxylic acids (using EDC/NHS chemistry): This is a two-step process with different pH optima. The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH of 4.5-6.0. The subsequent coupling of the activated acid to the this compound should be performed at a pH of 7.0-8.0.[3][7]
-
For reactions with aldehydes (reductive amination): The formation of the initial Schiff base is favored at a slightly acidic to neutral pH, typically between 6.0 and 7.5.
Q4: Can I use buffers like Tris (TBS) for my conjugation reaction?
No, it is highly recommended to avoid buffers containing primary amines, such as Tris or glycine, when reacting this compound with NHS esters or activated carboxylic acids.[4][6] These buffer components will compete with your PEG-amine for the reactive sites on your target molecule, significantly reducing the yield of your desired conjugate.[6] Suitable amine-free buffers include phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers.[6]
Q5: How should I store and handle my this compound and other reagents?
Proper storage is critical for maintaining reagent activity.
-
This compound: Store at -20°C in a dry, dark environment.
-
NHS esters and EDC: These reagents are highly sensitive to moisture.[2][5] They should be stored at -20°C with a desiccant. Always allow the vials to warm to room temperature before opening to prevent condensation, which can lead to hydrolysis and inactivation.[2][8] It is best to prepare solutions of these reagents immediately before use in an anhydrous solvent like DMSO or DMF.[5][6]
Troubleshooting Guide: Low Conjugation Yield
This guide provides a systematic approach to diagnosing and resolving the root causes of low reaction yields.
Issue 1: Low or No Formation of the Desired Conjugate
This is the most common problem, often indicating an issue with the fundamental reaction chemistry.
Troubleshooting Workflow for Low Conjugation Yield
Caption: A troubleshooting decision tree for diagnosing and resolving low yield.
Issue 2: Protein Aggregation or Precipitation After Conjugation
The addition of PEG chains can sometimes alter the solubility and stability of the target molecule.
| Potential Cause | Recommended Solution |
| High Degree of Labeling | Excessive modification can change the protein's surface properties, leading to aggregation.[9] Solution: Reduce the molar excess of the limiting reagent to achieve a lower degree of labeling.[10] |
| High Protein Concentration | High concentrations can increase the likelihood of intermolecular cross-linking and aggregation.[11] Solution: Reduce the protein concentration in the reaction mixture. |
| Suboptimal Buffer Conditions | The buffer composition, pH, or ionic strength may not be optimal for the stability of the conjugated protein. Solution: Screen different buffer systems. Perform the reaction at a lower temperature (e.g., 4°C).[11] |
| Hydrophobic Nature of Propargyl Group | While the PEG spacer adds hydrophilicity, the addition of multiple propargyl groups can increase overall hydrophobicity.[9] Solution: Optimize the molar ratio to control the extent of modification. |
Data Presentation: Reaction Condition Optimization
Optimizing reaction conditions is crucial. The following tables provide starting points for typical conjugation reactions involving this compound.
Table 1: Recommended Starting Conditions for this compound Conjugation to an NHS Ester
| Parameter | Recommended Value | Rationale & Notes |
| Reaction pH | 7.2 - 8.5[5][6] | Balances amine reactivity with NHS ester stability. A pH of 8.3 is often a good starting point.[5] |
| Buffer System | PBS, HEPES, Borate[6] | Must be free of primary amines (e.g., Tris, Glycine) that compete in the reaction.[4] |
| Molar Ratio (PEG-Amine:NHS-Molecule) | 5:1 to 20:1[11] | A molar excess of one component often drives the reaction. This should be optimized empirically. |
| Reaction Time | 30-60 min (RT) or 2-4 hours (4°C)[6] | Lower temperatures may be necessary for sensitive proteins. |
| Protein Concentration | 1 - 10 mg/mL[5][9] | Higher concentrations can improve reaction kinetics but may increase aggregation risk. |
Table 2: Recommended Starting Conditions for 2-Step EDC/NHS Coupling to this compound
| Parameter | Recommended Value | Rationale & Notes |
| Activation pH | 4.5 - 6.0[3][12] | Optimal for the formation of the NHS ester intermediate by EDC. MES buffer is commonly used.[12] |
| Activation Time | 15 - 30 minutes (RT)[7] | Sufficient time for NHS ester formation. This solution should be used immediately. |
| Conjugation pH | 7.0 - 8.0[3] | Ensures the this compound is deprotonated and reactive. |
| Conjugation Time | 2 hours (RT) or Overnight (4°C)[12] | Longer times may be needed depending on the reactivity of the specific amine. |
| Molar Ratio (Acid:EDC:NHS) | 1 : 1.5 : 1.5[7] | A slight excess of coupling reagents ensures efficient activation. |
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to an NHS-Activated Molecule
This protocol outlines the steps for labeling a molecule containing an NHS ester with this compound.
Materials:
-
Molecule with NHS ester functional group
-
This compound
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Target Molecule: Dissolve your NHS-activated molecule in the reaction buffer to a suitable concentration (e.g., 1-10 mg/mL for a protein).
-
Preparation of PEG Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.
-
Conjugation Reaction: Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the target molecule solution. Ensure the final concentration of the organic solvent is less than 10% of the total reaction volume.[5]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle mixing.[6]
-
Quenching: Stop the reaction by adding quenching buffer to a final concentration of 20-50 mM. This will react with any remaining NHS esters.[7] Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[13]
-
Characterization: Confirm the conjugation and determine the degree of labeling using appropriate analytical techniques such as SDS-PAGE, Mass Spectrometry, or HPLC.[14][15][16]
Experimental Workflow Diagram
Caption: A typical experimental workflow for this compound conjugation.
Analytical Characterization
Confirming the success of your conjugation reaction is a critical step. Several analytical techniques can be employed.
| Technique | Information Provided | Key Advantages | Limitations |
| SDS-PAGE [15] | Apparent molecular weight shift | Simple, quick, and qualitative assessment of conjugation. | Low resolution; difficult to quantify the degree of labeling precisely. |
| Mass Spectrometry (MS) [14][15] | Accurate molecular weight of conjugates, degree of PEGylation, heterogeneity. | Provides direct and accurate molecular weight information. | Polydispersity of PEG can complicate analysis; requires specialized equipment. |
| Size-Exclusion Chromatography (SEC) [14][17] | Purity, detection of aggregates, separation of unreacted protein. | Excellent for detecting aggregates and removing unreacted starting material. | May not separate species with small size differences (e.g., positional isomers). |
| Ion-Exchange Chromatography (IEX) [18][] | Separation of species with different net charges (positional isomers). | Can separate products based on the number and location of attached PEGs. | PEG chains can shield charges, sometimes making separation difficult. |
| Reverse-Phase HPLC (RP-HPLC) [16][] | Separation based on hydrophobicity. | Useful for analytical separation of different PEGylated species. | Can be challenging for preparative scale purification. |
References
- 1. This compound | Amine-PEG-Alkyne | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. creativepegworks.com [creativepegworks.com]
- 16. benchchem.com [benchchem.com]
- 17. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biopharminternational.com [biopharminternational.com]
Technical Support Center: Propargyl-PEG-Amine in Click Chemistry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Propargyl-PEG-Amine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It consists of a terminal alkyne (propargyl group) on one end, a primary amine group (-NH2) on the other, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer in between.[1] The propargyl group is used for "click chemistry" to react with azide-containing molecules, while the primary amine allows for conjugation to molecules with reactive carboxylic acids or activated esters.[1] The PEG spacer enhances water solubility and provides distance between the conjugated molecules.[1]
Q2: What are the most common side reactions associated with the propargyl group in CuAAC reactions?
The most prevalent side reactions involving the terminal alkyne of the propargyl group are:
-
Oxidative Homocoupling (Glaser Coupling): This involves the coupling of two terminal alkynes in the presence of a copper catalyst and an oxidant (like oxygen), forming a symmetric 1,3-diyne byproduct.[1][2] This consumes the this compound reagent and can lead to undesired dimers.[1]
-
Copper-Mediated Generation of Reactive Oxygen Species (ROS): The copper catalyst can generate ROS, which can cause oxidative damage to sensitive biomolecules like peptides and proteins, particularly affecting residues such as methionine, cysteine, tyrosine, and histidine.[1][2]
Q3: Can the primary amine group of this compound interfere with the click reaction?
Yes, the primary amine in this compound can potentially coordinate with the copper catalyst.[3] While tripodal amine ligands like THPTA are designed for strong chelation, the substrate's amine group could still have a minor inhibitory effect.[3] Using a stabilizing ligand is highly recommended to ensure the catalyst remains available for the cycloaddition.[3]
Q4: Can I perform this reaction without a copper catalyst?
Yes, copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is an alternative.[4] This method uses strained cyclooctynes (e.g., DBCO) instead of terminal alkynes like the propargyl group.[4] SPAAC is advantageous for applications in living cells or with copper-sensitive biomolecules as it avoids the potential cytotoxicity of the copper catalyst.[4][5][6]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My CuAAC reaction using this compound has a very low yield or failed completely. What are the potential causes?
Answer: Low or no product formation in a CuAAC reaction can stem from several factors. The most common issues are related to the catalyst, reagents, or reaction conditions.
Potential Cause 1: Inactive Copper Catalyst The active catalytic species in CuAAC is Cu(I), which is susceptible to oxidation by dissolved oxygen.[2][3]
-
Recommended Solutions:
-
Use a Reducing Agent: Always include a freshly prepared solution of a reducing agent, typically sodium ascorbate (B8700270), to reduce the Cu(II) salt (e.g., CuSO₄) to the active Cu(I) state in situ.[4]
-
Use a Stabilizing Ligand: A nitrogen-based ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the Cu(I) catalyst, protecting it from oxidation.[1][3] THPTA is particularly suitable for aqueous reactions due to its water solubility.[3]
-
Degas Solvents: Degassing the reaction mixture and performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can reduce the formation of ROS and prevent catalyst oxidation.[7]
-
Potential Cause 2: Impure or Degraded Reagents The purity and integrity of this compound and the azide-containing molecule are critical.
-
Recommended Solutions:
-
Verify Reagent Purity: Confirm the purity of your reagents using methods like NMR or mass spectrometry before the reaction.[3]
-
Proper Storage: Store this compound at -20°C, protected from moisture and light to prevent degradation.[3]
-
Fresh Reducing Agent: Sodium ascorbate solutions can degrade over time. Always use a freshly prepared solution.[8]
-
Potential Cause 3: Suboptimal Reaction Conditions The solvent, temperature, and pH can significantly influence the reaction rate and yield.
-
Recommended Solutions:
-
Solvent Choice: CuAAC is effective in various solvents, including water, DMSO, DMF, and THF. For biomolecules, aqueous buffers are common, and a co-solvent like DMSO can aid in the solubility of less polar reactants.[3]
-
Temperature: Most click reactions proceed efficiently at room temperature. For sterically hindered substrates, gently heating the reaction (e.g., to 35-40°C) can increase the rate.[4]
-
pH: The reaction rate can be pH-dependent. An optimal pH is often between 7 and 8.5.[7]
-
Potential Cause 4: Steric Hindrance The PEG chain or bulky groups on the azide (B81097) partner can physically block the reactive sites, slowing down the reaction.[3]
-
Recommended Solutions:
-
Increase Reaction Time: Allow the reaction to proceed for a longer period (e.g., 24-48 hours).[4]
-
Increase Catalyst Concentration: Increasing the catalyst loading may help overcome steric hindrance.[4]
-
Use a Longer PEG Linker: Consider using a Propargyl-PEG linker with a longer PEG chain to increase the distance between the biomolecule and the reactive group.[2]
-
Issue 2: Formation of Side Products
Question: I am observing unexpected peaks in my HPLC or MS analysis. What are the likely side products and how can I minimize them?
Answer: The formation of side products is a common issue. Identifying the side product is key to mitigating its formation.
Side Product 1: Alkyne Homodimer (Glaser Coupling Product) This byproduct has a mass corresponding to twice the mass of the alkyne-containing molecule minus two protons and can be identified by MS analysis.[2]
-
Recommended Solutions:
-
Anaerobic Conditions: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to minimize oxygen exposure.[1]
-
Increase Reducing Agent Concentration: Use a sufficient concentration of sodium ascorbate to maintain a reducing environment.[1]
-
Use a Stabilizing Ligand: Ligands like THPTA or TBTA can help suppress Glaser coupling.[1]
-
Side Product 2: Oxidized Biomolecule The generation of ROS by the copper catalyst can lead to the oxidation of sensitive amino acid residues in proteins or peptides.[2]
-
Recommended Solutions:
-
Use a Stabilizing Ligand: Ligands are crucial for minimizing ROS generation.[1]
-
Use Excess Ligand: A higher ligand-to-copper ratio (e.g., 5:1) can protect biomolecules.[4]
-
Lower Reaction Temperature: Perform the reaction at a lower temperature to reduce the rate of ROS formation.[1]
-
Add a ROS Scavenger: Aminoguanidine can be added to the reaction to intercept byproducts of ascorbate oxidation.[7]
-
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations for CuAAC Reactions
| Reagent | Typical Concentration Range | Rationale / Notes |
| This compound | 1 - 10 mM | Dependent on the concentration of the azide partner. |
| Azide-containing Molecule | 1 - 10 mM | A slight excess (1.1 to 1.5 equivalents) of one reactant is often used.[9] |
| Copper(II) Sulfate (CuSO₄) | 50 - 200 µM | The catalyst concentration should be optimized for each system.[10] |
| Sodium Ascorbate | 1 - 5 mM | A 5- to 10-fold excess over copper is common. Must be prepared fresh.[10][11] |
| Stabilizing Ligand (e.g., THPTA) | 250 µM - 1 mM | A 2:1 to 5:1 molar ratio of ligand to copper is recommended.[4][9] |
Table 2: Troubleshooting Summary for Common Side Reactions
| Side Reaction | Analytical Signature | Key Mitigation Strategies |
| Alkyne Homocoupling (Diyne) | MS peak at (2 x M_alkyne - 2H).[2] | 1. Degas solvents and use an inert atmosphere.[7] 2. Increase sodium ascorbate concentration.[1] 3. Use a stabilizing ligand (THPTA/TBTA).[1] |
| Oxidative Damage to Biomolecules | Loss of biological activity, heterogeneity in MS. | 1. Use a stabilizing ligand (THPTA/TBTA).[1] 2. Use a higher ligand-to-copper ratio (e.g., 5:1).[4] 3. Lower the reaction temperature.[1] |
| Thiol-Yne Reaction | Adduct of this compound with thiol-containing molecule. | 1. Block free thiols prior to the click reaction. 2. This is a metal-free reaction.[2] |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general starting point. Optimization of reactant concentrations, catalyst, ligand, and reaction time may be necessary for specific applications.
1. Reagent Preparation:
-
This compound Conjugate: Prepare a stock solution of your this compound conjugated molecule in a suitable solvent (e.g., DMSO or water).
-
Azide-Containing Molecule: Prepare a stock solution of the azide-containing molecule in a compatible solvent.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.[7]
-
Stabilizing Ligand (e.g., THPTA): Prepare a 100 mM stock solution in water.[7]
-
Sodium Ascorbate: Freshly prepare a 100 mM stock solution in deionized water.[3]
2. Reaction Setup:
-
In a reaction vial, add the this compound conjugate and the azide-containing molecule to the desired final concentrations (a 1:1.2 to 1:1.5 molar ratio of alkyne to azide is a good starting point).[7]
-
Add the appropriate volume of buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of Cu:Ligand is often recommended.[12] Let this mixture sit for 1-2 minutes to allow for complexation.[12]
-
Add the catalyst premix to the reaction tube containing the alkyne and azide.
3. Reaction Initiation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to the reaction vial to a final concentration of 2.5-5 mM.[3]
4. Incubation:
-
Cap the tube to minimize oxygen exposure and mix gently (e.g., on a rotator) for 1-4 hours at room temperature.[8] For sterically hindered or dilute reactants, longer reaction times may be necessary.[3][8]
5. Monitoring and Purification:
-
Monitor the reaction progress using analytical techniques such as TLC, HPLC, or LC-MS.[7][13]
-
Once the reaction is complete, purify the final conjugate using an appropriate method (e.g., dialysis, SEC, or RP-HPLC) to remove unreacted materials, the copper catalyst, and byproducts.[8][14]
Visual Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Improving the Solubility of Propargyl-PEG-amine Conjugates
Welcome to the technical support center for Propargyl-PEG-amine conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming solubility challenges encountered during and after the conjugation process.
Troubleshooting Guide & FAQs
This section addresses common issues in a question-and-answer format, providing direct solutions to problems you may face during your experiments.
FAQs: Reagent Handling and Reaction Setup
Q1: My this compound NHS ester reagent won't dissolve in my aqueous reaction buffer. What should I do?
This is expected behavior. Most non-sulfonated NHS esters have poor water solubility.[1] The correct procedure is to first dissolve the reagent in a small amount of a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to prepare a concentrated stock solution immediately before use.[1][2] This stock solution should then be added dropwise to your protein or molecule in the aqueous buffer while vortexing.
Important: Ensure the final concentration of the organic solvent in the reaction mixture is low (typically below 10%) to avoid denaturing or precipitating your biomolecule.[1]
Q2: Which buffers should I use for an NHS ester-based conjugation reaction?
It is critical to use an amine-free buffer. Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester, leading to low conjugation yields.[2][3] Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate, or carbonate/bicarbonate buffers.[2][4]
Q3: What is the optimal pH for conjugating a this compound NHS ester to my protein?
The optimal pH is a balance between two competing factors: the reactivity of the primary amine on your protein and the hydrolysis of the NHS ester.[4][5]
-
Below pH 7.0: Amine groups are protonated (-NH3+) and less nucleophilic, slowing the reaction.[5]
-
Between pH 7.2 and 8.5: This is the recommended range. A pH of 8.3-8.5 is often cited as an optimal starting point, as the reaction is fast, which can minimize the impact of hydrolysis.[2][4][5]
-
Above pH 8.5: The rate of NHS ester hydrolysis increases dramatically, which can deactivate the reagent before it has a chance to react with your protein.[5]
Q4: My conjugation yield is very low. What are the common causes?
Low yield is a frequent issue that can stem from several factors:[5]
-
Hydrolyzed NHS Ester: The NHS ester is moisture-sensitive.[4] Ensure the reagent vial is warmed to room temperature before opening to prevent condensation, and always use fresh anhydrous solvent (DMSO/DMF) for your stock solution.[1][4]
-
Suboptimal pH: The reaction pH was outside the optimal 7.2-8.5 range.[5]
-
Competing Nucleophiles: Your buffer contained primary amines (e.g., Tris).[2]
-
Improper Temperature: For sensitive proteins or to maximize yield, performing the reaction at 4°C can slow the rate of hydrolysis, but the reaction time will need to be extended (e.g., overnight).[5][6] At room temperature, the reaction is faster, but so is hydrolysis.[6]
Troubleshooting: Conjugate Solubility Issues
Q1: Why did my protein-PEG conjugate precipitate out of solution during or after the reaction?
Precipitation is a common issue and can be caused by one or more of the following factors:
-
Altered Isoelectric Point (pI): Covalent modification of surface amines (like lysine) neutralizes their positive charge. This lowers the protein's overall pI. If your buffer pH is close to this new pI, the conjugate's solubility will decrease significantly, leading to aggregation.[3][7]
-
Over-labeling: Attaching too many PEG chains can drastically change the protein's physicochemical properties, sometimes leading to aggregation or precipitation.[1][3]
-
High Protein Concentration: The conjugation process can make proteins more prone to aggregation at high concentrations.[1][3]
-
Conformational Changes: The labeling process might induce minor changes in protein structure that expose previously buried hydrophobic patches, promoting aggregation.[3]
-
High Organic Solvent Concentration: Adding too much of the PEG-reagent stock solution (in DMSO or DMF) can cause the protein to denature and precipitate.
Q2: How can I prevent my conjugate from precipitating?
To avoid precipitation, consider these optimization and formulation strategies:
-
Optimize the Molar Ratio: Run a series of small-scale pilot reactions with varying molar ratios of the this compound linker to your protein (e.g., 1:1, 5:1, 10:1, 20:1) to find the optimal degree of labeling that does not cause insolubility.[3]
-
Control Protein Concentration: Perform the conjugation at a lower protein concentration (e.g., 1-10 mg/mL).[1]
-
Buffer Screening: After purification, perform a buffer exchange into a variety of formulations to find the most stabilizing conditions. Systematically screen different pH values (at least 1-1.5 units away from the conjugate's pI) and ionic strengths (e.g., adding 50-250 mM NaCl).[3][7]
-
Use Solubility-Enhancing Excipients: Include additives in your final formulation buffer to stabilize the conjugate. Common excipients include sugars (sucrose, trehalose), amino acids (L-Arginine), and cryoprotectants (glycerol).[1][3]
Q3: How should I concentrate and store my final conjugate to maintain solubility?
High concentrations favor aggregation.[3]
-
Concentration: Use gentle methods like centrifugal ultrafiltration. Perform the concentration at a low temperature (4°C).[3]
-
Storage: For long-term storage, it is best to flash-freeze single-use aliquots in a buffer containing a cryoprotectant (e.g., 10-25% glycerol) and store them at -80°C.[3] Avoid repeated freeze-thaw cycles.[3]
Q4: How can I quantitatively measure the solubility and aggregation of my conjugate?
-
Initial Check: A simple visual inspection for cloudiness or precipitation is the first step.[3]
-
Centrifugation Assay: To quantify solubility, centrifuge the sample (e.g., ~14,000 x g for 10-15 minutes) and measure the protein concentration of the supernatant using a Bradford or BCA assay. A significant loss of protein from the supernatant indicates poor solubility.[3]
-
Dynamic Light Scattering (DLS): DLS is a powerful technique to directly measure aggregation by determining the size distribution of particles in solution. A soluble, non-aggregated sample will show a single, narrow peak (monodisperse), while aggregated samples will show multiple peaks or a broad peak at larger sizes (polydisperse).[3]
Data Presentation
Table 1: Inferred Solubility of this compound Reagents in Common Solvents
This table summarizes the expected qualitative solubility of typical this compound linkers in various solvents based on the properties of their structural components.
| Solvent Classification | Solvent Name | Inferred Solubility | Rationale / Notes |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used to prepare concentrated stock solutions for subsequent dilution into aqueous media.[8][9] |
| Dimethylformamide (DMF) | Soluble | A common alternative to DMSO for preparing stock solutions. Use high-purity, amine-free DMF.[8][9] | |
| Acetonitrile (ACN) | Soluble | PEG derivatives are generally soluble in acetonitrile.[8] | |
| Chlorinated | Dichloromethane (DCM) | Soluble | The PEG chain imparts solubility in moderately polar chlorinated solvents.[9] |
| Chloroform | Soluble | PEG is known to be soluble in chloroform.[9] | |
| Polar Protic | Water / Aqueous Buffers | Moderately Soluble | The hydrophilic PEG spacer enhances aqueous solubility, but NHS-ester variants should not be dissolved directly in water due to rapid hydrolysis.[9] The free amine version is soluble in water.[10] |
| Methanol / Ethanol | Soluble | PEG is generally soluble in simple alcohols.[8] | |
| Non-Polar | Toluene | Less Soluble | Solubility may increase with heating.[8] |
| Hexane / Diethyl Ether | Insoluble | These non-polar solvents are often used to precipitate PEGylated compounds.[8] |
Table 2: Effect of pH and Temperature on NHS Ester Hydrolysis
This table illustrates the stability of a typical NHS ester in aqueous solution, which competes with the desired conjugation reaction. The half-life (t½) is the time it takes for 50% of the active NHS ester to be hydrolyzed.
| Temperature | pH | Half-life of NHS Ester | Implication for Conjugation |
| 4°C | 7.5 | Several Hours | Slower hydrolysis provides a wider window for conjugation, but the desired reaction rate is also slower.[6] |
| 4°C | 8.5 | ~1 Hour | Moderate hydrolysis rate. Suitable for many standard overnight protocols where protein stability is a concern.[6] |
| 25°C (Room Temp) | 7.5 | ~1-2 Hours | Faster conjugation, but also significantly faster hydrolysis.[6] |
| 25°C (Room Temp) | 8.5 | ~10-15 Minutes | Very rapid hydrolysis. The conjugation reaction must be fast and immediate to achieve a good yield.[5][6] |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound NHS Ester
This protocol outlines the fundamental steps for labeling a protein with a this compound NHS ester.
-
Reagent and Buffer Preparation:
-
Protein Preparation:
-
Dissolve or buffer-exchange your protein into the amine-free reaction buffer at a suitable concentration (e.g., 2-10 mg/mL).[1]
-
-
Prepare PEG Stock Solution:
-
Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a known concentration (e.g., 10-25 mM).[1]
-
-
Conjugation Reaction:
-
Calculate the volume of the PEG stock solution needed to achieve the desired molar excess over the protein (e.g., start with a 10- to 20-fold molar excess).[4]
-
While gently stirring or vortexing the protein solution, add the calculated volume of the PEG stock solution.
-
Incubate the reaction. Typical conditions are 1-2 hours at room temperature or overnight at 4°C.[11] The optimal time should be determined empirically.
-
-
Quenching (Optional):
-
Purification:
Protocol 2: Buffer Screening for Optimal Conjugate Solubility
This protocol uses a 96-well plate format to efficiently screen multiple buffer conditions to find the one that best maintains the solubility of your purified conjugate.[3]
-
Materials:
-
Purified this compound conjugate.
-
A selection of stock buffers (e.g., HEPES, Phosphate, Citrate) at various pH levels.
-
Stock solutions of salt (e.g., 5 M NaCl) and additives (e.g., L-Arginine, Sucrose).
-
96-well clear, flat-bottom plate.
-
Plate reader capable of measuring absorbance at 280 nm (for protein concentration) or 350-600 nm (for turbidity/aggregation).
-
-
Methodology:
-
Prepare Buffer Matrix: In the 96-well plate, create a matrix of buffer conditions. For example, vary the pH across the columns (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0) and the concentration of NaCl across the rows (e.g., 0 mM, 50 mM, 150 mM, 250 mM).
-
Add Conjugate: Add a fixed amount of your purified conjugate to each well of the plate to a final concentration relevant to your application.
-
Incubate: Cover the plate and incubate under desired conditions (e.g., room temperature or 37°C) for a set period (e.g., 1 hour, 24 hours).
-
Assess Solubility:
-
Visual Inspection: Check for any visible precipitation in the wells.
-
Turbidity Measurement: Measure the absorbance (optical density) of each well at a wavelength between 350 nm and 600 nm. An increase in absorbance indicates scattering from aggregated particles.
-
Soluble Concentration: For a more quantitative measure, centrifuge the plate, carefully remove the supernatant from each well, and measure the protein concentration (e.g., A280 or BCA assay). Wells with the highest soluble protein concentration represent optimal buffer conditions.
-
-
Visualizations
Diagram 1: Troubleshooting Workflow for Conjugate Precipitation
Caption: A decision tree for troubleshooting conjugate precipitation.
Diagram 2: Experimental Workflow for Solubility Optimization
Caption: Workflow for optimizing this compound conjugate solubility.
Diagram 3: Factors Influencing Final Conjugate Solubility
Caption: Interrelated factors affecting the solubility of PEG-conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Propargyl-PEG8-amine, 1196732-52-1 | BroadPharm [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing CuAAC Reactions with Propargyl-PEG-amine
Welcome to the Technical Support Center for optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving Propargyl-PEG-amine. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common problems encountered during the CuAAC reaction with this compound.
Problem: Low or No Product Yield
| Potential Cause | Recommended Solutions |
| Inactive Copper Catalyst | The active catalyst for CuAAC is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen.[1][2] Ensure all solvents and buffers are thoroughly degassed before use.[1] It is crucial to use freshly prepared solutions, especially for the reducing agent.[1] A common method to generate Cu(I) in situ is by using a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), with a reducing agent like sodium ascorbate (B8700270).[3][4] Ensure the sodium ascorbate solution is fresh as it can degrade over time.[5] |
| Impure or Degraded Reagents | The purity of this compound and the corresponding azide (B81097) is critical. Impurities can inhibit the catalyst.[1] Verify the purity of your starting materials using methods like NMR or mass spectrometry.[6][1] Store this compound at -20°C, protected from moisture and light, to prevent degradation.[6] |
| Suboptimal Reagent Concentrations | The molar ratios of reactants and catalyst components are crucial. While CuAAC is efficient, very low reactant concentrations (low micromolar range) will result in a slow reaction rate.[5] If possible, increasing the concentration of one or both reactants can be beneficial. |
| Oxygen Exposure | Even with a reducing agent, minimizing oxygen exposure is good practice. Capping the reaction vessel can help prevent the depletion of the reducing agent and subsequent catalyst inactivation.[7] |
| Inhibitory Buffer Components | Avoid using Tris buffer as it can act as an inhibitory ligand for the copper catalyst.[6] Buffers containing chelating agents like EDTA or citrate (B86180) can also sequester the copper catalyst.[2] |
| Amine Interference | The primary amine in this compound could potentially coordinate with the copper catalyst, having a minor inhibitory effect.[6] Using a stabilizing ligand is highly recommended to ensure the catalyst remains available for the cycloaddition.[6] |
Problem: Reaction Starts but Does Not Go to Completion
| Potential Cause | Recommended Solutions |
| Insufficient Reaction Time | While many CuAAC reactions are fast, some may require longer periods to reach completion. Allow the reaction to proceed for an extended time (e.g., 24-48 hours) and monitor its progress. |
| Catalyst Deactivation Over Time | The Cu(I) catalyst may slowly oxidize over the course of the reaction. Adding a fresh portion of sodium ascorbate may help to regenerate the active catalyst. |
| Suboptimal Stoichiometry | The molar ratios of the reactants and catalyst components are crucial for driving the reaction to completion.[6] A slight excess of one of the reactants may be beneficial. |
Problem: Formation of Side Products
| Potential Cause | Recommended Solutions |
| Oxidative Homocoupling of Alkyne | In the presence of oxygen and Cu(II), terminal alkynes can undergo oxidative homocoupling to form diynes.[1] This can be minimized by thoroughly degassing the solvents and ensuring an adequate concentration of the reducing agent, sodium ascorbate.[1][8] |
| Side Reactions of Other Functional Groups | If your molecules contain sensitive functional groups, they may react under the reaction conditions. It may be necessary to use protecting groups for these functionalities.[8] |
Problem: Difficulty in Product Purification
| Potential Cause | Recommended Solutions |
| Streaking on Silica (B1680970) Gel | PEGylated molecules are known to be challenging to purify by standard silica gel chromatography due to their hydrophilicity.[8] |
| Residual Copper | Residual copper can be problematic for downstream applications.[1] After the reaction, a chelating agent like EDTA can be added to sequester the copper.[6][1] The copper-chelator complex can then be removed by purification methods like size-exclusion chromatography or dialysis.[1] |
| Co-elution of Starting Materials and Product | If the starting materials and product have similar retention properties, purification can be difficult. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal order of addition for the reagents in a CuAAC reaction?
A1: A recommended order of addition is to first dissolve the this compound and the azide-containing molecule in the chosen solvent. In a separate vial, premix the copper(II) salt (e.g., CuSO₄) and a stabilizing ligand (e.g., THPTA). Add this copper-ligand solution to the mixture of the alkyne and azide. Finally, initiate the reaction by adding a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[6]
Q2: What is the role of a ligand in the CuAAC reaction, and which one should I use?
A2: A ligand stabilizes the Cu(I) oxidation state, preventing both its oxidation to Cu(II) and its disproportionation.[9] It also increases the catalyst's solubility and can accelerate the reaction.[9][10] For aqueous reactions, a water-soluble ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is highly recommended.[6] Tris(benzyltriazolylmethyl)amine (TBTA) is another common ligand, often used in organic solvents.[6]
Q3: What is the best solvent for my CuAAC reaction?
A3: CuAAC reactions are versatile and can be performed in a wide range of solvents, including water, DMSO, DMF, THF, and mixtures thereof.[6][4] For biological applications, aqueous buffers are common. If your azide-containing molecule has poor water solubility, adding a co-solvent like DMSO or DMF can be helpful.[6]
Q4: What are the recommended temperature and reaction time?
A4: Most CuAAC reactions proceed efficiently at room temperature.[1] Reaction times can vary from 1 to 24 hours.[6] For sterically hindered substrates or if the reaction is sluggish, gentle heating (e.g., 40-60 °C) can improve the rate and yield.[6][1] It is always best to monitor the reaction progress by a suitable analytical method like LC-MS or TLC.[6]
Q5: What is the optimal pH for the reaction?
A5: The CuAAC reaction is generally robust over a wide pH range, typically between 4 and 12.[6][3] For bioconjugation reactions, a pH between 6.5 and 8.0 is often optimal.[6]
Q6: I see a precipitate forming during my reaction. What could it be?
A6: A precipitate could be your desired product if it is insoluble in the reaction solvent. It could also indicate the formation of insoluble copper species or aggregation of biomolecules if they are part of the reaction.[1]
Quantitative Data Summary
The following table summarizes typical concentration ranges for the key components in a CuAAC reaction. These values should be considered as a starting point, and empirical optimization for your specific system is recommended.[6]
| Component | Typical Concentration Range |
| This compound | 1 - 10 mM |
| Azide-containing molecule | 1 - 1.2 equivalents relative to alkyne |
| Copper(II) Sulfate (CuSO₄) | 0.05 - 0.25 mM[10] |
| Stabilizing Ligand (e.g., THPTA) | 5 equivalents relative to copper[10] |
| Sodium Ascorbate | 2.5 - 5 mM[6][10] |
Detailed Experimental Protocol
This protocol provides a general guideline for a CuAAC reaction with this compound and may require optimization for specific substrates.[8]
1. Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in deionized water or a suitable organic solvent.[8]
-
Azide-functionalized Molecule: Prepare a 10 mM stock solution in a compatible solvent.[8]
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.[8]
-
THPTA: Prepare a 50 mM stock solution in deionized water.[10]
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh before each use.
2. Reaction Setup (for a 1 mL final volume):
-
In a clean reaction vial, add 100 µL of the 10 mM this compound stock solution (final concentration: 1 mM).[8]
-
Add 120 µL of the 10 mM azide-functionalized molecule stock solution (final concentration: 1.2 mM, 1.2 equivalents).[8]
-
Add the appropriate buffer or solvent to bring the volume to approximately 900 µL.[8]
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
In a separate vial, prepare the catalyst solution by mixing 25 µL of the 20 mM CuSO₄ stock with 50 µL of the 50 mM THPTA stock.
-
Add the 75 µL of the catalyst solution to the reaction vial.
-
Initiate the reaction by adding 50 µL of the freshly prepared 100 mM sodium ascorbate stock solution.[8]
-
Cap the reaction vial and stir at room temperature.
3. Monitoring and Work-up:
-
Monitor the reaction progress by LC-MS or TLC.[6]
-
Once the reaction is complete (typically 1-4 hours), the product can be purified.[8]
-
If residual copper is a concern, add a solution of a chelating agent like EDTA before purification.[6]
-
Purify the product using an appropriate method such as size-exclusion chromatography (SEC), reverse-phase HPLC (RP-HPLC), or dialysis.
Visualizations
Caption: Simplified mechanism of the CuAAC reaction.
Caption: Troubleshooting workflow for low yield in CuAAC reactions.
Caption: General experimental workflow for a CuAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
Preventing aggregation of proteins during conjugation with Propargyl-PEG-amine
Welcome to the technical support center for protein conjugation with Propargyl-PEG-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent protein aggregation during the conjugation process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for protein conjugation?
This compound is a bifunctional linker molecule. It contains a propargyl group (an alkyne) at one end, a polyethylene (B3416737) glycol (PEG) spacer, and a primary amine group at the other end. The primary amine can be conjugated to proteins, typically through amine-reactive chemistry. A common method involves using an N-hydroxysuccinimide (NHS) ester-activated Propargyl-PEG derivative (Propargyl-PEG-NHS ester) to react with primary amines on the protein surface, such as the ε-amine of lysine (B10760008) residues and the N-terminal α-amine.[1] This introduces a PEGylated alkyne handle onto the protein, which can then be used for subsequent "click" chemistry reactions.[1]
Q2: What are the initial signs of protein aggregation during my conjugation experiment?
Protein aggregation can manifest in several ways. Visually, you might observe the solution becoming cloudy or turbid, or you may see visible particles or precipitates.[2] Analytically, techniques like Size Exclusion Chromatography (SEC) can reveal the formation of high molecular weight (HMW) species, while Dynamic Light Scattering (DLS) will show an increase in the average particle size and polydispersity.[2]
Q3: What are the common causes of protein aggregation when using this compound reagents?
Several factors can contribute to protein aggregation during conjugation with this compound reagents (like Propargyl-PEG-NHS ester):
-
Suboptimal Reaction Conditions: The pH, temperature, and buffer composition can significantly impact a protein's stability.[2][3] Deviations from the optimal range for your specific protein can lead to aggregation.[2][3]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[2][3]
-
Over-labeling: Attaching too many PEG molecules to the protein can alter its surface properties, leading to a decrease in solubility and subsequent aggregation.[1]
-
Solvent Shock: Propargyl-PEG-NHS esters are often dissolved in organic solvents like DMSO or DMF.[1][4] Adding this solution too quickly or in a high volume can cause localized protein denaturation and precipitation.[5]
-
Poor Protein Stability: The inherent stability of your protein in the chosen reaction buffer may be low, making it susceptible to aggregation upon modification.[3]
-
Intermolecular Cross-linking: If using a bifunctional PEG reagent (reactive groups at both ends), it can link multiple protein molecules together, causing aggregation.[2][3] While this compound is typically used for introducing a single reactive handle, impurities in the reagent could potentially lead to cross-linking.[2]
Q4: How does the pH of the reaction buffer affect the conjugation and protein stability?
The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range is typically between 7.0 and 9.0.[1]
-
Below pH 7.0: The primary amines on the protein are mostly protonated (-NH3+), making them poor nucleophiles and slowing down the conjugation reaction.[6]
-
Above pH 9.0: The hydrolysis of the NHS ester becomes more rapid, reducing the amount of reagent available to react with the protein.[1][6]
For many proteins, a pH of 8.3-8.5 is a good starting point as it provides a good balance between amine reactivity and NHS ester stability.[7][8] However, it is crucial to consider the stability of your specific protein, as a pH close to its isoelectric point (pI) can minimize solubility and promote aggregation.[5]
Troubleshooting Guide
Problem: Immediate precipitation upon adding the this compound reagent.
This is often a result of "solvent shock" or inappropriate buffer conditions.
| Possible Cause | Recommended Solution |
| High concentration of organic solvent (e.g., DMSO, DMF) | Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[1][5] Add the dissolved NHS ester solution slowly and drop-wise to the protein solution while gently stirring.[5] |
| Buffer pH is too close to the protein's isoelectric point (pI) | Adjust the reaction buffer to a pH at least one unit away from your protein's pI.[5] |
Problem: The protein solution becomes cloudy or aggregates during incubation.
This suggests issues with protein stability under the reaction conditions or over-modification.
| Possible Cause | Recommended Solution |
| Suboptimal reaction conditions | Perform small-scale screening experiments to optimize protein concentration, molar ratio of the PEG reagent, pH, and temperature.[3] Consider lowering the temperature to 4°C and extending the incubation time.[3][5] |
| High protein concentration | Reduce the protein concentration. Concentrations of 1-10 mg/mL are a common starting point.[1][9] |
| Over-labeling of the protein | Reduce the molar ratio of the Propargyl-PEG-NHS ester to the protein.[1] |
| Poor protein stability in the reaction buffer | Add stabilizing excipients to the reaction buffer.[3] |
Quantitative Data Summary
The optimal conditions for your specific protein must be determined empirically. The following tables provide starting points for optimization.
Table 1: Recommended Starting Conditions for Propargyl-PEG-NHS Ester Conjugation
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL[1][9] | Higher concentrations can increase reaction efficiency but also the risk of aggregation. |
| Molar Ratio (PEG:Protein) | 5:1 to 20:1 | Start with a lower ratio and increase as needed to achieve the desired degree of labeling.[2] |
| Reaction pH | 7.2 - 8.5[1][5] | A pH of 8.3-8.5 is often optimal for the NHS ester reaction.[7][8] |
| Reaction Temperature | 4°C or Room Temperature (20-25°C)[1][3] | Lower temperatures can reduce the rate of aggregation.[3] |
| Reaction Time | 30-60 minutes at RT, or 2 hours to overnight at 4°C[1] | |
| Organic Solvent (DMSO/DMF) | <10% of total reaction volume[1][5] |
Table 2: Common Stabilizing Excipients to Prevent Aggregation
| Excipient Class | Examples | Typical Concentration | Mechanism of Action |
| Sugars and Polyols | Sucrose, Trehalose, Sorbitol, Glycerol[3] | 0.1 - 1 M | Preferential exclusion, strengthening the protein's hydration shell.[10] |
| Amino Acids | Arginine, Glycine[3] | 50 - 250 mM | Suppress aggregation by interacting with the protein surface.[11] |
| Surfactants | Polysorbate 20, Polysorbate 80[3] | 0.01 - 0.1% | Prevent surface-induced aggregation.[3] |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with Propargyl-PEG-NHS Ester
-
Prepare Protein Solution: Ensure your protein is in an amine-free buffer (e.g., PBS, bicarbonate buffer) at a concentration of 1-10 mg/mL.[1][12] If the buffer contains primary amines (e.g., Tris, glycine), perform a buffer exchange.
-
Prepare Propargyl-PEG-NHS Ester Solution: Immediately before use, dissolve the Propargyl-PEG-NHS ester in anhydrous DMSO or DMF.[1][4]
-
Labeling Reaction: Add the calculated volume of the Propargyl-PEG-NHS ester stock solution to the protein solution to achieve the desired molar ratio. Ensure the final concentration of the organic solvent is below 10%.[1]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[1]
-
Quenching: Stop the reaction by adding a quenching reagent, such as Tris or glycine, to a final concentration of 20-50 mM to consume any unreacted NHS ester.[13]
-
Purification: Remove excess reagent and byproducts by size exclusion chromatography (e.g., desalting column) or dialysis.[12]
Protocol 2: Screening for Optimal Reaction Conditions to Minimize Aggregation
This protocol uses a 96-well plate format for efficiently screening multiple conditions.
-
Prepare a Plate Map: Design a plate map to test different protein concentrations, molar ratios of the PEG reagent, pH values, and the effect of stabilizing excipients.
-
Set up Reactions: In each well, combine the protein, the appropriate reaction buffer (at different pH values), and any stabilizing excipients being tested.
-
Initiate Reactions: Add the Propargyl-PEG-NHS ester to each well to achieve the desired molar ratios.
-
Incubation: Incubate the plate at the desired temperature (e.g., room temperature or 4°C) for a set time (e.g., 2 hours).
-
Analysis: Assess the level of aggregation in each well. This can be done visually (for turbidity) or quantitatively by transferring samples to other analytical methods like DLS or SEC.
Visualizations
Caption: Experimental workflow for protein conjugation with Propargyl-PEG-NHS ester.
Caption: Troubleshooting workflow for addressing protein aggregation during conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. scispace.com [scispace.com]
- 12. glenresearch.com [glenresearch.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Propargyl-PEG-amine Bioconjugation
Welcome to the technical support center for Propargyl-PEG-amine bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the two main stages of using a this compound linker: the initial amine conjugation to your molecule of interest and the subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" step.
Issue 1: Low or No Yield in the Initial Amine Conjugation Step
You are reacting your molecule of interest (e.g., a protein with an available carboxylic acid) with this compound and observing low or no formation of the desired conjugate.
Potential Causes and Solutions
| Potential Cause | Recommended Solution(s) |
| Suboptimal Reaction pH | The coupling of an amine to a carboxylic acid using EDC/NHS chemistry involves two pH-sensitive steps. The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0). The subsequent reaction of the NHS-activated molecule with the primary amine of the this compound is optimal at a pH of 7.2-8.5.[1][2][3] For best results, perform a two-step reaction where the activation is carried out in a buffer like MES at pH 4.5-6.0, followed by the addition of this compound and an adjustment of the pH to 7.2-7.5 with a non-amine buffer like PBS.[2][3] |
| Inefficient Carboxylic Acid Activation | The activation of the carboxylic acid on your target molecule with EDC and NHS is a critical step. If this activation is incomplete, the subsequent reaction with this compound will be inefficient. |
| * Reagent Quality: Ensure that your EDC and NHS are fresh and have been stored properly under desiccated conditions at -20°C.[2] Repeated exposure to moisture can inactivate these reagents. | |
| * Molar Ratios: Use an appropriate molar excess of EDC and NHS over the carboxylic acid. A common starting point is a 1.5-fold molar excess of both EDC and NHS.[3] | |
| * Incubation Time: Allow sufficient time for the activation reaction to proceed, typically 15-30 minutes at room temperature.[3][4] | |
| Presence of Competing Nucleophiles | Buffers containing primary amines, such as Tris or glycine, will compete with the this compound for reaction with your activated molecule, leading to significantly lower yields.[1][5][6] |
| * Buffer Selection: Always use amine-free buffers for the conjugation reaction.[1][5] Suitable buffers include phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers.[7] | |
| * Buffer Exchange: If your molecule of interest is in an amine-containing buffer, a buffer exchange step using methods like dialysis or desalting columns is necessary before starting the conjugation.[1] | |
| Steric Hindrance | The accessibility of the reactive groups on both your molecule and the this compound can affect conjugation efficiency. If the reactive sites are buried within the molecule, the reaction rate can be slow. |
| * Adjust Molar Excess: Increasing the molar concentration of the less sterically hindered reactant can help improve the reaction rate.[4] | |
| * Increase Reaction Time or Temperature: Extending the incubation time (e.g., overnight at 4°C) or gently increasing the temperature can help overcome the activation energy barrier.[4] However, be aware that higher temperatures can also accelerate the hydrolysis of the activated species.[4] |
Issue 2: Low or No Yield in the Subsequent "Click Chemistry" (CuAAC) Step
After successfully conjugating your molecule with this compound, you are experiencing low yields in the reaction with an azide-containing molecule.
Potential Causes and Solutions
| Potential Cause | Recommended Solution(s) |
| Ineffective Copper Catalyst | The Cu(I) catalyst is essential for the CuAAC reaction but is prone to oxidation to the inactive Cu(II) state. |
| * Fresh Reducing Agent: Always use a freshly prepared solution of the reducing agent, typically sodium ascorbate (B8700270), to reduce Cu(II) to Cu(I).[8] Sodium ascorbate solutions can degrade over time.[8] | |
| * Minimize Oxygen Exposure: Oxygen can promote the oxidation of the Cu(I) catalyst and lead to oxidative homocoupling of the propargyl group (Glaser coupling), a common side reaction.[9] Capping the reaction tube and, if necessary, deoxygenating the buffer can help minimize oxygen exposure.[5][9] | |
| Degraded Reactants | The propargyl or azide (B81097) functionalities on your molecules may have degraded during previous steps or storage. Ensure that the conditions used for the initial amine conjugation and purification are not harsh enough to affect the alkyne group.[7] |
| Suboptimal Reagent Concentrations | While CuAAC is generally efficient, very low concentrations of reactants can lead to a slow reaction rate.[8] If possible, concentrate your reactants to improve the reaction kinetics. |
| Presence of Copper Chelators | Some buffers or components in your reaction mixture may chelate the copper catalyst, rendering it inactive. Ensure your reaction buffer does not contain strong chelating agents like EDTA, unless it is intended to stop the reaction. |
Issue 3: Product Aggregation or Precipitation
You observe that your final bioconjugate is precipitating out of solution either during the reaction or purification.
Potential Causes and Solutions
| Potential Cause | Recommended Solution(s) |
| High Degree of Labeling | Excessive modification of a protein with PEG chains can alter its solubility properties, sometimes leading to aggregation.[10] |
| * Reduce Molar Excess: Decrease the molar excess of the this compound used in the initial conjugation reaction to achieve a lower degree of labeling.[10] | |
| Increased Hydrophobicity | Although the PEG linker itself is hydrophilic, the addition of multiple propargyl groups and the conjugated molecule could increase the overall hydrophobicity of the protein, causing it to aggregate.[10] |
| * Optimize Molar Ratios: Carefully control the molar ratio of the PEG linker to your protein to manage the extent of modification.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with an NHS ester? The reaction of a primary amine with an NHS ester is highly pH-dependent. The optimal pH range is typically between 7.2 and 8.5.[1][6] A pH that is too low will result in the protonation of the amine, making it less nucleophilic, while a pH above 8.5 significantly increases the rate of hydrolysis of the NHS ester.[1]
Q2: Can I use Tris buffer for my conjugation reaction? No, you should avoid buffers containing primary amines, such as Tris or glycine.[1][5] These buffers will compete with your target molecule for reaction with the activated species (e.g., an NHS ester), thereby reducing the yield of your desired conjugate.[1][6]
Q3: How should I store and handle this compound and the associated coupling reagents? this compound should be stored at -20°C. Reagents like EDC and NHS are moisture-sensitive and should be stored under desiccated conditions at -20°C.[2] Before opening, allow vials to equilibrate to room temperature to prevent moisture condensation.[1][7] It is recommended to prepare solutions of reactive reagents like NHS esters immediately before use and not to store them in aqueous solutions due to hydrolysis.[1][7]
Q4: What analytical techniques are recommended to confirm successful conjugation? A combination of analytical techniques is often necessary for comprehensive characterization.
-
Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and determine the degree of labeling.[11][12]
-
HPLC: To assess the purity of the conjugate and separate it from unreacted starting materials.[11][12]
-
NMR Spectroscopy: For detailed structural elucidation, though it requires larger amounts of sample.[11][12]
Q5: I see some dimerization of my propargyl-containing molecule. What is causing this and how can I prevent it? This is likely due to oxidative homocoupling of the alkyne groups, also known as Glaser coupling, which is a common side reaction in the presence of copper and oxygen.[9] To minimize this, you can:
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Use a sufficient excess of a reducing agent like sodium ascorbate to keep the copper in the Cu(I) state.[9]
-
Utilize a copper-stabilizing ligand, such as THPTA, which can accelerate the desired CuAAC reaction and suppress the homocoupling side reaction.[9]
Experimental Protocols
Protocol 1: General Procedure for EDC/NHS Coupling of this compound to a Carboxylic Acid-Containing Molecule
This protocol describes the activation of a carboxylic acid and its subsequent conjugation to this compound.
Materials:
-
Molecule of interest with a carboxylic acid group
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)[3]
-
N-hydroxysuccinimide (NHS)[3]
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0[3]
-
Coupling Buffer: 0.1 M PBS, pH 7.2-7.5[3]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Methodology:
-
Reagent Preparation: Allow all reagents to come to room temperature before use. Prepare stock solutions of EDC and NHS in an anhydrous solvent like DMSO or DMF immediately before use.[3]
-
Activation Step:
-
Coupling Step:
-
Dissolve the this compound in the Coupling Buffer.
-
Add the activated molecule solution to the this compound solution. Alternatively, you can add the this compound directly to the activation mixture and adjust the pH to 7.2-7.5.[8]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[4][8]
-
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to react with any remaining activated esters.[10]
-
Purification: Purify the final conjugate using an appropriate method to remove unreacted materials and byproducts.[4]
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click chemistry" reaction between a propargyl-functionalized molecule and an azide-containing molecule.
Materials:
-
Purified Propargyl-PEG conjugate
-
Azide-containing molecule
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (freshly prepared solution)[13]
-
Copper-stabilizing ligand (e.g., THPTA, optional but recommended)[9]
-
Reaction Buffer (e.g., deoxygenated PBS, pH 7.4)[13]
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Methodology:
-
Reagent Preparation: Prepare stock solutions of your propargyl and azide-containing molecules. Prepare a fresh 100 mM solution of sodium ascorbate in water.[13]
-
Reaction Setup:
-
In a microcentrifuge tube, combine your Propargyl-PEG conjugate and the azide-containing molecule in the reaction buffer. A slight molar excess (1.1 to 1.5 equivalents) of one component is often used.[14]
-
If using a ligand, add it to the mixture. A typical molar ratio of ligand to copper is 2:1 to 5:1.[14]
-
In a separate tube, you can premix the CuSO₄ and ligand solutions before adding them to the reaction mixture.[13]
-
-
Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution, followed by the CuSO₄ solution.[13]
-
Incubation: Cap the tube to minimize oxygen exposure and incubate for 1-4 hours at room temperature with gentle mixing.[8][13]
-
Purification: Purify the final conjugate using an appropriate method to remove excess reagents and the copper catalyst.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of Propargyl-PEG-Amine Conjugates
Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when removing excess Propargyl-PEG-amine following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in removing excess this compound?
The purification of molecules conjugated with this compound presents several challenges due to the nature of the PEGylation process. The reaction mixture is often a heterogeneous mix of:
-
Unreacted this compound: Excess reagent from the conjugation reaction.[1][2][3]
-
The desired PEGylated conjugate.
-
Unreacted starting biomolecule: The protein, peptide, or other molecule that was the target for PEGylation.[1][2][3]
-
Multi-PEGylated species: Molecules with more than one PEG chain attached.[1][2][3]
-
Positional isomers: Conjugates with the PEG chain attached at different sites on the biomolecule.[1][][5]
-
Hydrolysis products: Inactive forms of the PEG reagent resulting from reaction with water.[1][2]
The primary difficulty lies in separating the desired product from the unreacted this compound, especially when there isn't a significant size difference between the PEG reagent and the target molecule.
Q2: Which purification methods are most effective for removing unreacted this compound?
The most common and effective purification strategies leverage differences in molecular size, charge, and hydrophobicity between the PEGylated conjugate and the unreacted this compound.[3] These methods include:
-
Size Exclusion Chromatography (SEC): Highly effective at separating molecules based on their hydrodynamic radius (size). It is particularly useful for removing smaller, unreacted PEG reagents from larger PEGylated proteins.[1][][]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge. The attachment of a neutral PEG chain can shield the charges on a protein's surface, altering its interaction with the IEX resin and enabling separation from the unreacted, charged protein.[][7]
-
Dialysis and Tangential Flow Filtration (TFF): Membrane-based techniques that separate molecules based on size.[][8] They are effective for removing small molecules like unreacted this compound from much larger conjugated proteins.[][9][10][11]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates based on hydrophobicity. It is well-suited for purifying smaller PEGylated molecules and peptides.[2][12]
-
Precipitation: This method can be used to selectively precipitate the desired PEGylated product, leaving the unreacted PEG in the solution.[13][14][15][16]
The choice of method depends on the specific properties of your conjugate and the unreacted PEG. A multi-step purification strategy often yields the best results.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound conjugates.
Issue 1: Residual this compound Detected After Purification
| Possible Cause | Solution |
| Inadequate Resolution in Size Exclusion Chromatography (SEC) | The pore size of the SEC column may not be optimal for separating the conjugate from the unreacted PEG. Select a column with a smaller pore size for better resolution between molecules of similar size.[5] Additionally, ensure the sample volume does not exceed 2-5% of the total column volume.[1] |
| Inefficient Removal by Dialysis or TFF | The molecular weight cut-off (MWCO) of the membrane may be too large, allowing your product to be lost, or too small, preventing efficient removal of the unreacted PEG. Choose a membrane with an MWCO that is 3-5 times smaller than the molecular weight of your conjugate but significantly larger than the this compound.[17] Increase the duration of dialysis and the frequency of buffer changes.[8][17] |
| Co-elution in Ion Exchange Chromatography (IEX) | The unreacted this compound is neutral and should not bind to the IEX column. If it co-elutes with your product, it may be due to non-specific binding or carryover. Ensure proper column equilibration and consider optimizing the pH and salt gradient of your mobile phase.[2] |
Issue 2: Low Yield of the Purified Conjugate
| Possible Cause | Solution |
| Non-specific Binding to the Chromatography Column | The PEGylated conjugate may be binding irreversibly to the column matrix. For SEC, consider adding agents like arginine to the mobile phase to reduce hydrophobic interactions.[1] For IEX, adjust the pH and salt concentration to minimize non-specific binding.[2] |
| Precipitation on the Column | The solubility of your PEGylated conjugate may be poor in the chosen mobile phase. Ensure the buffer conditions are optimal for your conjugate's stability.[1] |
| Loss During Dialysis or TFF | The MWCO of the membrane may be too close to the molecular weight of your conjugate. Use a membrane with a smaller MWCO.[17] Also, be aware that some materials can cause non-specific binding.[18] |
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This protocol is suitable for separating a larger PEGylated protein from smaller, unreacted this compound.
-
Column Selection: Choose an SEC column with a fractionation range appropriate for the size of your PEGylated product and the unreacted PEG.
-
System Equilibration: Equilibrate the SEC system with a suitable, filtered, and degassed mobile phase (e.g., Phosphate Buffered Saline, PBS) until a stable baseline is achieved.[8]
-
Sample Preparation: Filter your reaction mixture through a 0.22 µm syringe filter to remove any particulates.[2][8]
-
Injection: Inject the filtered sample onto the equilibrated column. For optimal resolution, the injection volume should be between 2-5% of the total column volume.[1][19]
-
Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate. The larger PEGylated conjugate will elute first, followed by the smaller, unreacted this compound.[19] Collect fractions and monitor the elution profile using a UV detector (typically at 280 nm for proteins).
-
Analysis: Analyze the collected fractions using an appropriate method (e.g., SDS-PAGE, analytical SEC, or mass spectrometry) to confirm the purity of your conjugate.
General Workflow for Post-Reaction Purification
Caption: A decision-making workflow for purifying PEGylated conjugates.
Protocol 2: Purification by Dialysis
This protocol is effective for removing small molecule impurities like unreacted this compound from large biomolecules.
-
Membrane Selection: Choose a dialysis membrane with an MWCO that is at least 3-5 times smaller than the molecular weight of your PEGylated conjugate but large enough to allow the unreacted this compound to pass through freely.[17]
-
Sample Preparation: Load the reaction mixture into the dialysis tubing or cassette, ensuring there are no air bubbles.
-
Dialysis: Immerse the sealed dialysis unit in a large volume of an appropriate buffer (at least 200 times the sample volume) at 4°C with gentle stirring.[8]
-
Buffer Exchange: To ensure efficient removal of the unreacted PEG, perform at least three buffer changes over a period of 24 hours. A typical schedule is to change the buffer after 4-6 hours, then again after another 4-6 hours, followed by an overnight dialysis.[8][17]
-
Sample Recovery: Carefully recover the purified sample from the dialysis tubing or cassette.
Troubleshooting Logic for Low Purification Yield
Caption: A troubleshooting guide for low yield in conjugate purification.
Quantitative Data Summary
The efficiency of purification can vary greatly depending on the specific molecules and methods used. The following table provides a general overview of what can be expected from different techniques.
| Purification Method | Typical Purity Achieved | Key Advantages | Common Challenges |
| Size Exclusion Chromatography (SEC) | >95% | High resolution for size-based separation.[] | Sample volume limitations; potential for non-specific interactions.[1] |
| Ion Exchange Chromatography (IEX) | >90% | High capacity; separates based on charge.[] | "Charge shielding" by PEG can make separation difficult.[1] |
| Dialysis / TFF | Variable | Simple; good for removing small molecules.[] | Slow; potential for product loss due to non-specific binding or incorrect MWCO.[18] |
| Reversed-Phase HPLC (RP-HPLC) | >99% (analytical/small scale)[2] | High resolution for hydrophobicity-based separation.[2] | Can be denaturing for some proteins; not easily scalable.[2] |
| Precipitation | Variable | Scalable and cost-effective.[14] | Lower selectivity; risk of co-precipitation of impurities.[14] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. benchchem.com [benchchem.com]
- 9. Purification of PEGylated nanoparticles using tangential flow filtration (TFF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tangential Flow Filtration Facilitated Fractionation and PEGylation of Low and High Molecular Weight Polymerized Hemoglobins and Their Biophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Protein precipitation with polyethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Characterization of Propargyl-PEG-Amine Products
Welcome to the technical support center for Propargyl-PEG-amine products. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of characterizing these versatile heterobifunctional linkers. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in characterizing this compound?
A1: The characterization of this compound and its conjugates presents several challenges stemming from the inherent properties of polyethylene (B3416737) glycol (PEG). Key difficulties include:
-
Polydispersity: Commercial PEGs are often a mixture of polymer chains with varying lengths, leading to heterogeneity in the final product. This complicates analysis, especially in mass spectrometry, and can affect the reproducibility of results.[1][2]
-
Lack of a Strong Chromophore: The PEG backbone does not possess a UV-active chromophore, making quantification by standard UV-Vis spectrophotometry challenging.[1][3][4][5] This necessitates the use of alternative detection methods like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD).[3][4][6]
-
Complex Mass Spectra: The polydispersity of PEG leads to complex mass spectra with multiple charge states, making data interpretation and deconvolution difficult.[2][7]
-
Reactivity and Stability: The terminal functional groups (propargyl and amine) can be susceptible to degradation. The amine can react with impurities, and the PEG chain itself can undergo oxidation.[8][9] Improper storage and handling, such as exposure to moisture or repeated freeze-thaw cycles, can lead to degradation.[9][10][11]
Q2: How can I confirm the successful synthesis or conjugation of my this compound product?
A2: A multi-technique approach is essential for comprehensive characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the presence of characteristic peaks for the propargyl group (alkyne proton at ~2.4-2.5 ppm and adjacent methylene (B1212753) protons at ~4.1-4.2 ppm) and the PEG backbone (~3.6 ppm).[12][13][14][15] It can also be used to determine the degree of functionalization.[13]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can confirm the molecular weight of the product.[7][16] However, due to PEG's polydispersity, you will likely observe a distribution of masses.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is crucial for assessing purity. Reversed-phase HPLC (RP-HPLC) can separate the desired product from less polar impurities, while Hydrophilic Interaction Liquid Chromatography (HILIC) is effective for resolving polar impurities.[6] Coupling HPLC with detectors like CAD, ELSD, or MS is highly recommended.[3][5][17]
Q3: What are common impurities I should look for in my this compound product?
A3: Common impurities can arise from the synthesis, storage, or handling of the product. These may include:
-
PEG Diol: A common impurity from the PEG synthesis process where both ends of the PEG chain are hydroxyl groups.
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your product mixture.[18]
-
Oxidation Products: The PEG chain is susceptible to oxidation, which can be accelerated by exposure to light, oxygen, and elevated temperatures.[9][10] This can lead to the formation of aldehydes and carboxylic acids.[8]
-
Hydrolyzed Reagents: If using an NHS ester to react with the amine functionality, hydrolysis of the ester to a non-reactive carboxylic acid is a primary concern, often caused by moisture.[16]
Troubleshooting Guide
This guide addresses specific issues that may arise during the characterization of this compound products.
Problem 1: Low or No Signal in UV-Vis Detection during HPLC Analysis
| Possible Cause | Recommended Solution |
| Lack of Chromophore | The PEG backbone does not absorb UV light significantly.[1][3][5] |
| Solution: Utilize a universal HPLC detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) that does not rely on chromophores for detection.[3][6] If your conjugate contains a UV-active component (e.g., a protein or dye), you can monitor at the appropriate wavelength for that component. |
Problem 2: Unresolved or Broad Peaks in HPLC Chromatogram
| Possible Cause | Recommended Solution |
| Polydispersity | The inherent molecular weight distribution of the PEG chain leads to a mixture of species, causing peak broadening.[1][19] |
| Solution: This is an inherent property of most PEG products. Using high-resolution columns and optimizing the gradient can help improve peak shape. Consider using monodisperse PEG reagents if narrow peaks are critical for your application.[1][19][20] | |
| Poor Method Development | The column chemistry or mobile phase may not be suitable for your analyte. |
| Solution: For separating based on hydrophobicity, use a C18 or C8 column (RP-HPLC).[6] For separating polar impurities, a HILIC method may be more effective.[6] Optimize the gradient, flow rate, and column temperature. | |
| Column Overloading | Injecting too much sample can lead to peak distortion. |
| Solution: Reduce the injection volume or the concentration of your sample. |
Problem 3: Complex and Difficult-to-Interpret Mass Spectra
| Possible Cause | Recommended Solution |
| Multiple Charge States | Especially in ESI-MS, large molecules like PEG conjugates can acquire multiple charges, leading to a complex series of peaks.[2][7] |
| Solution: The addition of a charge-stripping agent, such as triethylamine (B128534) (TEA), post-column can simplify the mass spectrum by reducing the charge states.[2] | |
| Polydispersity | The distribution of PEG chain lengths results in a distribution of masses for your product.[2] |
| Solution: Use deconvolution software to interpret the data and determine the average molecular weight and distribution. Be aware that the spectrum will represent a population of molecules rather than a single species. | |
| Presence of Adducts | PEG has a high affinity for alkali metal ions, leading to the formation of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts.[13] |
| Solution: Use high-purity mobile phases and consider adding a small amount of a proton source like formic acid to promote the formation of the protonated molecule ([M+H]⁺). |
Experimental Protocols
Protocol 1: Purity Assessment by RP-HPLC with Charged Aerosol Detection (CAD)
This method is suitable for determining the purity of this compound and detecting less polar impurities.
-
Instrumentation: HPLC system with a binary pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).[6]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).[6]
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.[6]
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.[6]
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 40 °C.[6]
-
Injection Volume: 10 µL.[6]
-
Sample Preparation: Dissolve this compound in a 50:50 Water/Acetonitrile mixture to a concentration of 1 mg/mL.[6]
-
Expected Results: The main product should elute as a single major peak. Impurities will appear as separate peaks, and their relative area percentage can be used to estimate purity.
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
This protocol is for confirming the chemical structure of the this compound product.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Expected Chemical Shifts (in CDCl₃):
-
~2.41 ppm (triplet, 1H): Terminal alkyne proton (-C≡CH).[14]
-
~2.85 ppm (triplet, 2H): Methylene group adjacent to the amine (-CH₂-NH₂).[14]
-
~3.64 ppm (singlet or multiplet): Repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-O-).[13][14]
-
~4.18 ppm (doublet, 2H): Methylene group adjacent to the alkyne (-CH₂-C≡CH).[14]
-
-
Data Analysis: Integrate the characteristic peaks. The ratio of the integrations should correspond to the number of protons in each functional group, confirming the structure.
Visualizations
Caption: Workflow for synthesis, purification, and characterization of this compound products.
Caption: A logical troubleshooting guide for common characterization issues.
References
- 1. Striving for Uniformity: A Review on Advances and Challenges To Achieve Uniform Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ingenieria-analitica.com [ingenieria-analitica.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. hamptonresearch.com [hamptonresearch.com]
- 11. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 12. Buy Propargyl-PEG1-NHS ester | 1174157-65-3 | >98% [smolecule.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol) [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Propargyl-PEG-amine storage and handling best practices
Welcome to the Technical Support Center for Propargyl-PEG-Amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the effective storage and handling of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored at -20°C in a tightly sealed container.[1][2][3][4][5] To prevent degradation, it is also recommended to store the compound in a dry, well-ventilated area, protected from direct sunlight and sources of ignition.[3][6] For optimal integrity, especially if the compound will be used in sensitive applications, storing under an inert atmosphere, such as argon or nitrogen, is advisable to minimize oxidation and moisture absorption.[6][7][8]
Q2: I left the vial of this compound on the bench for a few hours. Is it still usable?
A2: While short-term exposure to room temperature is generally acceptable, it does introduce risks, primarily from moisture absorption and potential oxidation.[7] Before use, it is critical to allow the vial to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture inside the vial, which can compromise the reagent's reactivity, especially the amine group.[5][7] After use, promptly flush the vial with a dry, inert gas before resealing and returning it to -20°C storage.[7] If you suspect significant exposure to air and moisture, verifying the compound's integrity via analytical methods like HPLC or Mass Spectrometry is recommended before proceeding with critical experiments.[7]
Q3: My this compound is a liquid/waxy solid at room temperature. Is this normal and how should I handle it?
A3: Yes, this is normal. PEGs with a low number of ethylene (B1197577) glycol units are often viscous liquids or low-melting, waxy solids at room temperature, which can make them difficult to weigh accurately.[7][9] Instead of weighing out small amounts for each experiment, the recommended best practice is to prepare a concentrated stock solution in a suitable anhydrous solvent like Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).[8][9] This allows for easier and more precise dispensing.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in water and common organic solvents such as DMSO, Dichloromethane (DCM), and DMF.[1][2][4][5] When preparing stock solutions for reactions that are sensitive to water (e.g., with NHS esters), it is crucial to use anhydrous (dry) solvents to prevent hydrolysis of reagents.[7][10]
Troubleshooting Guides
Low Amine Conjugation Yield
Problem: My conjugation reaction yield with the amine group of this compound (e.g., with an NHS-ester) is unexpectedly low.
Possible Causes & Solutions:
-
Suboptimal Reaction pH: The reaction of a primary amine with an activated ester is highly pH-dependent. The amine group needs to be deprotonated to be nucleophilic, which is favored at a pH above its pKa. However, at a high pH, the activated ester is prone to rapid hydrolysis, which is a competing reaction.[10]
-
Solution: The optimal pH for most NHS ester reactions is between 7.2 and 8.5.[10][11] A pH of 7.2-8.0 provides a good balance between amine reactivity and NHS ester stability. For faster reactions, a pH of 8.0-8.5 can be optimal, but reaction times should be minimized to limit hydrolysis.[10] Do not use buffers containing primary amines, such as Tris or glycine, as they will compete in the reaction.[9]
-
-
Reagent Quality and Integrity:
-
This compound Degradation: Improper storage can lead to oxidation or moisture-related degradation.
-
Solution: Always store the reagent at -20°C under dry conditions. Aliquoting the reagent can minimize freeze-thaw cycles and repeated exposure to the atmosphere.[8]
-
-
NHS Ester Hydrolysis: NHS esters are highly sensitive to moisture.[10]
-
Solution: Purchase high-quality NHS esters and store them in a desiccator. Always use anhydrous solvents (e.g., DMSO, DMF) to prepare stock solutions immediately before use. Do not prepare and store NHS ester stock solutions for long periods.[10]
-
-
-
Steric Hindrance: The reactive sites on your molecule or the PEG linker may be sterically hindered, preventing an efficient reaction.[11]
Low "Click Chemistry" (CuAAC) Reaction Yield
Problem: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using my PEGylated molecule is failing or has a very low yield.
Possible Causes & Solutions:
-
Oxidative Homocoupling (Glaser Coupling): This is the most common side reaction, where two terminal alkynes of the propargyl group couple in the presence of the copper catalyst and oxygen.[11] This consumes your reagent and forms undesired dimers.
-
Solution: Perform the reaction under anaerobic conditions by degassing your solvents and flushing the reaction vessel with an inert gas like argon or nitrogen.[11] Increase the concentration of the reducing agent (e.g., sodium ascorbate) to ensure the copper remains in the active Cu(I) state.[11][12] The use of a copper-stabilizing ligand, such as THPTA, can also minimize this side reaction and protect biomolecules from oxidative damage.[11]
-
-
Inactive Copper Catalyst: The CuAAC reaction requires the Cu(I) oxidation state.
-
Solution: If starting with a Cu(II) salt (like CuSO₄), ensure a fresh solution of a reducing agent, like sodium ascorbate (B8700270), is used to generate Cu(I) in situ.[12] The sodium ascorbate solution should be prepared fresh as it can degrade over time.[12]
-
-
Degraded Reagents: The alkyne or azide (B81097) functionalities on your molecules may have degraded during previous steps or storage.
Data Presentation
Table 1: Storage and Handling Recommendations for this compound
| Parameter | Recommendation | Rationale |
| Long-Term Storage Temp. | -20°C[1][2][3][4][5] | Minimizes oxidative degradation and other chemical changes.[8] |
| Atmosphere | Store under inert gas (Argon or Nitrogen)[6][7][8] | Prevents oxidation of the PEG chain and reaction with atmospheric moisture.[8][13] |
| Light Conditions | Protect from light[6][8] | Light can catalyze oxidative degradation of PEG derivatives.[8] |
| Freeze-Thaw Cycles | Aliquot into single-use vials[8] | Minimizes moisture introduction and physical changes to the reagent.[8] |
| Handling Before Use | Allow vial to warm to room temperature before opening[5][7] | Prevents condensation of moisture inside the vial.[7] |
| Incompatible Materials | Strong oxidizing agents, strong acids/alkalis[3][5][8] | Can cause chemical degradation of the molecule.[8] |
Table 2: Recommended pH for Amine Conjugation Reactions (e.g., with NHS Esters)
| pH Range | Amine Reactivity | NHS Ester Stability | Recommendation |
| < 7.0 | Low (Amine is protonated) | High (Slow hydrolysis) | Not recommended for efficient coupling.[10] |
| 7.2 - 8.0 | Moderate to Good | Moderate | A good starting point that balances reactivity and stability.[10] |
| 8.0 - 8.5 | Good to Optimal | Low | Optimal for most reactions; the reaction is fast, minimizing the impact of hydrolysis.[10] |
| > 8.5 | Very High | Very Low (Rapid hydrolysis) | Generally not recommended due to the very short half-life of the NHS ester.[10] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Equilibration: Remove the vial of this compound from -20°C storage and allow it to sit on the bench until it reaches room temperature.
-
Solvent Preparation: Use an anhydrous solvent such as DMSO or DMF.
-
Dissolution: Under a fume hood, carefully open the vial. Using a pipette, add the desired volume of anhydrous solvent to the reagent. For example, add solvent to create a 100 mg/mL stock solution.
-
Mixing: Gently vortex or pipette up and down until the reagent is fully dissolved.
-
Storage: If not for immediate use, aliquot the stock solution into smaller, single-use vials. Flush with an inert gas (argon or nitrogen), seal tightly, and store at -20°C.
Protocol 2: General Procedure for Amine Conjugation to an NHS Ester
-
Reagent Preparation: Allow the vials of this compound and the NHS ester-activated molecule to warm to room temperature before opening.
-
Dissolve NHS Ester: Dissolve the NHS ester-activated molecule in an anhydrous organic solvent (e.g., DMF or DMSO).[7]
-
Dissolve PEG-Amine: Dissolve the this compound in the reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). Do not use buffers containing primary amines like Tris.[7][9]
-
Reaction: Add a 1.5 to 5-fold molar excess of the this compound solution to the NHS ester solution. The optimal ratio should be determined empirically for your specific molecules.[7]
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[7]
-
Quenching (Optional): To stop the reaction, add a small amount of an amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) to quench any unreacted NHS ester.[7]
-
Purification: Purify the resulting conjugate using appropriate chromatography methods (e.g., size exclusion, reverse phase).
Visualizations
Caption: Workflow for preparing and using this compound in a typical amine conjugation reaction.
Caption: Troubleshooting decision tree for low-yield amine conjugation reactions.
References
- 1. Propargyl-PEG4-amine, 1013921-36-2 | BroadPharm [broadpharm.com]
- 2. Propargyl-PEG3-amine, 932741-19-0 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Propargyl-PEG8-amine, 1196732-52-1 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Propargyl-PEG-Amine Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of complex Propargyl-PEG-amine conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound conjugation reaction?
A1: The most frequent impurities include unreacted this compound, excess unreacted small molecules or biomolecules, and byproducts from coupling agents like EDC/NHS. Additionally, side products from the hydrolysis of activated esters and aggregates of the conjugate or starting materials may also be present.[1]
Q2: Which purification techniques are most effective for this compound conjugates?
A2: The optimal purification technique depends on the properties of the molecule conjugated to the this compound linker. The most common and effective methods are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Ideal for purifying small molecule-PEG conjugates and peptides based on hydrophobicity.[1][2]
-
Size Exclusion Chromatography (SEC): Best suited for separating larger PEGylated conjugates from smaller unreacted materials and byproducts, and for removing aggregates.[1][]
-
Ion Exchange Chromatography (IEX): Useful if the target conjugate possesses a net charge that is different from the impurities.[1][] The PEG chain can shield surface charges on a protein, altering its interaction with the IEX resin and enabling separation.[1][]
-
Hydrophobic Interaction Chromatography (HIC): A less denaturing alternative to RP-HPLC, making it suitable for sensitive biomolecules.[1][]
Q3: How can I monitor the purity of my conjugate during and after purification?
A3: A combination of analytical techniques is recommended for a thorough purity assessment:
-
Analytical RP-HPLC or SEC-HPLC: To quickly assess the purity of fractions and the final product.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired conjugate and identify impurities.[1][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the conjugate.[1][4]
Q4: Why do my PEGylated conjugates show broad peaks in chromatography?
A4: Broad peaks during the chromatographic analysis of a PEGylated conjugate can often be attributed to the dispersity of the polyethylene (B3416737) glycol (PEG) chain itself.[5][6] Most commercial PEG reagents have a distribution of molecular weights, which results in a population of conjugates with slightly different sizes and retention times, causing peak broadening.[5][6] Using a monodisperse PEG can lead to sharper peaks.[5][6]
Q5: Can I use precipitation to purify my this compound conjugate?
A5: Yes, precipitation can be a viable and scalable purification method. Polyethylene glycol (PEG) itself can be used as a precipitating agent to separate proteins and other molecules.[5] The optimal conditions for precipitation, such as PEG concentration, pH, and temperature, will need to be determined empirically for your specific conjugate.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of your this compound conjugate.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Purified Conjugate | 1. Poor Conjugation Efficiency: The initial reaction did not proceed to completion.[5] 2. Loss During Purification: The conjugate may be irreversibly binding to the chromatography column or passing through a dialysis membrane with a large pore size.[5] | 1. Optimize Reaction Conditions: Ensure the stoichiometry of reactants is correct. Consider using a slight excess of the less critical reagent. Monitor reaction progress with TLC or LC-MS.[5] 2. Method Optimization: Screen different chromatography resins and elution conditions. For dialysis, select a membrane with an appropriate Molecular Weight Cutoff (MWCO). Consider a gentler purification method if denaturation is suspected.[5] |
| Co-elution of Conjugate and Impurities | 1. Similar Physicochemical Properties: The conjugate and impurities may have similar size, charge, or hydrophobicity. 2. Suboptimal Chromatographic Conditions: The chosen gradient, mobile phase, or column may not be providing adequate resolution.[1] | 1. Orthogonal Purification Methods: Combine different purification techniques, such as SEC followed by RP-HPLC. 2. Optimize Chromatography: For RP-HPLC, try a shallower gradient or a different column chemistry (e.g., C4 or C8 instead of C18).[1] For SEC, ensure the column has the appropriate pore size for your conjugate's molecular weight.[1] |
| Conjugate Appears Aggregated | 1. Hydrophobic Interactions: The conjugate may be prone to aggregation, especially at high concentrations.[5] 2. Denaturation: Harsh purification conditions (e.g., organic solvents in RP-HPLC, extreme pH) can cause denaturation and aggregation, particularly for protein conjugates.[5] | 1. Optimize Buffer Conditions: Include additives like arginine or non-ionic detergents in your buffers to reduce aggregation.[5] 2. Gentler Purification Methods: Consider using SEC or HIC, which are generally less denaturing than RP-HPLC.[5] It is also advisable to work at lower concentrations. |
| Broad Peaks in RP-HPLC | 1. PEG Dispersity: The PEG linker itself has a range of molecular weights.[6] 2. Secondary Interactions: The conjugate may be interacting with the column matrix in multiple ways. | 1. Use Monodisperse PEG: If possible, use a PEG reagent with a single, defined molecular weight.[5] 2. Adjust Mobile Phase: Modify the mobile phase by changing the organic solvent or the ion-pairing agent (e.g., switching from TFA to formic acid).[1] |
| Low Recovery from RP-HPLC Column | 1. Irreversible Binding: The conjugate may be too hydrophobic and binding irreversibly to the stationary phase.[1] 2. Precipitation on Column: The conjugate may be precipitating on the column, especially at the point of injection where the solvent environment changes. | 1. Use a Less Hydrophobic Column: Switch to a C4 or C8 column instead of a C18.[1] 2. Modify Sample Solvent: Ensure the sample is fully dissolved in a solvent that is compatible with the initial mobile phase. A small amount of organic solvent can be added to the sample to improve solubility.[1] |
Experimental Protocols
Protocol 1: Purification of a this compound Peptide Conjugate by RP-HPLC
This protocol provides a general guideline. Optimization for your specific conjugate will be necessary.
Materials:
-
Crude conjugate reaction mixture
-
RP-HPLC system with a UV detector
-
Preparative C18 HPLC column (e.g., 10 µm, 100 Å, 21.2 x 250 mm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724)
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile can be added. Filter the sample through a 0.22 µm syringe filter.[1]
-
Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3 column volumes.[1]
-
Injection and Elution: Inject the filtered sample onto the column. Elute with a linear gradient of 5% to 95% Mobile Phase B over 30-60 minutes.[1]
-
Fraction Collection: Collect fractions based on the UV chromatogram. The conjugate is expected to be more hydrophobic and thus have a longer retention time than the unreacted this compound.[1]
-
Analysis and Pooling: Analyze the collected fractions by analytical RP-HPLC and/or LC-MS to determine purity. Pool the fractions containing the pure product.[1]
Protocol 2: Purification of a this compound Protein Conjugate by SEC
This protocol is suitable for removing unreacted this compound and other small molecule impurities from a larger protein conjugate.
Materials:
-
Crude conjugate reaction mixture
-
SEC system (HPLC or FPLC)
-
SEC column with an appropriate molecular weight range (e.g., Superdex 75 or similar)
-
SEC Running Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
0.22 µm syringe filters
Procedure:
-
System Preparation: Equilibrate the SEC column with at least two column volumes of SEC Running Buffer.[1]
-
Sample Preparation: Filter the crude reaction mixture through a 0.22 µm syringe filter.[1]
-
Injection and Elution: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution. Elute with the SEC Running Buffer at a constant flow rate.[1]
-
Fraction Collection: Collect fractions as the sample elutes. The larger PEGylated protein conjugate will elute before the smaller, unreacted this compound.[1]
-
Analysis and Pooling: Analyze the collected fractions using a suitable method (e.g., UV-Vis spectroscopy, SDS-PAGE, LC-MS) to identify the fractions containing the purified conjugate. Pool the pure fractions.[5]
Visualizations
Caption: General experimental workflow for conjugation and purification.
Caption: Troubleshooting flowchart for low purification yield.
References
Technical Support Center: PROTAC Synthesis with Propargyl-PEG-amine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) using Propargyl-PEG-amine linkers.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in PROTAC synthesis?
A1: this compound is a heterobifunctional linker commonly used in the modular synthesis of PROTACs.[1][2] It features two key reactive groups: a primary amine for forming a stable amide bond with a carboxylic acid on one of the ligands (either for the protein of interest (POI) or an E3 ligase), and a terminal alkyne (propargyl group) for undergoing a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with an azide-functionalized ligand.[3][4] The polyethylene (B3416737) glycol (PEG) chain acts as a flexible spacer to achieve the optimal distance and orientation between the POI and the E3 ligase for efficient ternary complex formation.[3][5]
Q2: What are the advantages of using a PEG linker in PROTACs?
A2: PEG linkers are widely used in PROTAC design for several reasons:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the final PROTAC molecule, which is often a challenge for these large molecules.[3][6][7]
-
Improved Cell Permeability: The flexibility of PEG linkers may aid in cell permeability. It is thought that they can adopt conformations that shield the polar surface area of the PROTAC, making it more amenable to crossing the cell membrane.[3]
-
Tunable Length: PEG linkers are available in various lengths, which is a critical parameter for optimizing the efficacy of a PROTAC. The linker length needs to be empirically determined for each specific POI and E3 ligase pair to ensure productive ternary complex formation.[5][6][8]
Q3: What are the key chemical reactions involved when using this compound?
A3: A typical synthesis using this compound involves a two-step process:
-
Amide Bond Formation: The primary amine of the linker is coupled with a carboxylic acid on one of the ligands using standard peptide coupling reagents (e.g., HATU, HOBt, EDC).[1][2]
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne of the linker is then reacted with an azide-functionalized ligand. This "click chemistry" reaction is highly efficient and specific, proceeding under mild conditions with high yields.[9][][11]
Q4: How critical is the linker length for the activity of the final PROTAC?
A4: Linker length is a crucial factor that significantly impacts the biological activity of a PROTAC.[5] An optimal linker length is necessary for the formation of a stable and productive ternary complex.[8] If the linker is too short, steric hindrance may prevent the two proteins from coming together. Conversely, if the linker is too long, it may not effectively bring the proteins into close enough proximity for ubiquitination to occur.[5] Therefore, screening a library of PROTACs with varying PEG linker lengths is often a necessary step in the optimization process.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of PROTACs using this compound.
Problem 1: Low Yield in Amide Coupling Step
| Possible Cause | Suggested Solution |
| Poor quality of starting materials | Confirm the purity and identity of your ligand, this compound, and coupling reagents using techniques like NMR and LC-MS. Ensure all reagents are anhydrous, as water can quench the reaction.[11] |
| Suboptimal reaction conditions | Use freshly opened or properly stored anhydrous solvents (e.g., DMF, DCM). Optimize the stoichiometry of your reactants; a slight excess of the amine and coupling reagent is a common starting point.[11] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.[11] |
| Inefficient coupling reagent | Ensure your coupling reagents (e.g., HATU, EDC) have not degraded. For sterically hindered substrates, consider using a different class of coupling reagent.[11] |
| Side reactions | Protect reactive functional groups on your ligands that are not involved in the amide bond formation to prevent unwanted side reactions.[8] |
Problem 2: Inefficient "Click Chemistry" (CuAAC) Reaction
| Possible Cause | Suggested Solution |
| Inactive copper catalyst | Use a freshly prepared copper(I) source or a reliable in situ system like CuSO₄ with a reducing agent (e.g., sodium ascorbate).[8] Thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Cu(I) catalyst.[8] |
| Poor solubility of reactants | Test different solvent systems, such as mixtures of t-BuOH and water or THF and water, to ensure all reactants are fully dissolved.[3][8] |
| Ligand instability | Check the stability of your azide-functionalized ligand under the reaction conditions. Some functional groups may be sensitive to copper. |
Problem 3: Difficulty in Purifying the Final PROTAC
| Possible Cause | Suggested Solution |
| High polarity of the PEGylated PROTAC | PROTACs with PEG linkers are often highly polar and may not be suitable for normal-phase silica (B1680970) gel chromatography. Reverse-phase preparative HPLC (RP-HPLC) is typically the most effective purification method.[3][12] |
| Product loss during aqueous workup | The hydrophilicity of the PEG linker can cause the product to partition into the aqueous phase during extractions. Minimize the number of aqueous washes or use saturated brine to reduce this loss.[8] |
| "Sticky" nature of the product | PEGylated compounds can adhere to glass and plastic surfaces. Using low-adhesion labware can help mitigate product loss.[8] |
| Co-elution of impurities | Optimize the gradient and mobile phase modifiers (e.g., TFA, formic acid) in your RP-HPLC method to improve the separation of your product from closely related impurities.[12] |
Quantitative Data
The length of the PEG linker is a key determinant of PROTAC potency. The following table presents representative data for PROTACs utilizing PEG linkers, highlighting the impact of linker length on degradation activity.
| Target | Cell Line | Linker Type | DC₅₀ | Dₘₐₓ | Reference |
| SMARCA2 | MV-4-11 | PEG-based | 300 nM | ~65% | [1] |
| SMARCA4 | MV-4-11 | PEG-based | 250 nM | ~70% | [1] |
-
DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dₘₐₓ: The maximum percentage of protein degradation achieved.
This data illustrates that PEG-based linkers can facilitate potent and efficacious degradation, but optimization of the linker length is critical for each specific target and ligand pair.[1]
Experimental Protocols
The following are generalized protocols for the key chemical reactions involved in synthesizing a PROTAC using this compound.
Protocol 1: Amide Bond Formation
This procedure describes the coupling of the amine group on the this compound linker with a carboxylic acid-functionalized ligand.
Materials:
-
Ligand with a terminal carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
Coupling Agent (e.g., HATU, 1.2 eq)
-
Organic Base (e.g., DIPEA, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
In an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid-functionalized ligand, coupling agent (HATU), and base (DIPEA) in anhydrous DMF.[1]
-
Stir the solution at room temperature for 10-15 minutes to pre-activate the carboxylic acid.[1]
-
Add a solution of this compound in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.[1] Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃.[1]
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.[1]
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography or preparative HPLC.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the alkyne-functionalized intermediate from Protocol 1 and an azide-functionalized ligand.
Materials:
-
Alkyne-functionalized intermediate (1.0 eq)
-
Azide-functionalized ligand (1.1 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
Solvent system (e.g., 1:1 t-BuOH/water or 3:1 THF/water)
Procedure:
-
Dissolve the alkyne-functionalized intermediate and the azide-functionalized ligand in the chosen solvent system.[13]
-
Degas the solution by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes to remove oxygen.[13]
-
In separate vials, prepare fresh aqueous solutions of CuSO₄·5H₂O and sodium ascorbate.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. A color change may be observed.[1]
-
Stir the reaction vigorously at room temperature for 2-16 hours.[1] Monitor progress by LC-MS or TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC molecule via preparative HPLC to yield the pure product.[1]
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: A common two-step synthetic route for PROTAC assembly.
Caption: Troubleshooting decision tree for PROTAC synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of Propargyl-PEG-amine and NHS-PEG-alkyne for Bioconjugation
In the realm of targeted therapeutics, diagnostics, and proteomics, the precise and stable linkage of functional molecules to biomolecules is paramount. Heterobifunctional linkers, possessing two different reactive groups, are essential tools in this field. This guide provides a comprehensive comparison of two popular polyethylene (B3416737) glycol (PEG) linkers: Propargyl-PEG-amine and NHS-PEG-alkyne. Both enable the introduction of an alkyne handle onto a biomolecule for subsequent "click" chemistry, yet their primary reactive groups dictate distinct conjugation strategies, specificities, and potential applications.
This guide will delve into the fundamental chemistry of each linker, present a comparative analysis of their performance, and provide detailed experimental protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their bioconjugation needs.
Chemical Principles and Reaction Mechanisms
The core difference between this compound and NHS-PEG-alkyne lies in the functional group used for the initial attachment to the biomolecule.
This compound features a terminal primary amine and a terminal propargyl group (an alkyne).[1][2][3][4] The primary amine allows for conjugation to carboxyl groups on a biomolecule (e.g., aspartic or glutamic acid residues) after their activation (e.g., with EDC/NHS) to form a stable amide bond. Alternatively, it can be attached to other reactive groups.[3][4][5] This is typically a two-step process where the linker is first attached to the biomolecule, followed by the highly specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) of an azide-modified molecule of interest to the propargyl group.[1][6]
NHS-PEG-alkyne possesses an N-hydroxysuccinimide (NHS) ester and a terminal alkyne.[7][8][9][10] The NHS ester is highly reactive toward primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, forming a stable amide bond.[11][12][13][14] Similar to the propargyl linker, this is also a two-step process. First, the NHS-PEG-alkyne is conjugated to the biomolecule, and then an azide-containing molecule is "clicked" onto the alkyne handle.[8][15]
Comparative Analysis
The choice between these two linkers depends on several factors, including the available functional groups on the biomolecule, the desired level of specificity, and the tolerance of the biomolecule to different reaction conditions.
| Feature | This compound | NHS-PEG-alkyne |
| Primary Reactive Group | Amine (-NH2)[1][2] | N-Hydroxysuccinimide (NHS) Ester[7][9] |
| Target Residues on Biomolecule | Activated Carboxylic Acids (Asp, Glu), Aldehydes/Ketones[3][5] | Primary Amines (Lysine, N-terminus)[8][11] |
| Conjugation Strategy | Two-step: 1. Amine reaction, 2. Click Chemistry[1] | Two-step: 1. NHS ester reaction, 2. Click Chemistry[8][15] |
| Reaction pH (Initial Conjugation) | ~pH 7.2-8.5 for amine acylation[16] | ~pH 7.2-8.5 for NHS ester reaction[11][13][17] |
| Specificity of Initial Conjugation | Can be directed to specific sites (e.g., carboxyl groups), offering potentially higher specificity.[16] | Reacts with available primary amines, which can lead to a heterogeneous mixture of conjugates as lysine residues are often abundant on protein surfaces.[16][18] |
| Key Consideration for Initial Step | Requires pre-activation of carboxyl groups on the biomolecule. | NHS esters are susceptible to hydrolysis in aqueous solutions, which is a competing reaction. The half-life of an NHS ester can be short, especially at higher pH.[11][13][19] |
| Second Reaction (Click Chemistry) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly efficient and bio-orthogonal.[6][20] | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) offers the same high efficiency and specificity.[8][9] |
| Resulting Linkage | Stable amide bond from the initial reaction and a highly stable triazole ring from click chemistry.[11][20] | Stable amide bond from the initial reaction and a highly stable triazole ring from click chemistry.[11][20] |
Reaction Pathway Diagrams
Caption: Reaction pathway for this compound bioconjugation.
Caption: Reaction pathway for NHS-PEG-alkyne bioconjugation.
Experimental Protocols
The following are generalized protocols for the bioconjugation of a protein (e.g., an antibody) using either this compound or NHS-PEG-alkyne, followed by a click chemistry reaction with an azide-functionalized payload.
Protocol 1: Protein Modification with this compound
This protocol first requires the activation of carboxyl groups on the protein.
Materials:
-
Protein solution (e.g., Antibody in MES buffer, pH 6.0)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
This compound
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., Tris or glycine)
-
Desalting column
Procedure:
-
Protein Preparation: Prepare the protein in an amine-free buffer like MES at a suitable concentration (e.g., 2-5 mg/mL).
-
Activation of Carboxyl Groups: Add a 50-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the protein solution. Incubate for 15-30 minutes at room temperature.
-
Linker Conjugation: Immediately add a 20 to 50-fold molar excess of this compound to the activated protein solution. Adjust the pH to 7.2-7.5 if necessary. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Add a quenching buffer to a final concentration of 50 mM to quench any unreacted activated carboxyl groups. Incubate for 15 minutes.
-
Purification: Remove excess linker and reagents using a desalting column equilibrated with PBS, pH 7.4.
-
Characterization: Determine the protein concentration (e.g., via A280) and the degree of labeling (DOL) using MALDI-TOF mass spectrometry.
Protocol 2: Protein Modification with NHS-PEG-alkyne
Materials:
-
Protein solution (e.g., Antibody in PBS, pH 7.2-8.0)
-
NHS-PEG-alkyne
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Protein Preparation: Prepare the protein in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.0.[17]
-
Linker Preparation: Immediately before use, dissolve the NHS-PEG-alkyne in a small amount of anhydrous DMSO or DMF to create a stock solution.[14][15]
-
Linker Conjugation: Add a 10 to 20-fold molar excess of the NHS-PEG-alkyne stock solution to the protein solution. Incubate for 30-60 minutes at room temperature or 2 hours on ice.[15]
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[1]
-
Purification: Remove excess, unreacted linker and quenching reagent using a desalting column equilibrated with PBS, pH 7.4.[1]
-
Characterization: Determine the protein concentration and the degree of labeling (DOL) as described in Protocol 1.
Protocol 3: Click Chemistry Conjugation of an Azide-Modified Payload
This protocol is applicable to the alkyne-modified protein from either Protocol 1 or 2.
Materials:
-
Alkyne-modified protein in PBS, pH 7.4
-
Azide-modified payload (e.g., drug, fluorophore)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper ligand (e.g., THPTA)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein with the azide-modified payload (typically 3-5 molar equivalents per alkyne).
-
Catalyst Preparation: In a separate tube, premix the CuSO4 and THPTA ligand stock solutions.
-
Reaction Initiation: Add the premixed Cu(I)/ligand catalyst to the protein-payload mixture. A final copper concentration of 1-2 mM is often sufficient. Initiate the reaction by adding freshly prepared sodium ascorbate (B8700270) solution.[1]
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature.[1]
-
Purification: Purify the final bioconjugate using SEC to remove the catalyst, excess payload, and any aggregates.
Comparative Experimental Workflow
Caption: A generalized experimental workflow for comparing the two bioconjugation strategies.
Conclusion
Both this compound and NHS-PEG-alkyne are powerful reagents for bioconjugation, each offering a reliable method to introduce an alkyne handle for click chemistry. The choice between them is dictated by the specific biomolecule and the desired outcome.
-
NHS-PEG-alkyne offers a straightforward approach for modifying abundant lysine residues, making it a workhorse for general protein labeling. However, this can result in a heterogeneous product.
-
This compound provides an opportunity for more site-specific conjugation by targeting less abundant or specifically located carboxyl groups, potentially leading to more homogeneous conjugates, which is often crucial for therapeutic applications.
Ultimately, the optimal linker choice is best determined empirically. The protocols and comparative framework provided in this guide serve as a foundation for the rational design and evaluation of bioconjugates to advance the development of novel diagnostics and therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Propargyl-PEG4-amine, 1013921-36-2 | BroadPharm [broadpharm.com]
- 4. This compound | Amine-PEG-Alkyne | AxisPharm [axispharm.com]
- 5. Propargyl-PEG6-amine, 1198080-04-4 | BroadPharm [broadpharm.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. NHS-PEG5-tris-alkyne - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. polysciences.com [polysciences.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. glenresearch.com [glenresearch.com]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. benchchem.com [benchchem.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. What is Click Chemistry? An Introduction [sigmaaldrich.com]
A Head-to-Head Comparison: CuAAC in the Arena of Bioconjugation Techniques
For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the choice of chemical ligation strategy is a critical decision that profoundly impacts the success of their endeavors. This guide provides an objective, data-driven comparison of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with other cornerstone bioconjugation techniques, including N-hydroxysuccinimide (NHS) ester chemistry, maleimide (B117702) chemistry, and the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
The ideal bioconjugation reaction is characterized by high efficiency, specificity, and biocompatibility, proceeding under mild, aqueous conditions without interfering with the function of the biomolecules involved. CuAAC, a flagship reaction of "click chemistry," has emerged as a powerful tool that ticks many of these boxes.[1] However, a nuanced understanding of its advantages and limitations in comparison to other established and emerging techniques is essential for making informed decisions in the laboratory.
At a Glance: A Quantitative Comparison of Leading Bioconjugation Chemistries
To facilitate a direct comparison, the following table summarizes key quantitative and qualitative performance metrics for CuAAC and its alternatives. The data presented are representative values compiled from various sources and can be influenced by specific reaction conditions and substrates.
| Feature | CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) | SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) | NHS Ester Chemistry | Maleimide Chemistry |
| Target Functional Group | Terminal Alkyne, Azide (B81097) | Strained Cyclooctyne, Azide | Primary Amines (e.g., Lysine (B10760008), N-terminus) | Thiols (e.g., Cysteine) |
| Second-Order Rate Constant (k₂) | 10³ - 10⁵ M⁻¹s⁻¹ | 10⁻¹ - 10¹ M⁻¹s⁻¹ (highly dependent on cyclooctyne) | ~10¹ - 10² M⁻¹s⁻¹ | ~10³ M⁻¹s⁻¹ |
| Typical Reaction Time | < 1 hour[2] | < 1 hour to several hours[2] | 0.5 - 4 hours[3] | 1 - 2 hours[3] |
| Typical Yield | > 95%[3] | > 90% | Variable (50-80%)[3] | > 90%[3] |
| Optimal pH | 4 - 12[1] | 4 - 11[2] | 7.2 - 8.5[4] | 6.5 - 7.5[5] |
| Biocompatibility | Copper catalyst can be cytotoxic, but ligands can mitigate this.[2] | Excellent; no catalyst required.[6] | Good | Good, but maleimides can react with other nucleophiles. |
| Bond Stability | Very High (stable triazole ring)[2] | Very High (stable triazole ring)[2] | High (stable amide bond)[2] | Generally stable, but can undergo retro-Michael addition.[7] |
| Specificity | Excellent (bioorthogonal)[8] | Excellent (bioorthogonal)[9] | Moderate (targets abundant lysines)[1] | High (targets less abundant cysteines)[7] |
Delving into the Chemistries: Mechanisms and Workflows
A deeper understanding of the underlying reaction mechanisms and experimental workflows is crucial for troubleshooting and optimizing bioconjugation protocols.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole.[10] This reaction is highly specific and efficient, making it a popular choice for a wide range of applications.[8]
NHS Ester Chemistry
N-hydroxysuccinimide esters are highly reactive towards primary amines, such as the side chain of lysine residues and the N-terminus of proteins, forming a stable amide bond.[4] This method is widely used due to the abundance of amine groups in many biomolecules.[11]
Maleimide Chemistry
Maleimide chemistry targets the thiol group of cysteine residues, which are typically less abundant than lysine residues, allowing for more site-specific conjugation.[7] The reaction proceeds via a Michael addition to form a stable thioether bond.[5]
General Experimental Workflow
The successful implementation of any bioconjugation technique relies on a well-structured experimental workflow. The following diagram illustrates a typical process from biomolecule preparation to final product characterization.
Experimental Protocols
Detailed and reproducible protocols are the bedrock of successful bioconjugation. Below are generalized protocols for the key chemistries discussed.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the conjugation of an azide-modified molecule to an alkyne-containing biomolecule.
Materials:
-
Biomolecule-alkyne
-
Azide-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM)
-
Copper-chelating ligand (e.g., THPTA) solution (e.g., 50 mM)
-
Reducing agent: Sodium ascorbate (B8700270) solution (freshly prepared, e.g., 1 M)
-
Reaction Buffer (e.g., phosphate (B84403) buffer, pH 7)
-
Aminoguanidine (B1677879) solution (optional, to scavenge reactive byproducts)
Procedure:
-
In a microcentrifuge tube, prepare a solution of the alkyne-modified biomolecule in the reaction buffer.
-
Add the azide-containing molecule to the biomolecule solution.
-
In a separate tube, premix the CuSO₄ solution and the ligand solution.
-
Add the copper/ligand mixture to the biomolecule/azide solution.
-
If using, add the aminoguanidine solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove excess reagents.[12][13]
Protocol 2: NHS Ester Conjugation to a Protein
This protocol describes the labeling of a protein with an NHS ester-activated molecule.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS)
-
NHS ester-activated molecule
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching Buffer (optional, e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., desalting column)
Procedure:
-
Ensure the protein is in an amine-free buffer at the optimal pH. If necessary, perform a buffer exchange.
-
Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution.
-
Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring.[14]
-
Incubate the reaction for 1-2 hours at room temperature or for 4-6 hours at 4°C.[14]
-
(Optional) Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubating for 15-30 minutes.[15]
-
Purify the conjugate using a desalting column or dialysis to remove unreacted NHS ester and byproducts.[14]
Protocol 3: Maleimide Conjugation to a Thiol-Containing Protein
This protocol outlines the conjugation of a maleimide-activated molecule to a protein containing cysteine residues.
Materials:
-
Thiol-containing protein solution (1-10 mg/mL in degassed, thiol-free buffer, pH 7.0-7.5)
-
Maleimide-activated molecule
-
Anhydrous DMSO or DMF
-
Reducing agent (optional, e.g., TCEP)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve the protein in a degassed buffer at a pH of 7.0-7.5.
-
(Optional) If cysteine residues are in disulfide bonds, add a 10- to 100-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[5]
-
Immediately before use, dissolve the maleimide-activated reagent in anhydrous DMSO or DMF to create a stock solution.
-
Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution.[5]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent maleimide.[5]
-
Purify the resulting conjugate using size-exclusion chromatography, dialysis, or HPLC to remove excess reagents.[5]
Conclusion: Selecting the Right Tool for the Job
The choice between CuAAC, SPAAC, NHS ester, and maleimide chemistries is not a matter of one-size-fits-all. Each technique offers a unique set of advantages and is best suited for specific applications.
-
CuAAC stands out for its high efficiency, specificity, and the stability of the resulting linkage, making it an excellent choice for a broad range of bioconjugation applications where the presence of a copper catalyst is tolerable.[8][10]
-
SPAAC offers the bioorthogonality of click chemistry without the need for a cytotoxic copper catalyst, making it the preferred method for live-cell imaging and in vivo applications.[6][9]
-
NHS ester chemistry is a robust and straightforward method for labeling proteins with a high degree of modification, particularly when site-specificity is not a primary concern.[4][11]
-
Maleimide chemistry provides a highly selective method for site-specific conjugation to cysteine residues, which is invaluable in the construction of well-defined bioconjugates such as antibody-drug conjugates.[5][7]
By carefully considering the specific requirements of their experimental system and the comparative data presented in this guide, researchers can confidently select the most appropriate bioconjugation strategy to advance their scientific and therapeutic goals.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 10. mdpi.com [mdpi.com]
- 11. chempep.com [chempep.com]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jenabioscience.com [jenabioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. Conjugation Protocol for Amine Reactive Dyes [bio-techne.com]
The Versatility of Propargyl-PEG-amine: A Comparative Guide to Bioconjugation Linkers
In the intricate world of drug development and bioconjugation, the choice of a chemical linker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic properties of a therapeutic molecule. Among the diverse options available, the Propargyl-PEG-amine linker has emerged as a powerful and versatile tool. This guide provides an objective comparison of this compound with other common linkers, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in making informed decisions.
This compound is a heterobifunctional linker, meaning it possesses two different reactive ends connected by a polyethylene (B3416737) glycol (PEG) spacer.[1] One end features a primary amine (-NH2), which readily reacts with activated carboxylic acids or NHS esters to form stable amide bonds.[1] The other end has a terminal propargyl group (an alkyne), which is primed for highly efficient and specific "click chemistry" reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] This dual functionality allows for a controlled, stepwise approach to creating complex molecular conjugates.[3]
Core Advantages of the this compound Structure
The unique architecture of this compound confers several key advantages rooted in its three main components: the PEG spacer, the amine group, and the propargyl group.
1. The Polyethylene Glycol (PEG) Spacer: The PEG chain is a synthetic, hydrophilic polymer renowned for its biocompatibility.[4] Its inclusion in a linker offers numerous benefits, a process known as PEGylation.[5]
-
Enhanced Solubility: PEG linkers significantly improve the aqueous solubility of hydrophobic molecules, which is a common challenge for many potent drugs.[6][7] The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, creating a hydration shell that prevents aggregation and improves formulation possibilities.[7]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of a molecule, which reduces its rate of clearance by the kidneys.[5] This leads to a longer circulation half-life in the bloodstream, allowing for sustained therapeutic effects.[8]
-
Reduced Immunogenicity: The flexible PEG chain can mask epitopes on a biomolecule (like a protein or antibody), reducing the likelihood of it being recognized and cleared by the immune system.[4][6]
-
Enhanced Stability: The PEG linker can protect the conjugated molecule from enzymatic degradation.[9]
2. Heterobifunctional Reactivity: The presence of both an amine and a propargyl group allows for orthogonal conjugation strategies. This means one functional group can be reacted independently without interfering with the other, providing precise control over the synthesis of complex bioconjugates like Antibody-Drug Conjugates (ADCs) or PROTACs (Proteolysis Targeting Chimeras).[1][10] For instance, the amine can first be used to attach the linker to an antibody, and then the propargyl group can be "clicked" with an azide-modified cytotoxic drug.[11]
3. The Power of Click Chemistry: The propargyl group is one half of a "click chemistry" pair.[12] The CuAAC reaction with an azide (B81097) is exceptionally efficient, specific, and proceeds under mild conditions, making it ideal for use with sensitive biological molecules.[13] The resulting triazole linkage is highly stable, unlike some other common linkages that can be susceptible to hydrolysis.[3][13]
Comparative Analysis of Amine-Reactive Linkers
The selection of a linker depends heavily on the specific application, the available functional groups on the target molecules, and the desired properties of the final conjugate. This compound offers a unique combination of features when compared to other widely used amine-reactive linkers.
| Feature | This compound | Standard NHS-PEG Linkers | Maleimide-PEG-NHS Linkers | Azido-PEG-NHS Linkers | DBCO-PEG-NHS Linkers |
| Reactive Groups | Propargyl, Amine | NHS Ester (reacts with amines) | Maleimide (reacts with thiols), NHS Ester | Azide, NHS Ester | DBCO (alkyne), NHS Ester |
| Primary Reaction | CuAAC Click Chemistry, Amidation | Amidation | Thiol-Maleimide Michael Addition, Amidation | CuAAC or SPAAC Click Chemistry, Amidation | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Amidation |
| Linkage Stability | Very High (Stable Triazole & Amide)[3] | High (Stable Amide)[3] | Moderate (Maleimide can hydrolyze)[3] | Very High (Stable Triazole & Amide)[3] | Very High (Stable Triazole & Amide)[14] |
| Key Advantage | Orthogonal reactivity for two-step conjugations with high stability.[1] | Simple, one-step conjugation to amines.[3] | Heterobifunctional for linking amines to thiols (e.g., cysteine).[3] | Bio-orthogonal and stable; versatile for CuAAC or SPAAC.[3] | Enables copper-free click chemistry, ideal for live-cell applications.[3][14] |
| Key Disadvantage | Requires a copper catalyst for CuAAC, which can be cytotoxic.[15][16] | Lacks a secondary reactive group for orthogonal chemistry.[3] | Maleimide group can be unstable at higher pH; potential for off-target reactions.[3] | Requires a second reaction step for labeling. | DBCO group is bulky and hydrophobic; generally more expensive.[3] |
Experimental Data Summary
While direct head-to-head comparisons under identical conditions are often proprietary or application-specific, the literature provides clear trends on the impact of linker choice.
Impact of PEG Linker Length on Pharmacokinetics
Studies consistently show that increasing PEG linker length can improve the pharmacokinetic profile of bioconjugates, although an optimal length must be determined empirically to avoid potential issues with steric hindrance or reduced binding affinity.[17]
| Conjugate Type | PEG Length | Change in Circulation Half-Life | Key Finding |
| Affibody-Drug Conjugate | 4 kDa vs. 10 kDa | 2.5-fold vs. 11.2-fold increase | Longer PEG chain significantly prolonged circulation, leading to better tumor inhibition despite lower in vitro cytotoxicity.[17] |
| Folate-Linked Liposomes | Up to 10 kDa | Increased tumor accumulation | Longer PEG linkers enhanced the accumulation of the liposomes in tumors in vivo.[17] |
Comparison of Linker Stability in Plasma
The stability of the linker is paramount for ensuring the therapeutic agent remains attached to its targeting moiety until it reaches the target site.
| Linker Type | Linkage | Plasma Stability (% intact after 7 days) | Bystander Effect Potential |
| Click Chemistry (Propargyl-derived) | Triazole | >95% | No (payload released upon degradation) |
| Maleimide-based | Thioether | Variable, newer designs show >90% | Yes (if payload is membrane-permeable) |
| Disulfide (Cleavable) | Disulfide | Lower (designed to cleave) | Yes (if payload is membrane-permeable) |
| Data synthesized from comparative principles outlined in cited literature.[14] |
Mandatory Visualizations
Logical Workflow for Linker Selection
References
- 1. benchchem.com [benchchem.com]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. precisepeg.com [precisepeg.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 13. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. adcreview.com [adcreview.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to Mass Spectrometry Validation of Propargyl-PEG-amine Conjugation
For researchers, scientists, and drug development professionals, the precise validation of bioconjugates is a critical step in ensuring product quality, efficacy, and safety. The choice of PEGylation reagent significantly impacts the homogeneity and analytical complexity of the final product. This guide provides an objective comparison of Propargyl-PEG-amine, a discrete polyethylene (B3416737) glycol (dPEG®) linker, with traditional polydisperse PEG alternatives, focusing on validation using mass spectrometry.
This compound is a heterobifunctional linker that features a terminal amine group for conjugation to molecules with available carboxyl groups (or other electrophilic groups) and a propargyl group for subsequent "click" chemistry reactions. A key feature of this reagent is its discrete PEG linker, which consists of a single, defined number of ethylene (B1197577) glycol units. This monodispersity results in a homogenous product, which is in stark contrast to traditional polydisperse PEG linkers that are mixtures of varying chain lengths, leading to a heterogeneous population of conjugates.[1][2] Mass spectrometry is a powerful tool for the detailed characterization of these bioconjugates, providing definitive information on molecular weight and confirming successful conjugation.[3]
Performance Comparison: Discrete vs. Polydisperse PEG Reagents
The fundamental difference between discrete and polydisperse PEG reagents becomes readily apparent during mass spectrometry analysis. A conjugate created with a discrete PEG linker like this compound will ideally result in a single, well-defined peak for each conjugation state (e.g., one linker per peptide).[4] Conversely, a polydisperse PEG linker will produce a broad, bell-shaped curve or a complex series of overlapping peaks for each conjugation state, making precise mass determination and homogeneity assessment challenging.[5][6]
Data Presentation: Mass Spectrometry of PEGylated Peptides
The following table summarizes the expected and illustrative mass spectrometry data for a model peptide conjugated with a discrete Propargyl-PEG linker versus a traditional polydisperse mPEG-NHS ester.
| Parameter | Propargyl-PEG-Peptide Conjugate (Discrete) | mPEG-Peptide Conjugate (Polydisperse) |
| PEG Reagent Type | Monodisperse (single molecular weight) | Polydisperse (broad molecular weight distribution) |
| Expected Mass Spectrum | Sharp, well-defined peaks for unmodified peptide and each degree of PEGylation. | Broad, complex series of overlapping peaks for each PEGylated species. |
| Illustrative Unmodified Peptide Mass (Da) | 2867.6 | 2867.6 |
| Illustrative Mono-PEGylated Mass (Da) | A single, sharp peak corresponding to the exact mass of the peptide plus the discrete PEG linker. For example, a distinct peak around 4781.4 Da.[6] | A broad distribution of peaks centered around the average molecular weight of the PEGylated peptide. |
| Data Interpretation | Unambiguous confirmation of conjugation and easy determination of the degree of labeling. | Difficult to determine the exact mass and purity. Provides an average degree of labeling. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful and comparative evaluation of PEGylation reagents.
Protocol 1: Conjugation of this compound to a Peptide (via Click Chemistry)
This protocol assumes the peptide has been functionalized with an azide (B81097) group.
Materials:
-
Azide-modified peptide
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, to stabilize Cu(I))
-
Degassed buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5)
-
DMSO
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-modified peptide in the degassed buffer.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water.[7]
-
-
Reaction Setup:
-
Incubation:
-
Allow the reaction to proceed for 1 to 4 hours at room temperature with gentle agitation.[7]
-
-
Purification:
-
Purify the PEGylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.[7]
-
Protocol 2: Mass Spectrometry Analysis (MALDI-TOF)
Instrumentation:
-
MALDI-TOF mass spectrometer
Materials:
-
Purified PEGylated peptide sample
-
MALDI Matrix (e.g., α-cyano-4-hydroxycinnamic acid or sinapinic acid)
-
Solvent for matrix (e.g., 50:50 acetonitrile (B52724):water with 0.1% TFA)
-
Cationizing agent (e.g., NaCl solution) (optional, can improve signal for PEGs)
Procedure:
-
Sample Preparation:
-
Dissolve the purified PEGylated peptide in a suitable solvent (e.g., 50% acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.[6]
-
Prepare a saturated solution of the MALDI matrix.
-
Mix the sample, matrix, and optional cationizing agent. A common ratio is 10:1 matrix to sample.
-
-
Spotting:
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry completely.[8]
-
-
Data Acquisition:
-
Data Analysis:
-
Identify the peak corresponding to the un-PEGylated peptide and the new, higher molecular weight peak(s) of the PEGylated peptide.
-
The mass difference will confirm the successful conjugation of the PEG linker. For discrete PEGs, this will be a sharp, easily identifiable peak.[6]
-
Mandatory Visualization
Caption: Experimental workflow for this compound conjugation and MS validation.
Caption: Logical relationship comparing discrete vs. polydisperse PEGylation outcomes.
References
A Comparative Guide to the Characterization of Propargyl-PEG-amine Conjugates using HPLC
For Researchers, Scientists, and Drug Development Professionals
The functionalization of molecules with Propargyl-PEG-amine is a critical step in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). The propargyl group provides a versatile handle for "click" chemistry, while the amine group allows for conjugation to a wide range of biomolecules and surfaces.[1][2][3][4][5] Rigorous characterization of these conjugates is paramount to ensure their purity, homogeneity, and proper functionality. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose, offering a suite of methods to assess the quality of these valuable reagents and their reaction products.[]
This guide provides an objective comparison of various HPLC techniques for the characterization of this compound conjugates, supported by illustrative experimental data. Furthermore, it contrasts HPLC with alternative analytical methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to offer a comprehensive overview for selecting the most appropriate characterization strategy.
Comparison of Analytical Techniques
A multi-pronged analytical approach is often necessary for the comprehensive characterization of this compound conjugates. While HPLC is exceptional for purity assessment and quantification, NMR and MS provide invaluable structural and molecular weight information, respectively.[7][8][9][10]
| Technique | Primary Information Provided | Key Advantages | Key Limitations |
| HPLC | Purity, quantification of conjugate and impurities, separation of isomers.[7] | High resolution, high sensitivity, quantitative accuracy, and well-established methods.[] | Does not provide direct structural information; detection of PEG without a chromophore requires specialized detectors.[] |
| NMR Spectroscopy | Unambiguous structural confirmation, identification of functional groups, and quantification of conjugation efficiency.[8][10][11] | Non-destructive, provides detailed atomic-level structural information.[10] | Lower sensitivity compared to MS and HPLC, and spectra can be complex for large or heterogeneous molecules.[8] |
| Mass Spectrometry (MS) | Accurate molecular weight determination, confirmation of conjugation, and identification of impurities.[11] | Extremely high sensitivity and mass accuracy.[8] | May not distinguish between isomers and quantification can be complex; ionization of PEG molecules can be challenging.[12] |
HPLC Methods for this compound Conjugate Analysis
The choice of HPLC method is dictated by the specific properties of the conjugate and the information required. Due to the lack of a strong UV chromophore in the polyethylene (B3416737) glycol (PEG) backbone, detectors such as Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or Mass Spectrometers (MS) are essential for the sensitive detection of this compound and its conjugates.[12][13]
Performance Comparison of HPLC Methods
| HPLC Method | Principle of Separation | Primary Application |
| Reversed-Phase (RP-HPLC) | Hydrophobicity | Purity analysis and separation of the conjugate from less polar starting materials and impurities.[9][13] |
| Size-Exclusion (SEC-HPLC) | Hydrodynamic radius (size in solution) | Separation of the larger conjugate from smaller, unreacted this compound and other low molecular weight reagents.[9] |
| Ion-Exchange (IEX-HPLC) | Net surface charge | Purification and separation of conjugates based on charge differences, particularly useful when the conjugation alters the overall charge of the molecule.[14][15] |
| Hydrophobic Interaction (HIC) | Surface hydrophobicity | A non-denaturing alternative to RP-HPLC for sensitive biomolecules, separating based on hydrophobicity under high salt conditions.[3][9][16] |
Illustrative HPLC Purity Analysis Data
The following table summarizes representative data from the analysis of a this compound conjugation reaction mixture using various HPLC methods.
| Analytical Method | Analyte | Retention Time (min) | Peak Area (%) | Purity (%) |
| RP-HPLC | This compound | 8.5 | 15.2 | - |
| Conjugate | 12.1 | 82.5 | 98.2 (of product) | |
| Impurity 1 | 10.3 | 2.3 | - | |
| SEC-HPLC | Conjugate | 9.2 | 85.1 | 99.1 (of product) |
| This compound | 13.5 | 14.9 | - |
Note: The data presented here is illustrative and intended to provide a general comparison of the expected results from different HPLC methods.
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and reliable results. Below are representative protocols for the key analytical techniques discussed.
Protocol 1: RP-HPLC Analysis of a this compound Conjugation Reaction
This method is suitable for monitoring the progress of a conjugation reaction and assessing the purity of the final product.
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).[12][13]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[13]
-
Mobile Phase A: Water with 0.1% formic acid.[13]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[13]
-
Gradient: 5% to 95% B over 30 minutes.[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 30-40 °C.[13]
-
Injection Volume: 10-20 µL.[13]
-
Sample Preparation: Dissolve the reaction mixture or purified conjugate in the initial mobile phase to a concentration of 1-5 mg/mL and filter through a 0.22 µm syringe filter.[13]
-
Data Analysis: The purity of the conjugate is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.[13]
Protocol 2: SEC-HPLC for Conjugate Purification
This protocol is effective for separating the high-molecular-weight conjugate from unreacted low-molecular-weight starting materials.
-
HPLC System: An HPLC or FPLC system with an appropriate SEC column.[9]
-
Column: SEC column with a suitable molecular weight range for the expected conjugate size.[9]
-
Mobile Phase: Phosphate Buffered Saline (PBS), pH 7.4, or another suitable buffer.[9]
-
Flow Rate: Isocratic elution at a constant flow rate appropriate for the column dimensions.
-
Detection: UV detection at 280 nm (if the conjugate contains a protein or other chromophore) and/or a refractive index (RI) detector for universal detection.
-
Sample Preparation: Filter the crude reaction mixture through a 0.22 µm syringe filter.[9]
-
Data Analysis: The larger conjugate will elute earlier than the smaller, unreacted this compound.[9] Fractions are collected and analyzed for purity.
Protocol 3: NMR Spectroscopy for Structural Confirmation
¹H NMR is used to confirm the chemical structure of the this compound conjugate.
-
Instrument: 400 MHz or higher NMR spectrometer.[11]
-
Sample Preparation: Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).[11]
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters.[11]
-
Data Analysis:
-
Propargyl group: Look for the characteristic acetylenic proton signal (around 2.4 ppm) and the methylene (B1212753) protons adjacent to the alkyne.[11]
-
PEG chain: A prominent signal between 3.5 and 3.7 ppm corresponds to the repeating ethylene (B1197577) glycol units.[11]
-
Conjugation site: Observe shifts in the signals of the protons at or near the site of conjugation on the target molecule and the amine end of the PEG linker.
-
Protocol 4: Mass Spectrometry for Molecular Weight Verification
LC-MS is a powerful tool to confirm the molecular weight of the final conjugate.
-
System: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[11]
-
LC Method: A short C18 column with a rapid gradient can be used to desalt the sample before it enters the mass spectrometer.[11]
-
MS Settings:
-
Sample Preparation: Prepare a dilute solution of the purified conjugate (e.g., 100 µg/mL) in a solvent compatible with LC-MS, such as acetonitrile/water with 0.1% formic acid.[11]
-
Data Analysis: The mass spectrum should show a peak or a distribution of peaks corresponding to the molecular weight of the this compound conjugate.
Visualizing the Workflow
The following diagrams illustrate the general workflows for the characterization of this compound conjugates.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Design and production of antibody PEG-conjugates for extended ocular retention [insights.bio]
- 5. enovatia.com [enovatia.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Retention Behavior of Polyethylene Glycol and Its Influence on Protein Elution on Hydrophobic Interaction Chromatography Media - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Copper-Free Click Chemistry: Propargyl-PEG-amine vs. DBCO-PEG-amine
In the landscape of bioconjugation, "click chemistry" has become an indispensable tool for its high efficiency, specificity, and biocompatibility. For researchers, scientists, and drug development professionals, the choice of reagents is critical and dictates the experimental design, particularly when working with living systems where the presence of cytotoxic catalysts is a major concern. This guide provides an objective comparison of two key reagents employed in azide-alkyne cycloaddition reactions: Propargyl-PEG-amine and DBCO-PEG-amine, with a focus on their utility in copper-free click chemistry.
While this compound, with its terminal alkyne, is the workhorse of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), its application in copper-free settings is less conventional, primarily involving palladium-catalyzed Sonogashira cross-coupling, which is distinct from the archetypal "click" cycloaddition. In contrast, DBCO-PEG-amine, featuring a strained dibenzocyclooctyne (DBCO) group, is intrinsically designed for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a truly copper-free and bioorthogonal reaction.[1][2] This fundamental difference in reactivity and mechanism is central to selecting the appropriate reagent for a given biological application.
Performance Comparison: A Tale of Two Chemistries
The decision to use this compound in a copper-free context versus DBCO-PEG-amine involves a trade-off between reaction type, kinetics, and biocompatibility. DBCO-PEG-amine is the undisputed choice for bioorthogonal applications in living systems where cell viability is paramount.[3][4] Its ability to spontaneously react with azides under physiological conditions has revolutionized live-cell imaging and in vivo labeling.[3][5] this compound, on the other hand, would necessitate a different type of copper-free reaction, such as the Sonogashira coupling, which requires a palladium catalyst and is not a cycloaddition reaction.[6][7]
The following table summarizes the key performance characteristics of these two reagents in the context of copper-free click chemistry.
| Feature | This compound (in Copper-Free Sonogashira Coupling) | DBCO-PEG-amine (in SPAAC) |
| Reaction Type | Palladium-Catalyzed Cross-Coupling | Strain-Promoted Azide-Alkyne Cycloaddition |
| Catalyst Required | Yes, Palladium complex | No (Copper-Free) |
| Biocompatibility | Moderate to Low (Palladium catalysts can have cellular toxicity) | High (Bioorthogonal, suitable for live cells)[3][8] |
| Reaction Kinetics | Variable, dependent on catalyst and substrates | Fast (Second-order rate constants ~10⁻¹ - 1 M⁻¹s⁻¹)[1][8] |
| Primary Application | Synthetic chemistry, materials science | Live-cell imaging, in vivo chemistry, dynamic studies[1][5] |
| Reaction Conditions | Often requires organic co-solvents and specific temperatures | Physiological conditions (aqueous buffer, 4-37°C)[1][2] |
| Reagent Stability | Alkyne is highly stable[9] | DBCO is stable; avoid azide-containing buffers for storage[8] |
| Main Advantage | C-C bond formation with aryl/vinyl halides | High biocompatibility, no catalyst needed |
| Main Disadvantage | Requirement for a potentially cytotoxic palladium catalyst | Slower kinetics compared to CuAAC[1] |
Reaction Mechanisms and Experimental Workflows
The divergent reaction pathways of this compound in a copper-free Sonogashira coupling and DBCO-PEG-amine in SPAAC are illustrated below.
A typical experimental workflow for bioconjugation involves the initial functionalization of a biomolecule with either the propargyl or DBCO moiety, followed by the click reaction with the azide-modified partner.
Experimental Protocols
Below are generalized protocols for labeling a protein with an amine-reactive DBCO or propargyl linker and subsequent conjugation.
Part 1: Antibody Activation with DBCO-PEG-Amine for SPAAC
This protocol describes the labeling of an antibody with DBCO-PEG-amine for a subsequent copper-free click reaction with an azide-modified molecule.[10]
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG-amine
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous DMSO or DMF
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-5 mg/mL in amine-free buffer.
-
Activation of Antibody:
-
Add a 10-fold molar excess of EDC to the antibody solution.
-
Immediately add a 20-fold molar excess of Sulfo-NHS.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation with DBCO-PEG-Amine:
-
Prepare a 10 mg/mL stock solution of DBCO-PEG-amine in anhydrous DMSO or DMF.
-
Add a 20- to 50-fold molar excess of the DBCO-PEG-amine stock solution to the activated antibody solution.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purification: Purify the DBCO-labeled antibody using a size-exclusion chromatography column to remove excess reagents.
-
Copper-Free Click Reaction:
-
Add the azide-modified molecule to the purified DBCO-antibody solution at a molar ratio of 1.5 to 10-fold excess of the azide (B81097) molecule.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.
-
Purify the final antibody conjugate.
-
Part 2: Surface Modification of Nanoparticles with this compound
This protocol details the functionalization of amine-presenting nanoparticles with a propargyl group for subsequent conjugation.[11]
Materials:
-
Amine-functionalized nanoparticles
-
Propargyl-PEG-NHS ester (as an amine-reactive propargyl linker)
-
Reaction Buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis or size-exclusion chromatography)
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Propargyl-PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the Propargyl-PEG-NHS ester in anhydrous DMSO or DMF to create a 10 mg/mL stock solution.
-
Conjugation Reaction:
-
Add the Propargyl-PEG-NHS ester stock solution to the nanoparticle suspension to achieve a 20- to 50-fold molar excess of the linker relative to the estimated surface amine groups.
-
Incubate the reaction mixture for 2 hours at room temperature with continuous gentle mixing.
-
-
Quenching the Reaction: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted reagents by dialysis or size-exclusion chromatography. The propargyl-functionalized nanoparticles are now ready for subsequent reactions.
Conclusion
The choice between this compound and DBCO-PEG-amine for copper-free click chemistry is fundamentally a choice between different reaction paradigms. DBCO-PEG-amine, utilized in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is the gold standard for bioorthogonal, catalyst-free conjugation in living systems. Its high biocompatibility and reliable performance in physiological conditions make it the ideal reagent for applications such as live-cell imaging, in vivo drug delivery, and the development of sensitive diagnostics.
While this compound is a cornerstone of the highly efficient copper-catalyzed click chemistry (CuAAC), its application in a truly copper-free setting is more nuanced and relies on alternative chemistries like the Sonogashira coupling, which requires a palladium catalyst. This approach may be suitable for certain in vitro applications in materials science and synthetic chemistry where the presence of a metal catalyst is tolerable.
For researchers and drug development professionals focused on biological systems, DBCO-PEG-amine offers a robust and versatile solution for creating stable, specific bioconjugates without the confounding factor of catalyst-induced cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. DBCO PEG4 Amine | AAT Bioquest [aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Influence of PEG Spacer Length on the Performance of Propargyl-PEG-amine in Bioconjugation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Propargyl-PEG-amine is a heterobifunctional linker that has become an invaluable tool in bioconjugation, particularly for the development of targeted therapeutics like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its utility stems from the presence of two distinct reactive groups: a terminal propargyl group for "click chemistry" and a primary amine for conjugation to various biomolecules. The polyethylene (B3416737) glycol (PEG) spacer separating these functional ends plays a crucial, yet often overlooked, role in the overall performance of the resulting conjugate. This guide provides a comparative analysis of different PEG lengths in this compound, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal linker for their specific application.
The length of the PEG chain is a critical determinant of the physicochemical and biological properties of the bioconjugate. It can significantly impact solubility, stability, pharmacokinetics, and ultimately, the therapeutic efficacy. Longer PEG chains generally enhance the water solubility of the conjugate, which is particularly advantageous when working with hydrophobic molecules.[1][2] The flexible PEG chain can also create a hydrophilic shield around the conjugated molecule, protecting it from proteolytic degradation and reducing its immunogenicity.[1][3] This "stealth" effect is crucial for in vivo applications, as it can prolong the circulation half-life of therapeutic proteins.[1]
However, the choice of PEG length is not without trade-offs. While longer PEG chains offer benefits in terms of solubility and in vivo stability, they can also introduce steric hindrance, which might interfere with the binding of the conjugated molecule to its target.[3][4][5] Therefore, the optimal PEG length often represents a balance between these competing factors and must be empirically determined for each specific application.
Comparative Analysis of Physicochemical Properties
The molecular weight and length of the this compound linker increase with the number of PEG units. This directly influences the hydrophilicity and hydrodynamic radius of the resulting conjugate.
| Linker Name | PEG Units (n) | Molecular Weight ( g/mol ) | Key Characteristics & Impact |
| Propargyl-PEG2-amine | 2 | 143.19[6] | Low hydrophilicity; may be preferred where minimizing steric hindrance is critical. |
| Propargyl-PEG3-amine | 3 | 187.24[7][] | Compact linker, suitable for applications requiring minimal spacing between conjugated molecules. |
| Propargyl-PEG4-amine | 4 | 231.3[9] | A balance of hydrophilicity and manageable chain length. |
| Propargyl-PEG8-amine | 8 | 451.56[10] | Offers good solubility and flexibility. |
| Propargyl-PEG12-amine | 12 | 612.71[10] | Further enhances solubility and can extend circulation half-life. |
| Propargyl-PEG24-amine | 24 | 1140.3[10] | Significantly increases hydrodynamic radius, leading to reduced renal clearance and longer in-vivo circulation.[10] |
Impact of PEG Length on In Vivo Performance of Antibody-Drug Conjugates
Studies on antibody-drug conjugates (ADCs) have demonstrated a clear correlation between PEG linker length and in vivo efficacy. Longer PEG linkers can lead to improved pharmacokinetic profiles and greater therapeutic effect.
| PEG Linker Length (Number of PEG units) | Plasma Exposure (AUC) | Tumor Weight Reduction (%) | Reference |
| 2 | Low | 35-45 | [10] |
| 4 | Moderate | 35-45 | [10] |
| 8 | High | 75-85 | [10] |
| 12 | High | 75-85 | [10] |
| 24 | Very High | 75-85 | [10] |
Experimental Protocols
The following are generalized protocols for the conjugation of this compound to a protein via its amine group (after activation of a carboxyl group on the protein) and a subsequent click chemistry reaction.
Protocol 1: Conjugation of this compound to a Carboxylated Protein
This protocol describes the covalent attachment of the this compound linker to a protein containing accessible carboxylic acid groups (e.g., on aspartic or glutamic acid residues).
Materials:
-
This compound of desired length
-
Carboxylated protein
-
Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)[11]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[11]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature before use.
-
Prepare a stock solution of this compound (e.g., 10-50 mM) in anhydrous DMF or DMSO.[12]
-
Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or ultrapure water immediately before use.[12]
-
Prepare the carboxylated protein in Activation Buffer.
-
-
Activation of Carboxylic Acids:
-
In a reaction vial, add the protein solution.
-
Add the EDC and NHS/Sulfo-NHS stock solutions to the protein solution. A molar excess of EDC and NHS over the protein's carboxyl groups is typically used.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[12]
-
-
Conjugation Reaction:
-
Quenching and Purification:
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"
This protocol describes the conjugation of an azide-modified molecule (e.g., a fluorescent dye, a drug) to the propargyl-functionalized protein.
Materials:
-
Propargyl-functionalized protein
-
Azide-modified molecule
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper ligand (e.g., THPTA)
-
Purification system (e.g., SEC or RP-HPLC)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-modified molecule in a suitable solvent (e.g., DMSO).
-
Prepare a fresh stock solution of CuSO₄ in water.
-
Prepare a fresh stock solution of Sodium Ascorbate (B8700270) in water immediately before use.[16]
-
Prepare a stock solution of the copper ligand in water.
-
-
Click Reaction:
-
In a reaction vial, combine the propargyl-functionalized protein and the azide-modified molecule in the Reaction Buffer.
-
Add the copper ligand to the reaction mixture.
-
Add the CuSO₄ solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[16]
-
Allow the reaction to proceed at room temperature for 1-24 hours with gentle mixing.[17]
-
-
Purification:
Visualizing the Workflow and Logic
To better understand the experimental process and the rationale behind choosing a specific PEG length, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 9. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
The Unyielding Triazole: A Comparative Guide to Linker Stability in Bioconjugation
For researchers, scientists, and drug development professionals, the stability of the covalent linkage in a bioconjugate is paramount. It dictates the integrity of the molecule in biological systems, influencing efficacy, pharmacokinetics, and safety. Among the arsenal (B13267) of bioconjugation techniques, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," has gained prominence for forming an exceptionally stable 1,4-disubstituted 1,2,3-triazole linkage. This guide provides an objective comparison of the triazole linkage's stability against other common bioconjugation linkages, supported by experimental data and detailed protocols.
The 1,2,3-triazole ring, born from the CuAAC reaction, is renowned for its robustness. Its aromaticity and high degree of resonance stabilization contribute to its remarkable chemical inertness under a wide range of physiological and chemical conditions.[1][2] It is generally resistant to hydrolysis under both acidic and basic conditions, enzymatic degradation, and redox conditions.[1] This inherent stability makes the triazole linkage a superior choice for applications demanding long-term integrity in biological environments.[1]
Quantitative Comparison of Linker Stability
The following table summarizes the stability of the triazole linkage compared to other frequently used linkages in bioconjugation. It is crucial to note that direct comparison of half-lives across different studies can be challenging due to variations in experimental conditions. However, the data provides a clear trend in the relative stability of these linkages.[3][4][5]
| Linkage Type | Chemistry | Stability to Hydrolysis (pH 7.4) | Stability in Serum/Plasma | Stability to Reducing Agents (e.g., DTT, TCEP) | Notes |
| 1,2,3-Triazole | Azide-Alkyne Cycloaddition | Highly Stable | Highly Stable | Highly Stable | Generally considered one of the most stable bioorthogonal linkages.[1] Considered a robust mimic of the amide bond.[2] |
| Amide | Activated Ester + Amine | Highly Stable | Generally Stable | Highly Stable | Exceptionally stable with a reported half-life of ~600 years in neutral solution at 25°C.[2] Susceptible to cleavage by specific proteases.[1] |
| Ester | Carboxylic Acid + Alcohol | Prone to Hydrolysis | Rapidly Cleaved by Esterases | Stable | Often used for prodrug strategies where controlled release is desired.[1] |
| Thioether (from Maleimide) | Michael Addition | Stable | Prone to Thiol Exchange | Stable | Can undergo retro-Michael reaction and exchange with serum proteins like albumin, leading to payload loss.[1] |
| Oxime | Aldehyde/Ketone + Hydroxylamine | Generally Stable | Moderately Stable | Stable | Generally more stable than hydrazones.[2] Stability can be pH-dependent and is hydrolytically labile, especially at acidic pH.[2] |
| Disulfide | Thiol-Disulfide Exchange | Stable at Neutral pH | Cleaved by Thiols (e.g., Glutathione) | Readily Cleaved | Commonly used for intracellular drug delivery, leveraging the reducing environment of the cytoplasm.[1] |
Experimental Protocols
To ensure reproducible and comparable stability data, standardized experimental protocols are essential. The following are detailed methodologies for key experiments to assess the stability of chemical linkages in bioconjugates.
Protocol 1: Hydrolytic Stability Assessment
Objective: To determine the stability of the linkage in aqueous solutions at different pH values.
Materials:
-
Bioconjugate of interest
-
Buffer solutions at various pH values (e.g., pH 4.5, 5.5, 7.4, and 9.0)[5]
-
Incubator at 37°C
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system[1]
-
Quenching solution (e.g., 10% trifluoroacetic acid, if necessary)[1]
Procedure:
-
Prepare a stock solution of the bioconjugate in a suitable solvent.
-
Dilute the stock solution into the different pH buffers to a final concentration (e.g., 1 mg/mL).[1]
-
Incubate the solutions at 37°C.[1]
-
At predetermined time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each solution.[1]
-
If necessary, quench the reaction by adding the quenching solution.[1]
-
Analyze the samples by HPLC or LC-MS to quantify the amount of intact bioconjugate remaining.[1]
-
The degradation half-life (t½) at each pH can be calculated from the rate of disappearance of the parent compound by fitting the data to a first-order decay model.[1][3]
Protocol 2: In Vitro Plasma/Serum Stability Assay
Objective: To evaluate the stability of the linkage in a biologically relevant matrix containing enzymes and other proteins.
Materials:
-
Bioconjugate of interest (e.g., Antibody-Drug Conjugate)
-
Incubator at 37°C
-
Protein precipitation solution (e.g., acetonitrile) or immuno-affinity capture beads[1][5]
-
LC-MS/MS system[1]
Procedure:
-
Incubate the bioconjugate in plasma or serum at a specific concentration (e.g., 100 µg/mL) at 37°C.[4][5]
-
At various time points (e.g., 0, 6, 24, 48, 96, and 168 hours), take an aliquot of the mixture.[4]
-
Stop the reaction, often by freezing the samples at -80°C or by adding a protein precipitation solution.[1][4]
-
Process the sample to isolate the analyte. This may involve protein precipitation followed by centrifugation or immunocapture for antibody-based conjugates.[1][5]
-
Analyze the samples by LC-MS/MS to quantify the amount of intact bioconjugate and/or the released payload.[1]
-
The results are typically plotted as the percentage of intact bioconjugate versus time, from which a half-life (t½) in plasma/serum can be determined.[4]
Protocol 3: Stability to Reducing Agents
Objective: To assess the stability of the linkage in the presence of reducing agents, mimicking the intracellular environment.
Materials:
-
Bioconjugate of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)[1]
-
HPLC or LC-MS/MS system[1]
Procedure:
-
Dissolve the bioconjugate in PBS to a final concentration (e.g., 1 mg/mL).
-
Prepare a stock solution of the reducing agent (e.g., 100 mM DTT).
-
Add the reducing agent to the bioconjugate solution to a final concentration (e.g., 10 mM).[1]
-
Incubate the mixture at 37°C.
-
At specified time intervals (e.g., 0, 30, 60, 120 minutes), take an aliquot of the reaction mixture.[1]
-
Analyze the samples immediately by HPLC or LC-MS/MS to monitor the degradation of the bioconjugate.[1]
-
Compare the degradation profile to a control sample without the reducing agent.[1]
Visualizing Stability Assessment and Comparison
To further clarify the experimental process and the relative stability of different linkages, the following diagrams are provided.
References
Stability Showdown: A Comparative Guide to Propargyl-PEG-amine Linked ADCs
For researchers, scientists, and drug development professionals, the stability of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, dictating both its efficacy and safety profile. The linker, the chemical bridge between the antibody and the cytotoxic payload, plays a pivotal role in this stability. This guide provides an objective comparison of the in vitro and in vivo stability of ADCs featuring Propargyl-PEG-amine linkers against other common linker technologies, supported by experimental data and detailed methodologies.
This compound linkers are a class of non-cleavable linkers that have gained prominence in ADC development. Their architecture, comprising a propargyl group for payload attachment via "click chemistry," a polyethylene (B3416737) glycol (PEG) spacer, and a terminal amine for antibody conjugation, offers a unique combination of properties. The resulting triazole linkage is highly stable, and the PEG spacer enhances hydrophilicity, which can improve an ADC's pharmacokinetic properties and reduce aggregation.
At a Glance: Linker Stability Comparison
The choice of linker technology significantly impacts an ADC's performance. Non-cleavable linkers, like the this compound variant, are designed for high stability in circulation, releasing the payload only after the lysosomal degradation of the antibody within the target cell. This contrasts with cleavable linkers, which are engineered to release the payload in response to specific triggers in the tumor microenvironment.
| Feature | This compound Linker | Maleimide-based Linker | Hydrazone Linker (Cleavable) | Valine-Citrulline Linker (Cleavable) |
| Linkage Type | Triazole (via Click Chemistry) | Thioether | Hydrazone | Peptide |
| Release Mechanism | Non-cleavable; antibody degradation | Non-cleavable; antibody degradation | pH-sensitive; hydrolysis in acidic environments | Enzyme-sensitive; cleavage by lysosomal proteases |
| In Vitro Plasma Stability | High | Moderate to High (susceptible to retro-Michael addition) | Low to Moderate (prone to hydrolysis at physiological pH) | High (in human plasma) |
| In Vivo Stability | High | Moderate (potential for payload deconjugation) | Low | Moderate to High (species-dependent susceptibility to proteases) |
| Key Advantage | Exceptional stability of the triazole bond | Well-established conjugation chemistry | Targeted release in acidic tumor microenvironment | Specific release by tumor-associated enzymes |
| Key Disadvantage | Requires a copper catalyst for conjugation | Potential for instability and payload exchange | Instability in systemic circulation | Potential for off-target cleavage |
Quantitative Data Presentation
Direct head-to-head comparative stability data for this compound linked ADCs is limited in publicly available literature. However, data from studies using structurally similar non-cleavable, PEGylated linkers, particularly those employing click chemistry (e.g., Propargyl-PEG-acid), can provide a reasonable estimation of their expected performance.
Table 1: In Vitro Plasma Stability - Percentage of Intact ADC Remaining
| Linker Type | Time Point (hours) | % Intact ADC (Human Plasma) | % Intact ADC (Mouse Plasma) | Reference |
| Non-cleavable (Thioether, e.g., SMCC) | 168 | >95% | Not Reported | [1] |
| Cleavable (Valine-Citrulline) | 168 | ~85% | ~50% (payload loss) | [2][3] |
| Non-cleavable (Propargyl-PEG-acid proxy) | Not Reported | Expected to be high (>95%) | Expected to be high (>95%) | [4] |
| Cleavable (Hydrazone) | 24 | Variable (highly structure-dependent) | Variable (highly structure-dependent) | [1][5] |
Note: The data for the Propargyl-PEG-acid proxy is an estimation based on the known high stability of the triazole linkage formed via click chemistry, which is superior to the thioether linkage of some maleimide-based linkers that can undergo retro-Michael addition.[4]
Table 2: In Vivo Stability - ADC Half-life
| Linker Type | ADC | Animal Model | Half-life (hours) | Reference |
| Non-cleavable (Thioether, e.g., SMCC) | Trastuzumab-DM1 | Rat | ~140 | [2] |
| Cleavable (Valine-Citrulline) | Anti-CD79b-MMAE | Rat | Shorter than non-cleavable counterparts | [6] |
| Non-cleavable (PEGylated) | Anti-HER2-DM4 | Mouse | Significantly increased with longer PEG chain | [7][8] |
Mandatory Visualization
Caption: Workflow for in vitro and in vivo ADC stability assessment.
Caption: Impact of linker stability on ADC therapeutic outcomes.
Experimental Protocols
In Vitro Plasma Stability Assay
This protocol outlines a general method for assessing the stability of an ADC in plasma.
Objective: To determine the rate of payload deconjugation from an ADC in plasma from various species over time.
Materials:
-
Test ADC (this compound linked)
-
Control ADCs (e.g., with maleimide (B117702) and hydrazone linkers)
-
Frozen plasma (human, mouse, rat, cynomolgus monkey)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Protein A or G magnetic beads for immunoaffinity capture
-
LC-MS/MS system for quantification of free payload and intact ADC
Procedure:
-
Preparation: Thaw frozen plasma at 37°C. Prepare stock solutions of the test and control ADCs in PBS.
-
Incubation: In microcentrifuge tubes, add the ADC stock solution to the plasma to achieve a final concentration of approximately 100 µg/mL. A buffer control (ADC in PBS) should be run in parallel. Incubate the tubes at 37°C for a specified time course (e.g., 0, 6, 24, 48, 96, 168 hours).
-
Sample Collection: At each designated time point, collect aliquots from the incubation mixtures. Immediately freeze the samples at -80°C to halt any further reactions.
-
Sample Preparation for Analysis:
-
Thaw the plasma samples.
-
To measure intact ADC, isolate the ADC from the plasma matrix using Protein A/G magnetic beads.
-
To measure free payload, precipitate the plasma proteins (e.g., with acetonitrile) and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Analyze the isolated ADC to determine the change in the drug-to-antibody ratio (DAR) over time.
-
Analyze the supernatant to quantify the concentration of released free payload.
-
-
Data Analysis: Calculate the percentage of intact ADC remaining or the percentage of payload released at each time point relative to the T=0 sample.
In Vivo Stability and Pharmacokinetic Study
This protocol provides a general procedure for evaluating the in vivo stability and pharmacokinetics of an ADC in an animal model.
Objective: To determine the pharmacokinetic profile and in vivo half-life of an ADC.
Materials:
-
Test ADC (this compound linked) and control ADCs
-
Appropriate animal model (e.g., mice or rats)
-
Sterile vehicle for injection (e.g., PBS)
-
Blood collection supplies (e.g., capillaries, anticoagulant-coated tubes)
-
Centrifuge for plasma separation
-
ELISA or LC-MS/MS instrumentation for ADC quantification
Procedure:
-
Animal Dosing: Administer the ADCs to the animals via intravenous (IV) injection at a predetermined dose.
-
Blood Collection: Collect blood samples at specified time points post-injection (e.g., 5 minutes, 1, 6, 24, 48, 96, 168 hours).
-
Plasma Isolation: Process the collected blood samples by centrifugation to isolate the plasma. Store plasma samples at -80°C until analysis.
-
Quantification of ADC:
-
ELISA: Use a sandwich ELISA to quantify the concentration of total antibody and/or intact ADC. An anti-payload antibody can be used as the capture or detection antibody to specifically measure the conjugated ADC.
-
LC-MS/MS: Use immunoaffinity capture followed by LC-MS/MS to quantify the intact ADC and determine the DAR over time.
-
-
Pharmacokinetic Analysis: Plot the plasma concentration of the ADC versus time. Use appropriate software to calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), and volume of distribution (Vd).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Navigating the Spacer: A Comparative Guide to PROTAC Efficacy with Varied PEG Linkers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. A critical, yet often underappreciated, component governing the success of a PROTAC is the linker connecting the target-binding warhead and the E3 ligase-recruiting moiety. Among the diverse linker chemistries, polyethylene (B3416737) glycol (PEG) linkers are predominantly utilized due to their hydrophilicity, biocompatibility, and synthetic tractability. This guide provides an objective comparison of PROTACs featuring different PEG linkers, supported by experimental data, to illuminate the impact of linker length on degradation efficacy.
The linker in a PROTAC molecule is far more than a passive tether; it plays a pivotal role in dictating the formation and stability of the crucial ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] The length and flexibility of the linker are critical determinants of a PROTAC's efficacy, influencing its ability to induce efficient ubiquitination and subsequent proteasomal degradation of the target protein.[][4] An improperly sized linker can lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long one may result in a non-productive arrangement where ubiquitination is inefficient.[4][5]
The PROTAC Mechanism: A Symphony of Proximity
PROTACs operate by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. By bringing a target protein into close proximity with an E3 ubiquitin ligase, the PROTAC facilitates the transfer of ubiquitin molecules to the target protein. This polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome, thereby eliminating it from the cell.[1][6]
Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.
Quantitative Comparison of PROTAC Efficacy with Varying PEG Linker Lengths
The optimal length of a PEG linker is highly dependent on the specific target protein and the recruited E3 ligase.[4] Empirical testing of a range of linker lengths is crucial for identifying the most potent PROTAC for a given biological system.[7] The following tables summarize quantitative data from studies on PROTACs targeting key proteins, illustrating the impact of PEG linker length on their degradation potency (DC50) and maximal degradation (Dmax).
Case Study 1: BRD4-Targeting PROTACs
Bromodomain-containing protein 4 (BRD4) is a well-established therapeutic target in oncology. The data below showcases a series of BRD4-targeting PROTACs, composed of the inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, with varying PEG linker lengths.
| PROTAC | Linker Composition | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Reference |
| PROTAC 1 | 0 PEG units | BRD4 | H661 | < 0.5 | > 90 | [5][8] |
| PROTAC 2 | 1-2 PEG units | BRD4 | H661 | > 5 | ~50 | [5][8] |
| PROTAC 3 | 4-5 PEG units | BRD4 | H661 | < 0.5 | > 90 | [5][8] |
Table 1: Impact of PEG linker length on the degradation of BRD4.[5][8] Intriguingly, both short (0 PEG units) and longer (4-5 PEG units) linkers resulted in potent degradation, while intermediate lengths (1-2 PEG units) were significantly less effective, highlighting a non-linear relationship between linker length and efficacy for this particular system.
Case Study 2: TBK1-Targeting PROTACs
TANK-binding kinase 1 (TBK1) is a key regulator of the innate immune response. Research on PROTACs targeting TBK1 has also demonstrated a clear dependence on linker length for degradation potency.
| PROTAC | Linker Length (atoms) | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | < 12 | TBK1 | No degradation | N/A | [8] |
| PROTAC B | 21 | TBK1 | 3 | 96 | [8] |
| PROTAC C | 29 | TBK1 | 292 | 76 | [8] |
Table 2: Relationship between linker length and degradation potency for TBK1-targeting PROTACs.[8] A minimum linker length of 12 atoms was required to observe any degradation. Potency was optimal with a 21-atom linker and decreased with a longer 29-atom linker.
Experimental Protocols
To ensure the reproducibility and accurate comparison of PROTAC efficacy, standardized experimental protocols are essential. The following outlines the methodology for a key experiment used to determine the degradation of a target protein.
Western Blotting for Protein Degradation Quantification
This is a standard and widely used method to quantify the amount of a target protein in cells after PROTAC treatment.[9][10]
1. Cell Culture and Treatment:
-
Plate the chosen cell line in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.[9]
-
Treat the cells with serial dilutions of the PROTACs and a vehicle control (e.g., DMSO) for a predetermined period (e.g., 16-24 hours).[2]
2. Cell Lysis:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add lysis buffer containing protease inhibitors to the cells to extract total protein.[2]
3. Protein Quantification:
-
Determine the protein concentration of each cell lysate using a suitable method, such as a bicinchoninic acid (BCA) assay, to ensure equal protein loading for the subsequent steps.[2][10]
4. SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding sample buffer and boiling.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.[2]
-
Incubate the membrane with a primary antibody specific to the target protein and a primary antibody for a loading control (e.g., GAPDH, β-actin).[2]
-
Wash the membrane and incubate with a corresponding secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).
5. Data Analysis:
-
Detect the protein bands using an appropriate substrate and imaging system.
-
Quantify the band intensities using densitometry software.[2]
-
Normalize the target protein signal to the loading control signal for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control to determine the degradation percentage.
-
Plot the degradation percentage against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).[9]
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. DeepPROTACs is a deep learning-based targeted degradation predictor for PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Confirming Propargyl-PEG-Amine Reactions: A Comparative Guide to Spectroscopic Methods
For researchers, scientists, and drug development professionals, the successful conjugation of molecules using Propargyl-PEG-amine linkers is a critical step that demands robust analytical confirmation. This guide provides a comprehensive comparison of spectroscopic methods for verifying the outcomes of reactions involving this compound, focusing on the two most common transformations: amine acylation and copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" chemistry. We present quantitative data, detailed experimental protocols, and a comparative analysis of the leading spectroscopic techniques to facilitate informed decisions in your research and development endeavors.
This compound is a heterobifunctional linker featuring a terminal alkyne (propargyl group) and a primary amine, connected by a polyethylene (B3416737) glycol (PEG) spacer.[1] The amine group readily reacts with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[1] The propargyl group participates in click chemistry reactions with azide-functionalized molecules to form a stable triazole linkage.[2]
Comparative Analysis of Spectroscopic Techniques
A multi-faceted approach employing several spectroscopic techniques is often the most effective strategy for unequivocally confirming the success of a this compound reaction. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy each provide unique and complementary information.
| Technique | Information Provided | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Detailed structural confirmation of the final product and verification of bond formation.[3] | Provides unambiguous structural data. Allows for the identification of impurities. | Lower sensitivity compared to MS. Can be challenging for large biomolecules due to signal broadening. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the conjugate, allowing for the determination of the degree of PEGylation.[1][2] | High sensitivity and accuracy in mass determination. Applicable to a wide range of molecule sizes. | Does not provide detailed structural information on its own. Can be destructive to the sample. |
| FTIR Spectroscopy | Monitors the disappearance of specific functional groups, such as the azide (B81097) stretch in CuAAC reactions. | Relatively simple and fast. Non-destructive. | Provides information on functional groups, not the entire molecular structure. Can be less sensitive for subtle changes. |
| UV-Vis Spectroscopy | Can be used to quantify the concentration of a protein or other chromophore-containing molecule before and after conjugation.[1] Can monitor the hydrolysis of NHS esters.[3] | Simple, rapid, and non-destructive. Widely available instrumentation. | Limited to molecules with a chromophore. Indirect method for confirming conjugation. |
Quantitative Data Summary for Reaction Confirmation
The following tables summarize the expected quantitative changes observed with each spectroscopic technique for the two primary reaction types involving this compound.
Table 1: Amine Acylation (e.g., with an NHS Ester)
| Spectroscopic Method | Reactant (this compound) | Product (Amide Conjugate) | Key Observations |
| ¹H NMR | Signals for the primary amine protons (variable). | Disappearance of primary amine signals and appearance of a new amide proton signal. The signals for the propargyl group (δ ~2.4 ppm, triplet) and PEG backbone (δ ~3.6 ppm, multiplet) should remain.[3][4] | Confirmation of amide bond formation. |
| Mass Spectrometry | Molecular weight of this compound. | Increased molecular weight corresponding to the addition of the acylating agent minus the mass of the leaving group (e.g., NHS). | Confirms covalent modification. |
| FTIR Spectroscopy | N-H stretching of the primary amine. | Appearance of a characteristic amide I band (C=O stretch) around 1650 cm⁻¹ and amide II band (N-H bend) around 1550 cm⁻¹. | Indicates the formation of an amide bond. |
| UV-Vis Spectroscopy | - | - | If the acylating agent has a chromophore, its incorporation can be quantified. Monitoring the release of the NHS leaving group at ~260 nm can track reaction progress.[3] |
Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Spectroscopic Method | Reactants (this compound + Azide) | Product (Triazole Conjugate) | Key Observations |
| ¹H NMR | Propargyl proton signal (δ ~2.4 ppm, triplet). | Disappearance of the propargyl proton signal and appearance of a new triazole proton signal (δ ~7.5-8.5 ppm, singlet).[5] | Unambiguous confirmation of triazole ring formation. |
| Mass Spectrometry | Molecular weights of this compound and the azide-containing molecule. | Molecular weight of the product equals the sum of the molecular weights of the reactants. | Confirms the 1:1 cycloaddition. |
| FTIR Spectroscopy | Strong, sharp azide stretching band around 2100 cm⁻¹. | Disappearance of the azide stretching band.[6] | Clear indication of azide consumption and reaction completion. |
| UV-Vis Spectroscopy | - | - | Can be used if either reactant or the product has a distinct chromophore. |
Experimental Protocols
The following are generalized protocols for utilizing each spectroscopic technique to confirm this compound reactions. Optimization for specific molecules and reaction conditions is recommended.
¹H NMR Spectroscopy for Reaction Confirmation
-
Sample Preparation : Dissolve 5-10 mg of the purified reaction product in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean NMR tube.[4]
-
Data Acquisition : Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.[5]
-
Data Analysis : Process the spectrum and compare the chemical shifts and integrations of the product with those of the starting materials. Look for the disappearance of reactant-specific peaks and the appearance of product-specific peaks as detailed in the tables above.
Mass Spectrometry for Molecular Weight Confirmation
-
Sample Preparation : Prepare a dilute solution of the purified conjugate in a solvent compatible with the ionization method (e.g., acetonitrile/water with 0.1% formic acid for ESI-MS).
-
Data Acquisition : Infuse the sample into the mass spectrometer (e.g., ESI-TOF or MALDI-TOF) and acquire the mass spectrum in the appropriate mass range. For PEGylated proteins, post-column addition of amines like triethylamine (B128534) can simplify the charge state distribution and improve data interpretation.[7][8]
-
Data Analysis : Deconvolute the spectrum to determine the zero-charge mass of the conjugate. Compare the experimental mass with the theoretical mass of the expected product.
FTIR Spectroscopy for Functional Group Analysis
-
Sample Preparation : Prepare the sample according to the instrument's requirements (e.g., as a thin film on a salt plate, a KBr pellet, or using an ATR accessory).
-
Data Acquisition : Record the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Data Analysis : Compare the spectrum of the product to the spectra of the starting materials. For CuAAC reactions, the disappearance of the azide peak at ~2100 cm⁻¹ is a key indicator of reaction success.[6] For amine acylation, the appearance of amide bands is indicative of product formation.
UV-Vis Spectroscopy for Monitoring and Quantification
-
Sample Preparation : Prepare solutions of the starting materials and the purified product in a suitable buffer or solvent in a quartz cuvette.
-
Data Acquisition : Measure the absorbance spectrum over the relevant wavelength range.
-
Data Analysis : For reactions involving NHS esters, the release of the NHS leaving group can be monitored by the increase in absorbance at approximately 260 nm.[9] If a chromophore is involved, its concentration can be determined using the Beer-Lambert law.
Mandatory Visualizations
Caption: Experimental workflow for this compound reactions and subsequent spectroscopic confirmation.
Caption: Logical relationships between spectroscopic methods and the information they provide for reaction confirmation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. sciex.com [sciex.com]
- 8. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Preserving Biological Function: A Comparative Guide to Biomolecule Activity After Propargyl-PEG-Amine Conjugation
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a critical strategy for enhancing the therapeutic properties of biomolecules. Propargyl-PEG-amine linkers are frequently employed to introduce a PEG spacer and a terminal alkyne for subsequent "click" chemistry. This guide provides an objective comparison of the biological activity of biomolecules after conjugation with this compound against alternative strategies, supported by experimental data and detailed protocols.
The conjugation of PEG to a biomolecule can significantly improve its pharmacokinetic profile, increasing serum half-life, enhancing solubility, and reducing immunogenicity.[1][2][3] However, the addition of a PEG chain can also present a trade-off by sterically hindering the biomolecule's interaction with its target, potentially leading to a decrease in its immediate in vitro biological activity.[1][] The selection of the linker and conjugation strategy is therefore a crucial step in the development of effective bioconjugates.
Comparative Analysis of Linker Performance
The choice of linker extends beyond the PEG spacer to the reactive moieties used for conjugation. This compound provides a primary amine for initial conjugation and a propargyl group for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction.[5][6] While effective, the reliance on a copper catalyst has prompted the exploration of alternatives due to concerns about potential cytotoxicity, especially for in vivo applications.[7][8]
Here, we compare this compound with several alternatives, focusing on the conjugation chemistry and the nature of the spacer.
| Linker/Method | Conjugation Chemistry | Key Advantages | Potential Disadvantages | Impact on Bioactivity (General) |
| This compound | Amine functionalization followed by CuAAC | Well-established, good water solubility, high efficiency of CuAAC.[6][7] | Requires copper catalyst which can be cytotoxic, potential for PEG immunogenicity, non-biodegradable.[5][7] | Moderate to high retention of activity, dependent on PEG length and conjugation site.[1] |
| DBCO-PEG-amine | Amine functionalization followed by Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, bioorthogonal, suitable for in vivo applications.[5][7] | Slower reaction rates compared to CuAAC.[7] | Potentially higher retention of activity in cellular and in vivo systems due to avoidance of copper. |
| Polysarcosine (pSar) Linkers | Various (e.g., NHS ester, maleimide) | Non-immunogenic, biodegradable, excellent water solubility.[7] | Synthesis can be more complex than PEG.[7] | May offer improved biocompatibility and less impact on activity compared to PEG.[7] |
| Polypeptide Linkers | Various (e.g., NHS ester, sortase-mediated) | Biodegradable, tunable properties (flexibility, cleavability), low immunogenicity.[7] | Can be susceptible to proteolysis.[7] | Highly dependent on the polypeptide sequence and conjugation site. |
| Hydrazide-PEG Linkers | Reaction with aldehydes or ketones | Site-specific labeling of oxidized glycans on antibodies and proteins.[9] | Requires initial oxidation of the biomolecule which could potentially affect its function. | Can provide high homogeneity and potentially better preservation of activity due to site-specificity. |
Quantitative Data on Biological Activity
Direct quantitative comparisons of biomolecule activity after conjugation with this compound versus a wide range of alternatives are often specific to the biomolecule and its application. However, we can draw on examples from the literature to illustrate the general principles.
Table 2: Comparison of Native vs. PEGylated Protein Activity [1]
| Protein | Form | In Vitro Bioactivity (IC50) | In Vivo Half-life | Key Finding |
| Interferon alpha-2a | Native | Lower IC50 (higher potency) | Shorter | Higher immediate potency. |
| Peginterferon alfa-2a | Higher IC50 (lower potency) | Significantly longer | Prolonged duration of action compensates for lower immediate potency.[1] | |
| G-CSF | Native | Lower EC50 (higher potency) | Shorter | Higher immediate potency. |
| Pegfilgrastim | Higher EC50 (lower potency) | Significantly longer | Prolonged duration of action leads to improved therapeutic outcomes.[1] |
Table 3: Antimicrobial Activity of a Host Defense Peptide (IDR1018) and its Conjugates [10]
| Peptide | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. P. aeruginosa |
| IDR1018 (Native) | 16 | 16 |
| PEG6-IDR1018 | 32 | 64 |
| Glc-IDR1018 | 64 | 128 |
This data demonstrates that while PEGylation can decrease the immediate in vitro antimicrobial activity of the peptide, it may enhance other properties like stability and bioavailability.[10]
Experimental Protocols
Detailed methodologies are essential for the successful conjugation of biomolecules and the subsequent assessment of their biological activity.
Protocol 1: General Procedure for Antibody Conjugation with this compound
This protocol outlines the steps for attaching a Propargyl-PEG linker to an antibody, followed by a click chemistry reaction to conjugate a molecule of interest (e.g., a drug).
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Propargyl-PEG-NHS ester
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Azide-modified payload
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Ligand (e.g., THPTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Antibody Modification:
-
Dissolve the Propargyl-PEG-NHS ester in an anhydrous solvent like DMSO.
-
Add a molar excess of the Propargyl-PEG-NHS ester to the antibody solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching buffer.
-
Purify the propargyl-functionalized antibody using SEC.[11]
-
-
Click Chemistry Conjugation:
-
Prepare a fresh solution of the copper catalyst by premixing CuSO₄ and the ligand.
-
Combine the propargyl-functionalized antibody with a molar excess of the azide-modified payload.
-
Add the copper catalyst to the mixture.
-
Initiate the reaction by adding the reducing agent.
-
Incubate for 1-4 hours at room temperature.
-
Protocol 2: Cell-Based Proliferation Assay to Determine Biological Activity
This assay measures the ability of a growth factor and its PEGylated form to induce the proliferation of a dependent cell line.[1]
Materials:
-
G-CSF dependent cell line (e.g., NFS-60)
-
Complete cell culture medium
-
Native G-CSF and PEG-G-CSF standards and samples
-
Resazurin-based viability reagent
-
96-well microplates
Procedure:
-
Culture the cells in complete medium.
-
Wash the cells to remove residual growth factors.
-
Seed the cells into a 96-well plate.
-
Add serial dilutions of the native G-CSF and PEG-G-CSF to the wells.
-
Incubate the plate for 48-72 hours.
-
Add the resazurin-based viability reagent and incubate for a further 4-6 hours.
-
Measure the fluorescence to determine cell proliferation.
-
Calculate the EC50 values for both the native and PEGylated G-CSF to compare their biological activity.[1]
Visualizing Workflows and Pathways
Diagrams illustrating the experimental workflows and underlying biological pathways can aid in understanding the processes involved.
Caption: Experimental workflow for bioconjugation and activity assessment.
Caption: Simplified growth factor signaling pathway leading to cell proliferation.
References
- 1. benchchem.com [benchchem.com]
- 2. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. Impacts of PEGylation and Glycosylation on the Biological Properties of Host Defense Peptide IDR1018 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Benchmarking Propargyl-PEG-amine: A Comparative Guide to Bifunctional Crosslinkers
In the rapidly evolving fields of drug development, diagnostics, and proteomics, the ability to covalently link biomolecules with precision and stability is paramount. Bifunctional crosslinkers are essential tools that enable the creation of complex molecular architectures such as antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Among the diverse array of available crosslinkers, Propargyl-PEG-amine has emerged as a versatile and widely used reagent. This guide provides an objective comparison of this compound with other common bifunctional crosslinkers, supported by experimental data and detailed protocols to inform the selection of the optimal crosslinking strategy for your research needs.
This compound is a heterobifunctional linker featuring a terminal propargyl group and a primary amine, separated by a polyethylene (B3416737) glycol (PEG) spacer.[1] The propargyl group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), renowned for its high efficiency and specificity.[2] The primary amine allows for straightforward conjugation to carboxylic acids or activated esters, such as N-hydroxysuccinimide (NHS) esters, forming stable amide bonds.[1] The PEG spacer enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting bioconjugate.[3][4]
Comparative Analysis of Bifunctional Crosslinkers
The choice of a crosslinker is dictated by several factors, including the functional groups available on the molecules to be conjugated, the desired stability of the linkage, and the reaction conditions compatible with the biomolecules. This compound offers a unique combination of amine reactivity and click chemistry, but a variety of other crosslinkers with different reactive groups are available. The following tables provide a quantitative and qualitative comparison of this compound with common alternatives.
| Feature | This compound | Maleimide-PEG-NHS Ester | Azide-PEG-NHS Ester | DBCO-PEG-NHS Ester |
| Reactive Groups | Amine, Alkyne | Amine, Maleimide | Amine, Azide | Amine, Cyclooctyne |
| Target Functional Groups | Carboxylic acids, Activated Esters, Azides | Primary amines, Thiols | Primary amines, Alkynes | Primary amines, Azides |
| Primary Reaction Type | Amide bond formation, CuAAC | Amine acylation, Michael addition | Amine acylation, CuAAC/SPAAC | Amine acylation, SPAAC |
| Typical Reaction pH | Amine reaction: 7.2-8.5[5]; CuAAC: 4-11[6] | Amine reaction: 7.2-8.5[5]; Maleimide reaction: 6.5-7.5[5] | Amine reaction: 7.2-8.5[5]; CuAAC/SPAAC: 4-11[6] | Amine reaction: 7.2-8.5[5]; SPAAC: 4-11[6] |
| Catalyst Required | Cu(I) for CuAAC | No | Cu(I) for CuAAC | No |
Table 1: Comparison of Reactive Properties of Bifunctional Crosslinkers
| Linkage Type | Chemistry | Stability Highlights | Stability Concerns |
| 1,2,3-Triazole | Azide-Alkyne Cycloaddition | Highly stable to hydrolysis, enzymatic degradation, and redox conditions.[7] Considered a robust mimic of the amide bond.[8][9][10][11] | Can be susceptible to cleavage under high mechanical force.[7] |
| Amide | Activated Ester + Amine | Exceptionally stable with a reported half-life of ~600 years in neutral solution at 25°C.[7] | Susceptible to enzymatic cleavage by proteases.[7] |
| Maleimide-Thiol Adduct | Michael Addition | Relatively stable. | Susceptible to retro-Michael reaction and thiol exchange in the presence of biological thiols like glutathione.[7] |
| Oxime | Aldehyde/Ketone + Hydroxylamine | Generally more stable than hydrazones.[7] | Hydrolytically labile, especially at acidic pH.[7] |
Table 2: Stability of Common Bioconjugation Linkages
| Bioconjugation Technique | Target Residue(s) | Selectivity | Typical Efficiency |
| NHS Ester Chemistry | Primary amines (Lysine, N-terminus) | Random | 5-50%[5] |
| Maleimide-Thiol Chemistry | Thiols (Cysteine) | Generally site-specific | 70-90%[5] |
| Click Chemistry (CuAAC & SPAAC) | Azide or Alkyne | Highly site-specific | >90%[5] |
| Sortase-Mediated Ligation | N-terminal Glycine or C-terminal LPXTG motif | Highly site-specific | >90%[5] |
Table 3: Quantitative Comparison of Bioconjugation Techniques
Visualizing Workflows and Mechanisms
To better understand the application of this compound, the following diagrams illustrate a typical experimental workflow and the underlying chemical reactions.
Caption: Workflow for ADC synthesis using this compound.
Caption: Reaction mechanism of this compound.
The versatility of this compound stems from its ability to bridge two of the most common and robust bioconjugation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chimia.ch [chimia.ch]
- 11. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
Propargyl-PEG-amine: A Comparative Guide to its Successful Applications in Bioconjugation
Propargyl-PEG-amine has become a cornerstone in the fields of drug delivery, diagnostics, and advanced biomaterials. This heterobifunctional linker, featuring a terminal propargyl group for "click" chemistry, a primary amine for conventional conjugation, and a polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for constructing complex bioconjugates.[1][2] The PEG spacer is crucial for enhancing the solubility, stability, and pharmacokinetic profiles of modified molecules, while the dual functionalities allow for a precise and controlled approach to conjugation.[3][4]
This guide provides a comparative analysis of this compound against alternative linkers, supported by quantitative data from various applications. It also includes detailed experimental protocols for its successful implementation in key research areas.
Performance Comparison with Alternative Linkers
The selection of a linker is a critical step in the design of bioconjugates, directly influencing the stability, efficacy, and safety of the final product.[5][6] While this compound is highly effective, its reliance on a copper catalyst for the primary click chemistry reaction has led to the development and use of alternatives.[7][8] The following table provides a comparison of this compound with other commonly used bifunctional PEG linkers.
| Feature | This compound | Azido-PEG-amine | NHS-PEG-acid | Maleimide-PEG-amine | DBCO-PEG-amine | TCO-PEG-amine |
| Reactive Groups | Propargyl (for CuAAC), Amine | Azide (for CuAAC), Amine | NHS Ester, Carboxylic Acid | Maleimide, Amine | Dibenzocyclooctyne (DBCO), Amine | trans-Cyclooctene (TCO), Amine |
| Primary Reaction | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Amine Acylation | Thiol-Maleimide Michael Addition | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Tetrazine Ligation |
| Key Advantages | High reaction efficiency and specificity; stable triazole linkage.[5] | Complements propargyl-functionalized molecules. | Well-established chemistry for reacting with primary amines. | High reactivity and specificity towards thiols (cysteine residues). | Copper-free, bioorthogonal, suitable for in vivo applications.[8] | Exceptionally fast reaction kinetics, bioorthogonal.[8] |
| Key Disadvantages | Requires a potentially cytotoxic copper catalyst. | Requires a potentially cytotoxic copper catalyst. | NHS esters are susceptible to hydrolysis. | Thioether bond can be unstable (retro-Michael reaction).[5] | Slower reaction rates compared to CuAAC; bulky reagent.[4][6] | TCO can have stability issues; reacts with tetrazines, not azides. |
Quantitative Data from Case Studies
The performance of a linker is highly context-dependent, varying with the specific application, such as in Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).
Table 1: Impact of PEG Linker Length on ADC In Vivo Efficacy
The length of the PEG chain can significantly affect the pharmacokinetics and therapeutic efficacy of an ADC. Longer PEG chains generally lead to a longer circulation half-life.
| Linker | Tumor Growth Inhibition (%) | Half-Life Extension | Reference |
| No PEG | Minimal | 1-fold (baseline) | [9] |
| 4 kDa PEG | Moderate | 2.5-fold | [9] |
| 10 kDa PEG | Significant | 11.2-fold | [9] |
Data is illustrative of trends observed in affibody-drug conjugates where extending the PEG linker length improved tumor inhibition despite a reduction in direct in vitro cytotoxicity.[9]
Table 2: In Vitro Efficacy of PROTACs with Varying PEG Linker Lengths
In PROTACs, the linker length is critical for the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, which is necessary for protein degradation.[1]
| Target Protein | E3 Ligase Ligand | Linker | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |
| BRD4 | Pomalidomide | PEG3 | 15 | >90 | MV4-11 | [1] |
| BRD4 | Pomalidomide | PEG5 | 8 | >95 | MV4-11 | [1] |
| BRD4 | Pomalidomide | Alkyl C5 | 25 | ~85 | MV4-11 | [1] |
| BRD4 | Pomalidomide | Alkyl C9 | 12 | >90 | MV4-11 | [1] |
DC₅₀: half-maximal degradation concentration. Dₘₐₓ: maximum degradation level. Data is representative and shows that an optimal linker length, which can be achieved with PEG chains, leads to improved degradation potency.[1]
Table 3: Comparison of Reaction Kinetics for Click Chemistry Linkers
The rate of the conjugation reaction is a key factor, especially for in vivo applications where rapid labeling is required.
| Linker Type | Reactive Moiety | Reaction Partner | Reaction Type | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Propargyl-PEG | Terminal Alkyne | Azide | CuAAC | ~10² - 10⁴ | [7] |
| DBCO-PEG | Dibenzocyclooctyne | Azide | SPAAC | ~0.3 - 1.0 | [8] |
| BCN-PEG | Bicyclononyne | Azide | SPAAC | ~0.1 | [8] |
| TCO-PEG | trans-Cyclooctene | Tetrazine | Tetrazine Ligation | >800 | [8] |
Mandatory Visualizations
References
A Comparative Guide to PEGylated Linkers in Bioconjugation
The strategic selection of a linker is a critical step in the design of bioconjugates, such as antibody-drug conjugates (ADCs), profoundly influencing the therapeutic efficacy, stability, and pharmacokinetic profile of the final product.[1] Polyethylene glycol (PEG) linkers are widely utilized to enhance the properties of proteins, peptides, and ADCs.[1][] PEGylation, the covalent attachment of PEG chains, is a well-established strategy to improve solubility, enhance stability against enzymatic degradation, reduce immunogenicity, and prolong circulation half-life by increasing the molecule's hydrodynamic size, which reduces kidney clearance.[1][3][4]
This guide provides an objective comparison of different PEGylated linkers, focusing on the impact of linker length and architecture on the performance of bioconjugates, supported by experimental data.
Data Presentation: Performance Comparison
The length and structure of the PEG linker are crucial design parameters that significantly impact the therapeutic index of a bioconjugate.[5][6] The optimal choice is often a trade-off between improved pharmacokinetic properties and retained in vitro potency.[7]
Table 1: Impact of PEG Linker Length on ADC Performance
This table summarizes data from studies comparing ADCs with varying PEG linker lengths to non-PEGylated counterparts. Longer PEG chains generally improve in vivo characteristics at the cost of reduced in vitro cytotoxicity.
| Linker Type | Half-Life (t½) | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Plasma Clearance | Reference |
| No PEG Linker | 19.6 min | Baseline (1x) | 54.38% | High | [8] |
| 4 kDa PEG | 49.2 min (2.5-fold increase) | 4.5-fold to 6.5-fold reduction | 69.00% | Intermediate | [8] |
| 8-unit PEG (PEG8) | - | - | - | Significantly lower than no PEG; approaches parental antibody | [9] |
| 10 kDa PEG | 219.0 min (11.2-fold increase) | 22-fold to 22.5-fold reduction | 81.15% | Low | [8] |
| 12-unit PEG (PEG12) | Longer half-life than shorter PEGs | Potency may be reduced due to steric hindrance | Improved efficacy due to extended half-life | Lower than shorter PEGs | [1][9] |
| 24-unit PEG (PEG24) | Significantly prolonged half-life | Potency may be reduced due to steric hindrance | Improved efficacy due to extended half-life | Low; approaches parental antibody | [9][10] |
Table 2: Impact of PEG Linker Architecture on ADC Performance
The architecture of the PEG linker, whether a single linear chain or a multi-arm branched structure, also influences the conjugate's properties. Branched linkers can offer superior shielding and may allow for higher drug-to-antibody ratios (DAR) without inducing aggregation.[11]
| Linker Architecture | Drug-to-Antibody Ratio (DAR) | Key Performance Outcome | Reference |
| Linear PEG (24-unit) | 8 | Eliminated faster from plasma; had an almost 3-times lower Area Under the Curve (AUC). | [12] |
| Pendant (Branched) PEG (2x 12-unit) | 8 | Statistically significantly higher plasma concentrations and lower clearance compared to the linear equivalent. | [12] |
Mandatory Visualization
Diagrams created using Graphviz illustrate key structures and workflows relevant to the comparison of PEGylated linkers.
General structure of a PEGylated Antibody-Drug Conjugate.
A typical workflow for the synthesis and evaluation of ADCs.
Decision logic for selecting a PEG linker based on desired properties.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following are summaries of key experimental protocols for the evaluation of bioconjugates with different PEG linkers.[1][7]
Protein Conjugation (PEGylation)
The covalent attachment of PEG linkers to a protein is typically achieved by targeting specific functional groups on the protein surface, primarily lysine (B10760008) or cysteine residues.[1]
A. Amine-Reactive PEGylation (targeting Lysine residues) [1][13]
-
Protein Preparation: Dissolve the protein (e.g., antibody) in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5.[1]
-
PEG Reagent Preparation: Prepare a stock solution of an NHS-activated PEG linker (e.g., NHS-PEG12) in a non-aqueous solvent like DMSO immediately before use.[1][13]
-
Conjugation Reaction: Add the PEG reagent to the protein solution at a specific molar ratio.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[1]
-
Purification: Remove unreacted PEG and byproducts using size-exclusion chromatography (SEC) or dialysis.[1]
B. Thiol-Reactive PEGylation (targeting Cysteine residues) [1][13]
-
Protein Preparation: Dissolve the protein in a thiol-free buffer (e.g., PBS) at a pH of 6.5-7.5. If necessary, reduce disulfide bonds using a reducing agent like TCEP. The reducing agent must be removed before adding the PEG reagent.[1][13]
-
PEG Reagent Preparation: Prepare a stock solution of a maleimide-activated PEG linker (e.g., Maleimide-PEG12) in a suitable solvent like DMSO.[1]
-
Conjugation Reaction: Add the PEG-maleimide reagent to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.[1]
-
Purification: Purify the conjugate using SEC or other chromatographic techniques.[1]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the bioconjugate.[1][13]
-
Cell Seeding: Seed target cancer cells in a 96-well plate and allow them to adhere overnight.[1]
-
Treatment: Treat the cells with serial dilutions of the conjugated protein and relevant controls for a specified period (e.g., 72-96 hours).[1][9]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[1]
-
Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The IC50 value is then calculated.
Pharmacokinetic (PK) Analysis
This protocol is used to determine the concentration of the bioconjugate in plasma over time.[5]
-
Administration: Administer ADCs with varying PEG linker lengths intravenously to subjects (e.g., rats or mice) at a defined dose.[5][9]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr) post-injection.[5]
-
Sample Processing: Isolate plasma from the blood samples.[5]
-
Quantification: Quantify the concentration of the intact ADC in the plasma using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion.[5]
-
Data Analysis: Calculate pharmacokinetic parameters, including clearance, volume of distribution, and half-life, using non-compartmental analysis.[5]
In Vivo Efficacy Study in Xenograft Models
This study evaluates the antitumor activity of the bioconjugates in a living organism.[5]
-
Tumor Implantation: Implant human tumor cells subcutaneously into immunocompromised mice.[5]
-
Tumor Growth Monitoring: Regularly measure tumor volume using calipers.[5]
-
Treatment: Once tumors reach a predetermined size, randomize mice into treatment groups and administer the different ADCs or a vehicle control.[5]
-
Efficacy Endpoint: Monitor tumor growth over time. The study is concluded when tumors in the control group reach a predefined size.[5]
-
Data Analysis: Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.[5]
References
- 1. benchchem.com [benchchem.com]
- 3. purepeg.com [purepeg.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. benchchem.com [benchchem.com]
- 6. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Propargyl-PEG-amine: A Comprehensive Guide for Laboratory Professionals
An essential guide to the safe and compliant disposal of Propargyl-PEG-amine, ensuring the safety of laboratory personnel and environmental protection.
This document provides detailed procedural guidance for the proper disposal of this compound, a reagent commonly utilized by researchers, scientists, and drug development professionals. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring compliance with regulatory standards. The primary hazards associated with this compound stem from the reactivity of the terminal propargyl group and the basicity of the amine, which necessitate careful handling and disposal.
Hazard Assessment and Chemical Profile
This compound is a bifunctional molecule consisting of a propargyl group, a polyethylene (B3416737) glycol (PEG) spacer, and a primary amine. While the PEG component is generally of low toxicity, the propargyl and amine functionalities introduce specific hazards. The propargyl group can be flammable and toxic, and the amine group can be corrosive.[1] It is imperative to consult the specific Safety Data Sheet (SDS) for the particular this compound derivative being used, as hazards can vary.[2][3]
Key Hazards:
-
Flammability: Propargylamine is a highly flammable liquid and vapor.
-
Toxicity: It can be harmful if swallowed and fatal in contact with skin.
-
Corrosivity: The compound can cause severe skin burns and eye damage.[1]
Personal Protective Equipment (PPE)
Before handling this compound or its waste, all personnel must be equipped with the appropriate PPE to minimize exposure risk.
| PPE Type | Specification |
| Eye Protection | Safety goggles or glasses with side shields. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. For larger quantities or where splashing is a risk, consider impervious clothing. |
| Respiratory | If working in a poorly ventilated area or if aerosols or dusts are generated, a suitable respirator may be necessary. |
Experimental Protocol: Disposal Procedure
The following step-by-step procedure must be followed for the safe disposal of this compound and associated contaminated materials.
1. Waste Segregation and Collection:
-
Liquid Waste: All solutions containing this compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[4] Do not mix with other waste streams.
-
Solid Waste: Collect any solid this compound, contaminated consumables (e.g., weigh boats, spatulas), and contaminated PPE (e.g., gloves, absorbent pads) in a separate, clearly labeled hazardous waste container.[4]
-
Sharps Waste: Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.[4]
2. Labeling:
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., flammable, toxic, corrosive).[4]
3. Storage:
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, acid chlorides, acid anhydrides, and strong oxidizing agents.
4. Disposal:
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[4][5] Waste should not be disposed of down the sewer unless fully compliant with all local authority requirements.[5]
Emergency Procedures
In the event of a spill or exposure, follow these emergency procedures immediately.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[1][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5] |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5] |
| Small Spill | Stop the leak if it is safe to do so. Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite. Place the contaminated material into a suitable, labeled container for hazardous waste disposal.[5] |
| Large Spill | Evacuate the area immediately. Prevent the spill from entering sewers or waterways. Contact your institution's EHS office or emergency services for assistance with cleanup and disposal.[5] |
Visual Guidance
To further clarify the procedural flow, the following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for this compound Waste Disposal.
Caption: Emergency Spill Response Decision Tree.
References
Essential Safety and Operational Guide for Handling Propargyl-PEG-amine
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for the handling of Propargyl-PEG-amine. The information is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound in a laboratory setting.
Emergency Contact Information:
-
In case of fire: Use carbon dioxide, dry chemical powder, or appropriate foam.
-
In case of spill: Absorb with an inert material (e.g., sand, diatomite) and place in a suitable container for disposal.[1] Decontaminate the affected area.
-
In case of exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse.[1][2]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
-
Physicochemical and Safety Data
While a specific Safety Data Sheet (SDS) with detailed toxicological information for every this compound variant is not always available, a conservative approach based on structurally similar compounds is recommended.[3] The following table summarizes key data for representative Propargyl-PEG compounds.
| Property | Propargyl-PEG4-amine[4] | Propargyl-PEG10-amine[3] | Propargylamine[5] |
| Molecular Formula | C11H21NO4 | C23H45NO10 | C3H5N |
| Molecular Weight | 231.3 g/mol | 495.6 g/mol | 55.08 g/mol |
| Appearance | Not specified | Liquid | Colorless liquid |
| Purity | >98% | >95% or >96% | Not specified |
| CAS Number | 1013921-36-2 | 2112737-25-2 | 2450-71-7 |
| Storage Temperature | -20°C | Not specified | Not specified |
| Solubility | Water, DMSO, DCM, DMF | Not specified | Not specified |
| GHS Classification | Not classified as a hazard | Not classified as a hazard | Flammable liquids (Category 2), Acute toxicity, Oral (Category 4), Acute toxicity, Dermal (Category 2), Skin corrosion (Category 1B), Serious eye damage (Category 1)[5] |
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling this compound to minimize exposure risk.
| PPE Type | Specification |
| Eye/Face Protection | Safety goggles with side-shields.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] |
| Body Protection | Laboratory coat. For larger quantities or risk of splashing, consider impervious clothing. |
| Respiratory Protection | If aerosols or dusts are generated, a suitable respirator may be necessary. Use only in a chemical fume hood.[2][3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to standard laboratory safety protocols is paramount.
-
Preparation and Engineering Controls:
-
Handling the Compound:
-
Wear the appropriate Personal Protective Equipment (PPE) as detailed above.
-
Avoid inhalation of any vapors or dust.[2]
-
Avoid contact with skin and eyes.
-
-
Hygiene Practices:
-
Storage:
Disposal Plan
Dispose of waste in accordance with local, state, and federal regulations.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent materials from spills, used PPE) in a suitable, labeled, and tightly closed container.
-
-
Disposal Route:
-
Contact a licensed professional waste disposal service to dispose of this material.
-
Do not allow the product to enter drains.
-
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the key steps for the safe handling of this compound in a research setting.
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
